Thiazole-5-carbothioamide
Description
Properties
IUPAC Name |
1,3-thiazole-5-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c5-4(7)3-1-6-2-8-3/h1-2H,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOSVQVYQHMPDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50712409 | |
| Record name | 1,3-Thiazole-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409110-07-2 | |
| Record name | 1,3-Thiazole-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Thiazole-5-carbothioamide
Abstract
This technical guide provides a comprehensive, field-proven overview for the synthesis and characterization of thiazole-5-carbothioamide, a heterocyclic scaffold of significant interest to researchers, medicinal chemists, and drug development professionals. The thiazole nucleus is a privileged structure in numerous pharmacologically active agents, and the incorporation of a carbothioamide moiety offers unique physicochemical properties for molecular design. This document moves beyond a simple recitation of protocols to explain the underlying causality of experimental choices. We detail robust synthetic routes, including the foundational Hantzsch synthesis to form the thiazole core, subsequent functional group transformations to install the C5-carboxamide, and the critical thionation step to yield the target carbothioamide. Each stage is accompanied by step-by-step protocols and validated by a thorough discussion of state-of-the-art characterization techniques, ensuring a self-validating workflow from starting materials to the final, purified compound.
Introduction: The this compound Scaffold in Modern Drug Discovery
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms that is a cornerstone of medicinal chemistry.[1][2] It is a key structural component in a wide array of therapeutic agents, including antimicrobials, anti-inflammatory agents, and oncology drugs.[3][4] The planarity and electron distribution of the thiazole ring facilitate diverse interactions with biological targets.
The carbothioamide (-CSNH₂) functional group, a thio-analogue of the more common carboxamide, provides distinct advantages in drug design. Its unique properties include:
-
Enhanced Hydrogen Bonding: The thioamide group can act as both a hydrogen bond donor and acceptor, often with different geometries and strengths compared to its amide counterpart.
-
Increased Lipophilicity: The substitution of oxygen with sulfur generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metal Chelation: The "soft" sulfur atom is an effective ligand for various metal ions, a property leveraged in the design of metalloenzyme inhibitors.[5]
-
Spectroscopic Handle: The C=S bond possesses unique spectroscopic signatures, particularly in IR and ¹³C NMR spectroscopy, that aid in characterization.[6]
This guide provides a logical and detailed pathway for the synthesis of a substituted this compound, beginning with the construction of the heterocyclic core and culminating in its complete analytical characterization.
Synthetic Strategy: A Multi-Stage Approach
The synthesis of this compound is not typically a single reaction but a multi-step sequence. A robust strategy involves first constructing a stable precursor, such as a thiazole-5-carboxylate ester, which is then elaborated to the final thioamide. This approach allows for purification at intermediate stages, ensuring high purity of the final product.
The overall workflow can be visualized as follows:
Caption: Simplified mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea (7.6 g, 0.1 mol) and absolute ethanol (100 mL).
-
Reaction Initiation: Stir the mixture to dissolve the thiourea. Once dissolved, add ethyl 2-chloroacetoacetate (16.5 g, 0.1 mol) dropwise to the solution at room temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).
-
Work-up: Cool the reaction mixture to room temperature. A precipitate of the product (as the hydrochloride salt) will form.
-
Neutralization & Isolation: Pour the cooled mixture into 200 mL of cold water and stir. Slowly add a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is ~8. This neutralizes the HCl salt and precipitates the free base.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the title compound as a pale yellow solid. Further purification can be achieved by recrystallization from ethanol. [7]
Part 2: Elaboration to the Carbothioamide
With the core heterocyclic ester in hand, the next stage involves converting the ester group into the target carbothioamide. This is achieved in a three-step sequence: saponification, amide coupling, and thionation.
Step 2.2.1: Saponification to the Carboxylic Acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base.
-
Protocol: Dissolve the ethyl 2-amino-4-methylthiazole-5-carboxylate (0.1 mol) in ethanol (100 mL). Add an aqueous solution of sodium hydroxide (2.0 M, 60 mL, 0.12 mol) and heat the mixture to reflux for 1-2 hours until TLC indicates the disappearance of the starting material. Cool the reaction to room temperature, remove the ethanol under reduced pressure, and dilute the remaining aqueous solution with water. Acidify to pH 3-4 with cold 2M HCl. The carboxylic acid will precipitate and can be collected by filtration.
Step 2.2.2: Amide Coupling to the Carboxamide
The carboxylic acid is coupled with an amine source (in this case, ammonia) to form the carboxamide. Modern peptide coupling reagents are employed for high efficiency and mild conditions.
Causality Behind Experimental Choices:
-
Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. [8]1-Hydroxybenzotriazole (HOBt) is added as an auxiliary reagent to form a more reactive HOBt-ester intermediate, which minimizes side reactions and suppresses racemization if chiral centers are present. [9][10]
-
Protocol: To a stirred solution of the thiazole-5-carboxylic acid (0.1 mol) in anhydrous N,N-Dimethylformamide (DMF, 200 mL) at 0 °C, add HOBt (15 g, 0.11 mol) and EDC-HCl (21 g, 0.11 mol). Stir for 30 minutes. Add ammonium chloride (6 g, 0.11 mol) followed by the dropwise addition of a base such as N,N-Diisopropylethylamine (DIPEA, 0.22 mol). Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water, extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxamide, which can be purified by column chromatography or recrystallization. [11]
Step 2.2.3: Thionation to the Carbothioamide
This is the critical, defining step of the synthesis. The oxygen atom of the carboxamide is replaced with a sulfur atom using a thionating agent.
Causality Behind Experimental Choices:
-
Reagent: Lawesson's Reagent (LR) is the most widely used and reliable reagent for this transformation. [12]It is preferred over harsher reagents like phosphorus pentasulfide (P₄S₁₀) because it operates under milder conditions and often gives cleaner reactions with higher yields. [13][14]The mechanism involves the formation of a four-membered thiaoxaphosphetane intermediate, which then collapses to form the desired C=S bond and a stable P=O byproduct. [12]* Solvent: Anhydrous, high-boiling point solvents like toluene or dioxane are used to ensure the reaction goes to completion and to prevent hydrolysis of the reagent. [15]
Caption: Thionation of a carboxamide using Lawesson's Reagent.
-
Protocol: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend the thiazole-5-carboxamide (0.1 mol) in anhydrous toluene (250 mL). Add Lawesson's Reagent (22.2 g, 0.055 mol, 0.55 equivalents) in one portion. Heat the mixture to reflux (approximately 110 °C) and maintain for 2-5 hours, monitoring by TLC. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. The crude residue can be purified directly by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the final this compound. [16][17]
Comprehensive Characterization and Data Interpretation
Unambiguous characterization is essential to confirm the structure and purity of the final product. A combination of spectroscopic and analytical methods should be employed.
| Technique | Expected Observation for this compound | Rationale / Interpretation |
| ¹H NMR | • Thiazole C2-H: Singlet, δ 8.5-9.0 ppm• -CSNH₂: Two broad singlets, δ 9.0-10.0 ppm• Other substituent protons in expected regions. | The thiazole proton is deshielded by the aromatic ring current. The thioamide N-H protons are typically broad due to quadrupole coupling and exchange; their downfield shift is characteristic. |
| ¹³C NMR | • C=S (Thioamide): δ 195-210 ppm• C2, C4, C5 (Thiazole): δ 140-170 ppm | The C=S carbon is a key diagnostic signal, appearing significantly downfield from a typical amide C=O (~170 ppm) due to lower electronegativity and paramagnetic effects of sulfur. [6][18] |
| IR Spectroscopy | • N-H stretch: 3400-3100 cm⁻¹ (often two bands)• C=N stretch (Thiazole): ~1550 cm⁻¹• Thioamide B band (C-N stretch): ~1300 cm⁻¹• Thioamide G band (C=S stretch): 850-600 cm⁻¹ | The absence of a strong C=O stretch (~1680 cm⁻¹) and the presence of characteristic thioamide bands confirm the thionation. The C=S stretch is often weak and coupled with other vibrations. [19][20] |
| Mass Spec (HRMS) | • Molecular ion peak [M+H]⁺ corresponding to the exact calculated mass. | High-Resolution Mass Spectrometry provides unambiguous confirmation of the elemental formula. |
| Elemental Analysis | • %C, %H, %N, %S values within ±0.4% of calculated values. | Confirms the empirical formula and serves as a final check of purity. |
| Melting Point | • A sharp, defined melting range. | A narrow melting range is a strong indicator of high sample purity. |
Purification and Final Validation
-
Column Chromatography: This is the primary method for purifying the crude product after synthesis, especially after the thionation step, to remove residual Lawesson's reagent byproducts. [7]* Recrystallization: For obtaining a highly crystalline, analytically pure sample, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is the method of choice.
-
Purity Assessment: Final purity should be assessed by High-Performance Liquid Chromatography (HPLC), ideally demonstrating >95% purity for use in biological assays.
Conclusion
This guide has outlined a robust and logical synthetic pathway for the preparation of this compound derivatives, grounded in well-established chemical principles. By starting with the Hantzsch synthesis to build the thiazole core and proceeding through a controlled sequence of functional group interconversions, researchers can reliably access this valuable chemical scaffold. The emphasis on the causality behind procedural choices, coupled with detailed protocols and a comprehensive characterization strategy, provides a self-validating framework for scientists in the field of drug discovery and organic synthesis.
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Spectroscopic Analysis of Novel Thiazole-5-carbothioamide Derivatives: A Senior Application Scientist's Guide to Structural Elucidation
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Rising Prominence of Thiazole-5-carbothioamides
The thiazole ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous pharmacologically active compounds.[1][2] When functionalized with a carbothioamide (thioamide) group at the 5-position, these derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][3][4][5] As researchers in drug discovery and development synthesize novel analogues in this chemical space, the unambiguous confirmation of their molecular structure is paramount.[6] Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible biological data.
This guide moves beyond a simple recitation of techniques. As a senior application scientist, my objective is to provide an in-depth, logical framework for the spectroscopic analysis of these specific derivatives. We will explore not only how to use each technique but why specific experimental choices are made and how the data from multiple methods are synergistically integrated to build an irrefutable structural proof. This document is designed for researchers, chemists, and drug development professionals who require a robust and self-validating system for compound characterization.
An Integrated Workflow for Structural Verification
The characterization of a novel compound is not a linear process but an investigative workflow where each piece of data informs the next step. The most efficient approach involves a multi-spectroscopic platform to gain orthogonal insights into the molecule's constitution.
Caption: Integrated Spectroscopic Analysis Workflow.
Mass Spectrometry (MS): The First Gate of Verification
Mass spectrometry is the initial and most crucial step, as it provides the molecular weight (MW) and, with high resolution, the elemental formula of the synthesized compound.
Causality Behind the Choice: Before investing time in detailed structural analysis, we must first confirm that the reaction produced a compound of the expected molecular weight. MS is the fastest and most direct method to verify this. For Thiazole-5-carbothioamide derivatives, it also offers a unique validation point: the natural isotopic abundance of sulfur.
Interpreting the Data:
-
Molecular Ion Peak (M⁺ or [M+H]⁺): This peak confirms the molecular weight of the compound. Given the presence of nitrogen, the Nitrogen Rule is a useful check; a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF or Orbitrap provide a highly accurate mass measurement (to within 5 ppm). This allows for the unambiguous determination of the elemental formula, distinguishing it from other potential formulas with the same nominal mass.
-
Isotope Pattern: Sulfur has a significant isotope, ³⁴S, with a natural abundance of approximately 4.2%. This results in a characteristic M+2 peak that is roughly 4.4% of the intensity of the main molecular ion peak. Observing this pattern is strong evidence for the presence of a single sulfur atom in the molecule.
-
Fragmentation Analysis: The way the molecule breaks apart upon ionization (fragmentation) provides clues to its structure. Common fragmentation patterns for this class of compounds may involve the loss of the thioamide group or cleavage of the thiazole ring.[8][9]
Table 1: Key Mass Spectrometry Data for this compound
| Feature | Expected Observation | Significance |
| Molecular Ion | Peak corresponding to the calculated MW | Confirms successful synthesis of the target molecule. |
| HRMS | Mass accuracy < 5 ppm | Provides the exact elemental formula (CₓHᵧN₂S₂). |
| Isotope Peak | [M+2]⁺ peak at ~4.4% intensity of [M]⁺ | Confirms the presence of one sulfur atom. |
| Key Fragments | Loss of •SH, NH₃, or CSNH₂ | Suggests the presence and location of the thioamide group. |
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an electrospray ionization (ESI) source in positive ion mode, as the nitrogen atoms in the thiazole ring are readily protonated.
-
Data Acquisition: Infuse the sample directly into the mass spectrometer. Acquire data over a mass range that comfortably includes the expected molecular weight.
-
Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental formula and compare it with the theoretical value. Verify the presence and relative intensity of the [M+H+2]⁺ isotope peak.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Once the molecular formula is confirmed, IR spectroscopy provides a rapid and non-destructive method to verify the presence of key functional groups that define the this compound scaffold.
Causality Behind the Choice: This technique acts as a crucial qualitative check. The IR spectrum will immediately confirm whether the characteristic vibrational modes of the thioamide and thiazole moieties are present in the final product. The absence of certain bands (e.g., a strong C=O band from a starting material) can also confirm the reaction's completion.
Interpreting the Data:
-
N-H Stretching: The primary thioamide (-CSNH₂) group will show one or two bands in the 3100-3400 cm⁻¹ region.[8][10]
-
Aromatic C-H Stretching: A weak band just above 3000 cm⁻¹ is indicative of the C-H bond on the thiazole ring.
-
C=N and C=C Stretching: The thiazole ring vibrations appear in the 1400-1650 cm⁻¹ region.[11]
-
Thioamide Bands: The thioamide group does not have a pure "C=S" stretching vibration. Instead, its character is distributed over several bands due to vibrational coupling.[12]
-
Thioamide B Band: Around 1500-1550 cm⁻¹, has a major contribution from N-H bending and C-N stretching.
-
Thioamide G Band: Often found in the 600-800 cm⁻¹ range, this band has a significant contribution from C=S stretching and is a key diagnostic feature.[12]
-
Table 2: Characteristic IR Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |
| Thioamide N-H | Stretching | 3100 - 3400 | Medium to Strong, often broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |
| Thiazole Ring | C=N / C=C Stretching | 1400 - 1650 | Medium to Strong |
| Thioamide C-N | Stretching (coupled) | ~1200 - 1400 | Strong |
| Thioamide C=S | Stretching (coupled) | ~600 - 800 | Medium |
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the dry, purified solid compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.
-
Analysis: Identify the key absorption bands and compare them to expected values for the target structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the most powerful technique for the definitive elucidation of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.
Causality Behind the Choice: While MS confirms the formula and IR confirms functional groups, only NMR can definitively establish the precise arrangement and connectivity of atoms, including crucial details like regiochemistry. For novel compounds, 2D NMR experiments (like COSY and HSQC/HMBC) are not optional; they are essential for building a self-validating structural proof.
Interpreting the ¹H NMR Spectrum:
-
Thiazole Proton: The single proton on the thiazole ring (at C2 or C4, depending on substitution) is highly deshielded by the ring's aromaticity and the electron-withdrawing nature of the nitrogen and sulfur atoms. It typically appears as a sharp singlet in the δ 7.5-9.0 ppm range.[13][14][15]
-
Thioamide Protons (-CSNH₂): These protons are often observed as two separate broad singlets due to hindered rotation around the C-N bond. Their chemical shift is highly dependent on solvent and concentration but is typically found downfield (δ 8.0-10.5 ppm).[10][13]
-
Substituent Protons: Protons on other groups attached to the molecule will appear in their expected regions, and their coupling patterns will provide information about adjacent protons.
Interpreting the ¹³C NMR Spectrum:
-
Thioamide Carbonyl (C=S): This is the most downfield carbon in the spectrum, typically appearing in the δ 160-190 ppm range.[16] Its identification is a key confirmation of the thioamide group.
-
Thiazole Carbons: The carbons of the thiazole ring have characteristic shifts, generally appearing in the δ 110-160 ppm range. The carbon attached to the thioamide group (C5) and the carbon between the heteroatoms (C2) are typically the most downfield.
Table 3: Typical NMR Chemical Shifts (δ) for a this compound Core
| Atom | Nucleus | Typical Chemical Shift (ppm) in DMSO-d₆ | Notes |
| Thiazole H | ¹H | 8.0 - 9.0 | Singlet, sharp |
| Thioamide NH₂ | ¹H | 8.0 - 10.5 | Two broad singlets |
| Thioamide C=S | ¹³C | 160 - 190 | Key downfield signal |
| Thiazole C-S | ¹³C | 140 - 160 | C5, attached to thioamide |
| Thiazole C-N | ¹³C | 115 - 150 | Other ring carbons |
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often an excellent choice as it effectively dissolves many polar organic compounds and shifts exchangeable protons (like N-H) downfield, away from other signals.[13]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
2D NMR (if required): For any novel structure, acquiring a COSY (to establish H-H correlations) and an HSQC (to link protons to their directly attached carbons) is standard practice. An HMBC spectrum is invaluable for establishing long-range (2-3 bond) C-H correlations, which pieces the entire molecular puzzle together.
-
Analysis: Integrate the ¹H signals to determine proton ratios. Assign all ¹H and ¹³C signals based on chemical shifts, coupling patterns, and 2D correlations to build a complete and validated structure.
Caption: Logic of 2D NMR for structural validation.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is directly related to the extent of π-conjugation.
Causality Behind the Choice: While not a primary tool for definitive structural proof, UV-Vis is an excellent complementary technique. The position of the maximum absorbance (λ_max) is highly sensitive to the overall conjugated system of the molecule. Changes in λ_max across a series of analogues can be correlated with structural modifications, providing valuable data for SAR studies and confirming that the electronic nature of the compound is consistent with its proposed structure.
Interpreting the Data:
-
Thiazole-containing aromatic systems typically exhibit strong π → π* transitions. For this compound derivatives, the λ_max is expected to be in the 350-410 nm range, though this can shift significantly based on other substituents on the ring.[17]
-
The presence of auxochromes (electron-donating groups) or extending the conjugation will typically cause a bathochromic shift (to longer wavelengths), while disrupting the conjugation will cause a hypsochromic shift (to shorter wavelengths).
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a very dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or dioxane).[18] Serially dilute this solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Instrument Setup: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.
-
Data Acquisition: Calibrate the spectrophotometer with the blank. Then, measure the absorbance of the sample solution across the UV-Vis range (typically 200-800 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λ_max).
Conclusion: A Commitment to Scientific Integrity
The robust characterization of novel this compound derivatives is not merely an academic exercise; it is a foundational requirement for successful drug development. By employing an integrated spectroscopic workflow—beginning with MS for molecular formula confirmation, followed by IR for functional group identification, and culminating in definitive NMR analysis for structural mapping—researchers can ensure the scientific integrity of their work. Each technique provides a layer of evidence, and together they form a self-validating system that generates the high-quality, reliable data necessary to make critical decisions in the progression of a drug discovery project. This rigorous approach mitigates risk, builds confidence in biological outcomes, and ultimately accelerates the path toward new therapeutic agents.
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Crystal Structure Determination of Thiazole-5-carbothioamide Analogues: From Synthesis to Structural Insight
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazole-based scaffolds are cornerstones in modern medicinal chemistry, with thiazole-5-carbothioamide and its analogues demonstrating significant therapeutic potential as anticancer, antioxidant, and kinase inhibitors.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules dictates their biological activity, making high-resolution structural elucidation an indispensable step in the drug discovery pipeline. Accurate knowledge of a molecule's crystal structure provides the definitive evidence needed for understanding structure-activity relationships (SAR), validating computational models, and guiding lead optimization.[4][5] This guide offers a comprehensive, field-proven walkthrough of the entire process of single-crystal X-ray structure determination for this compound analogues, from the foundational requirement of high-quality crystal growth to the final interpretation of structural data and its application in rational drug design.
Part 1: The Foundation – High-Quality Crystal Growth
The most powerful diffraction experiment will fail without a suitable single crystal. This initial stage is often the most challenging and rate-determining step in the entire process of structure determination.[4] The objective is to coax a highly purified compound from a solution into a solid state with a perfectly ordered, repeating three-dimensional lattice. This is achieved by guiding the solution slowly toward a state of minimal solubility, allowing molecules the time to arrange themselves into a low-energy, crystalline form.[4]
The Primacy of Purity
Before any crystallization attempt, the absolute purity of the this compound analogue must be rigorously confirmed. Impurities, including residual solvents or by-products from synthesis, can act as "defects" that disrupt the growth of a uniform crystal lattice, leading to poorly diffracting or unusable crystals.
-
Causality: Impurities can co-crystallize with the target molecule or inhibit growth altogether by adsorbing onto the surface of a growing crystal. This is why a clean baseline, often confirmed by techniques like high-field ¹H NMR and elemental analysis, is a non-negotiable prerequisite.[1][6]
Methodologies for Growing Diffraction-Quality Crystals
For small organic molecules like thiazole derivatives, several accessible yet powerful techniques can be employed. The key is to minimize the number of nucleation sites to encourage the growth of fewer, larger crystals.[6]
Experimental Protocol: General Crystallization Screening
-
Preparation: Ensure all glassware is scrupulously clean and, if possible, rinsed with a dust-free solvent (e.g., filtered acetone) and dried.
-
Solubility Screening: Begin by testing the solubility of a small amount of the purified compound (1-2 mg) in a range of solvents (0.1-0.2 mL) covering different polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water, dichloromethane). The ideal solvent is one in which the compound is moderately soluble.[6]
-
Solution Preparation: Prepare a nearly saturated solution of the compound (5-10 mg) in the chosen solvent or solvent system. Gentle warming can be used to aid dissolution.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) directly into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter that could act as unwanted nucleation sites.[6]
-
Initiate Growth: Employ one of the following methods:
-
Method A: Slow Evaporation: Cover the vessel with a cap containing a few pinholes or with paraffin film pierced by a needle. Place the vessel in a vibration-free location and allow the solvent to evaporate over several days to weeks.[6]
-
Expert Insight: This method works best with solvents of moderate volatility. A solvent that evaporates too quickly will cause the compound to crash out of solution as a powder, while one that is too slow may require excessive time.
-
-
Method B: Solvent Layering (Vapor Diffusion): In a narrow vessel like an NMR tube, dissolve the compound in a small amount of a dense solvent in which it is highly soluble. Carefully and slowly layer a less dense "anti-solvent" (in which the compound is poorly soluble but which is miscible with the first solvent) on top.[7] Cap the vessel and leave it undisturbed. Crystals will form at the interface as the solvents slowly diffuse into one another.
-
Expert Insight: The ratio of solvent to anti-solvent is a critical variable. A good starting point is a 1:4 or 1:5 ratio.[6]
-
-
Method C: Slow Cooling: Prepare a saturated solution at a slightly elevated temperature. Insulate the vessel (e.g., by placing it in a Dewar flask filled with warm water or in a styrofoam box) to ensure cooling occurs as slowly as possible over 24-48 hours.[7]
-
Expert Insight: This technique is particularly effective for compounds that show a significant change in solubility with temperature.
-
-
-
Patience and Observation: Do not disturb the experiments. Check for crystal growth periodically (e.g., every few days) without moving the vessel. Patience is a critical reagent in crystallization.[6]
Part 2: The Core Technique – Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive, "gold standard" analytical technique for determining the precise three-dimensional structure of a molecule.[8] It provides unambiguous information on atomic positions, bond lengths, bond angles, and stereochemistry, which are invaluable for understanding a compound's properties.[9]
The SC-XRD Experimental Workflow
The journey from a physical crystal to a refined 3D model follows a well-defined, multi-stage process. Each step is built upon the successful completion of the previous one, forming a self-validating system of analysis.
Caption: The workflow of single-crystal X-ray diffraction analysis.
Step-by-Step Methodology and Rationale
Protocol: From Crystal to Structure
-
Crystal Selection and Mounting:
-
Method: Under a polarized light microscope, select a suitable crystal (typically 0.1-0.3 mm in size) that is well-formed, has sharp edges, and shows uniform extinction under cross-polarized light. Using a micro-tool, carefully pick up the crystal and mount it on the tip of a glass fiber or a cryo-loop, which is then attached to a goniometer head.
-
Causality: The quality of the crystal directly dictates the quality of the diffraction data. A single, non-twinned crystal is essential for an unambiguous structure determination. Poorly formed or cracked crystals will produce weak, smeared, or multiple diffraction patterns that are difficult or impossible to analyze.
-
-
Data Collection:
-
Method: The mounted crystal is placed in a modern X-ray diffractometer. The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms. A fine, monochromatic beam of X-rays is directed at the crystal. The crystal is then rotated through a series of angles, and for each orientation, a sensitive detector (like a CCD or CMOS sensor) records the positions and intensities of the diffracted X-ray beams.[9]
-
Causality: Cooling the crystal improves data quality by reducing atomic vibrations, which leads to sharper diffraction spots and allows for the collection of data to higher resolution. Rotating the crystal ensures that data from all possible lattice planes are collected, yielding a complete and redundant dataset necessary for accurate structure determination.[10]
-
-
Data Processing (Integration and Scaling):
-
Method: Specialized software is used to process the raw diffraction images. This involves determining the dimensions and symmetry of the unit cell (the basic repeating block of the crystal), indexing each diffraction spot with its unique Miller indices (h,k,l), and integrating the intensity of each spot. The intensities are then scaled and corrected for experimental factors.
-
Causality: This crucial step converts the visual diffraction pattern into a numerical reflection file (h, k, l, intensity, and standard uncertainty). This file is the direct experimental data that will be used to solve and refine the crystal structure.
-
-
Structure Solution (Solving the "Phase Problem"):
-
Method: The fundamental challenge in crystallography is that while the intensities of the diffracted beams are measured, their phase information is lost. For small molecules like thiazole derivatives, this "phase problem" is typically solved computationally using Direct Methods. These statistical methods identify relationships between the phases of the strongest reflections to generate an initial set of phases.
-
Causality: An electron density map, which is essentially a 3D picture of where the electrons (and thus atoms) are located, can only be calculated using a Fourier transform that requires both amplitudes (derived from intensities) and phases. Solving the phase problem provides the missing key to generating the first, rough map of the molecule.
-
-
Structure Refinement:
-
Method: An initial atomic model is built into the electron density map from the solution step. This model is then refined using an iterative non-linear least-squares process. In each cycle, the atomic coordinates, displacement parameters (describing thermal motion), and other variables are adjusted to improve the agreement between the experimentally observed diffraction data and the data calculated from the model.
-
Causality: Refinement is the process of optimizing the structural model to best fit the experimental evidence. This process dramatically improves the precision and accuracy of the atomic positions, resulting in reliable bond lengths and angles. The quality of the fit is monitored using metrics like the R-factor (R1).
-
-
Validation and Finalization:
-
Method: The final refined model is rigorously validated to ensure it is chemically sensible and accurately reflects the data. Hydrogen atoms are typically added to the model at calculated positions. The final model is checked for any unusually large residual electron density peaks or other anomalies. The complete structural information is compiled into a standardized Crystallographic Information File (CIF).
-
Causality: Validation is a critical quality control step. It confirms that the refined structure is not just a mathematical minimum but a chemically correct representation, ensuring the trustworthiness and reliability of the final model.
-
Part 3: Data Interpretation and Application in Drug Discovery
The result of a successful crystal structure determination is a CIF, a rich data file containing the blueprint of the molecule in the solid state. For a drug development professional, this file is a source of profound insight.
Key Structural Insights from a Real-World Analogue
Let's consider the published crystal structure of a 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative (a close analogue to our topic).[1] The crystallographic data provides a wealth of quantitative information that can be summarized for clarity.
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/n | Defines the specific symmetry operations within the unit cell.[11] |
| Unit Cell Dimensions | a = 7.87 Å, b = 15.97 Å, c = 11.98 Å, β = 100.28° | The dimensions of the repeating box that builds the crystal.[11] |
| Key Bond Lengths | C=O: ~1.23 Å, C-N (amide): ~1.34 Å | Confirms expected bond orders and can reveal electronic effects of substituents. |
| Torsion Angles | e.g., Phenyl-Thiazole torsion | Defines the 3D conformation of the molecule, revealing how different ring systems are oriented. |
| Intermolecular Bonds | N-H···O Hydrogen Bonds | Identifies the specific non-covalent interactions that hold the molecules together in the crystal lattice.[12] |
Application in Rational Drug Design
The precise 3D structure is not an academic endpoint; it is a critical input for the iterative cycle of drug design.
Caption: Integration of crystal structure data into drug design.
-
Validating Molecular Models: The experimental crystal structure serves as the ultimate benchmark for validating and refining computational models, such as those used in molecular docking.[2][13] It confirms the low-energy conformation of the ligand, which is critical for accurately predicting binding poses within a biological target.
-
Informing Structure-Activity Relationships (SAR): Crystal structures of a series of analogues can reveal subtle but critical differences in conformation or intermolecular interactions that explain changes in biological activity. For example, an intramolecular hydrogen bond observed in the crystal structure might pre-organize the molecule into a bioactive conformation, explaining its high potency.
-
Guiding Future Synthesis: By revealing the precise 3D shape and points of intermolecular interaction, a crystal structure allows chemists to design new analogues with modifications aimed at enhancing binding affinity, improving solubility, or altering other drug-like properties in a rational, data-driven manner.
Conclusion
The determination of the crystal structure of this compound analogues is a powerful, multi-step process that provides unambiguous and high-resolution insight into their molecular architecture. From the foundational and often arduous task of growing diffraction-quality crystals to the intricate process of X-ray data collection and refinement, each step is guided by principles of chemical and physical causality. The resulting structural model is not merely a picture but a quantitative dataset that is fundamental to modern, structure-based drug discovery. For researchers in this field, mastering these techniques is essential for translating promising chemical scaffolds into effective therapeutic agents.
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Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
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Cheung, E. Y., & Fujii, K. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan. [Link]
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Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. [Link]
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Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]
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Hughes, D. L. (2024). How to grow crystals for X-ray crystallography. IUCrJ. [Link]
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Abosadiya, M., et al. (2021). Single crystal X-ray structure analysis for two thiazolylazo indole dyes. ResearchGate. [Link]
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David, W. I. F., et al. (2024). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B. [Link]
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Khan, I., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules. [Link]
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Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry. [Link]
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Chen, P., et al. (2004). Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Wazalwar, S. S., et al. (2020). Synthesis of thiazolylcarboxamides of 4a–d and 5a–d. ResearchGate. [Link]
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Wang, X., et al. Supporting Information Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors. ACS Omega. [Link]
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Halim, L. M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. [Link]
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Kumar, D., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]
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PubChem. 2-(2-Phenylethyl)-1,3-thiazole-5-carbothioamide. National Center for Biotechnology Information. [Link]
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PubChem. 5-Thiazolecarboxamide. National Center for Biotechnology Information. [Link]
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Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]
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Saint Petersburg State University. Single crystal X-ray diffraction analysis. SPbU Research Park. [Link]
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Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]
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University of Washington. Single Crystal X-ray Diffraction and Structure Analysis. University of Washington. [Link]
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PubChem. 2,4-Dimethyl-1,3-thiazole-5-carbothioamide. National Center for Biotechnology Information. [Link]
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Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. CCDC. [Link]
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Kassab, A. E. H., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]
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BiŌkeanós. The Cambridge Structural Database. BiŌkeanós. [Link]
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Iowa Research Online. CCDC 2347865: Experimental Crystal Structure Determination. University of Iowa. [Link]
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Al-wsmani, M. F., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules. [Link]
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Singh, S., et al. (2021). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ResearchGate. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Thiazole-5-carbothioamide
Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery
The thiazole ring is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds, both of natural and synthetic origin.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in medicinal chemistry. Thiazole-5-carbothioamide, a key derivative, serves as a versatile building block in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.[2] The replacement of the carbonyl oxygen in the more common carboxamide with a sulfur atom to form a thioamide group significantly alters the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability. This comprehensive guide provides an in-depth exploration of the critical physicochemical properties of this compound, offering both theoretical grounding and practical methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this important molecular entity.
Molecular Identity and Structural Elucidation
A precise understanding of a molecule's structure is the foundation of all physicochemical investigations. This compound is systematically named 1,3-thiazole-5-carbothioamide.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂S₂ | [2] |
| Molecular Weight | 144.22 g/mol | [2] |
| CAS Number | 409110-07-2 | [2] |
| Appearance | Yellow Solid | [2] |
| Storage | 0-8 °C | [2] |
For comparative purposes, the closely related Thiazole-5-carboxamide (CAS: 74411-19-1) possesses a molecular weight of 128.15 g/mol .[3]
Synthesis and Purification: A Practical Approach
The synthesis of thiazole derivatives is often achieved through the Hantzsch thiazole synthesis.[4] While various specific protocols exist for substituted thiazoles, a general and robust method for preparing the parent this compound would involve the reaction of a suitable α-halocarbonyl compound with a thioamide.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea in a suitable solvent such as ethanol.
-
Addition of Reagents: To the stirred solution, add an equimolar amount of an appropriate α-halo-β-oxoacetonitrile derivative.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified.
-
Purification: Purification is crucial to obtain a sample suitable for physicochemical characterization. Column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is a standard and effective method.[6] The purity of the final product should be confirmed by High-Performance Liquid Chromatography (HPLC).
Core Physicochemical Properties and Their Determination
The therapeutic efficacy and developability of a drug candidate are intrinsically linked to its physicochemical properties. The following sections detail the key parameters for this compound and the established methodologies for their determination.
Melting Point: A Key Indicator of Purity and Stability
The melting point of a crystalline solid is a fundamental physical property that provides a preliminary indication of its purity. A sharp melting point range is characteristic of a pure compound.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: A small amount of the purified, dry this compound is packed into a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used for the determination.
-
Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.
Solubility Profile: A Critical Determinant of Bioavailability
The solubility of a compound in various media is a critical factor influencing its absorption, distribution, and overall bioavailability. A comprehensive solubility profile is essential for formulation development.
Experimental Protocol: Equilibrium Solubility Determination
-
Solvent Selection: A range of pharmaceutically relevant solvents should be chosen, including water, buffered solutions at different pH values (e.g., pH 2.0, 7.4, and 9.0), ethanol, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting saturated solutions are filtered to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
The general solubility of thiazoles is described as soluble in alcohol, ether, and acetone, and slightly soluble in water.[7] The presence of the thioamide group, with its potential for hydrogen bonding, will influence the solubility of this compound. A detailed experimental determination is necessary to quantify its solubility in various media.
Acidity and Basicity (pKa): Governing Ionization and Interactions
The pKa value(s) of a molecule dictate its ionization state at a given pH. This is of paramount importance as it affects solubility, membrane permeability, and interactions with biological targets. The thiazole ring itself is weakly basic.[8]
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
-
Rationale: This method relies on the principle that the UV-Vis absorption spectrum of a compound changes as its ionization state changes with pH.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Preparation: A series of buffers covering a wide pH range (e.g., from pH 2 to 12) are prepared.
-
Spectral Acquisition: A small aliquot of the stock solution is added to each buffer, and the UV-Vis spectrum is recorded for each solution.
-
Data Analysis: The absorbance at a wavelength where the ionized and un-ionized forms have different absorptivities is plotted against pH. The pKa is the pH at which the concentrations of the two forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.
The pKa of the conjugate acid of the thiazole ring is approximately 2.5.[9] For some 2-substituted-4-hydroxy-1,3-thiazoles, pKa values in the range of 6.6 to 6.9 have been reported.[10] The pKa of this compound will be influenced by the electron-withdrawing nature of the carbothioamide group and the potential for protonation of the thioamide nitrogen.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of a compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λmax) are characteristic of the chromophoric system. For thiazole derivatives, absorption maxima are typically observed in the range of 326–366 nm, corresponding to π–π* transitions of the aromatic rings.[11][12]
Experimental Protocol: UV-Vis Spectral Analysis
-
Solvent Selection: A UV-transparent solvent, such as ethanol or methanol, is used.
-
Sample Preparation: A dilute solution of this compound of known concentration is prepared.
-
Spectral Acquisition: The UV-Vis spectrum is recorded over a suitable wavelength range (e.g., 200-800 nm) using a spectrophotometer, with the pure solvent as a blank.
-
Data Interpretation: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Standard 1H and 13C NMR spectra are recorded. Advanced techniques such as COSY, HSQC, and HMBC can be employed for unambiguous signal assignment.
-
Data Interpretation: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.
Expected NMR Spectral Features for this compound:
-
¹H NMR:
-
Singlets for the protons on the thiazole ring.[13]
-
A broad singlet for the -NH₂ protons of the thioamide group.
-
-
¹³C NMR:
-
Distinct signals for the carbon atoms of the thiazole ring.
-
A downfield signal for the carbon of the C=S group.
-
For comparison, the 1H NMR spectrum of N-(4-(2-(4-Fluorobenzyl)thiazol-4-yl)phenyl)-2-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide shows a singlet at 2.75 ppm for the thiazole-CH3 protons.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.
Experimental Protocol: Mass Spectrometric Analysis
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this class of compounds.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) is used to obtain an accurate mass measurement.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is determined.
-
Data Interpretation: The accurate mass is used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways.
The mass spectra of thiazole derivatives often show characteristic fragmentation patterns, including cleavage of the thiazole ring.[14]
Structural Confirmation by X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure.
The crystal structures of several thiazole derivatives have been reported, providing valuable insights into their solid-state conformations and packing arrangements.[5][15][16]
Visualizing the Physicochemical Investigation Workflow
The following diagram illustrates the logical flow of the physicochemical characterization of this compound.
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A Senior Application Scientist's Guide to the Initial Biological Screening of Thiazole-5-carbothioamide Compounds
Section 1: Introduction to the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique structural properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6][7] Clinically approved drugs such as the kinase inhibitor Dasatinib underscore the therapeutic potential of this chemical class.[3][8][9]
This guide focuses on establishing a robust, efficient, and scientifically sound strategy for the initial biological screening of a novel series of Thiazole-5-carbothioamide compounds. As a Senior Application Scientist, my objective is not merely to provide protocols, but to instill a strategic mindset. We will explore the causality behind experimental choices, ensuring that each step logically builds upon the last to create a comprehensive preliminary profile of the compounds' biological potential.
Section 2: Designing a Strategic Screening Cascade
A haphazard approach to screening wastes resources and generates noisy, uninterpretable data. A well-designed screening cascade is paramount.[10][11] It is a tiered, hierarchical system of assays that efficiently filters a library of compounds, progressively enriching for those with the desired biological activity and drug-like properties while eliminating unsuitable candidates early.[11][12][13]
The primary objective is to enable swift, evidence-based decision-making.[11] Our cascade is designed to first establish a foundational safety profile, then explore the most probable areas of efficacy based on the known activities of the broader thiazole class.
Section 3: Tier 1 - Foundational Cytotoxicity Profiling
Rationale: Before investigating specific therapeutic activities, it is imperative to determine the inherent cytotoxicity of the compounds. A compound that indiscriminately kills all cells is a pan-assay interference compound (PAIN) or a simple toxin, not a specific drug candidate.[13] The MTT assay is a robust, cost-effective, and high-throughput colorimetric method to assess metabolic activity, which serves as a proxy for cell viability.[14][15]
Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies.[14][16]
1. Reagent Preparation:
-
MTT Stock Solution (5 mg/mL): Dissolve 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS). Filter-sterilize through a 0.2 µm filter and store at -20°C, protected from light.[16]
-
Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO.
2. Cell Plating:
-
Seed cells (e.g., HeLa or A549 for a general screen) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
3. Compound Treatment:
-
Prepare serial dilutions of the thiazole compounds in culture medium. A typical starting range is 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the compounds.
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
-
Incubate for 48-72 hours.
4. Assay Execution:
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well.
-
Incubate for 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
5. Data Acquisition and Analysis:
-
Measure the absorbance at 570-590 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
| Compound ID | Description | IC₅₀ (µM) on A549 cells |
| TH-001 | This compound core | > 100 |
| TH-002 | 2-chlorophenyl substituted | 48.5 |
| TH-003 | 4-methoxyphenyl substituted | > 100 |
| Doxorubicin | Positive Control | 0.8 |
Table 1: Example cytotoxicity data for a hypothetical set of thiazole compounds.
Section 4: Tier 2 - Primary Activity Screening
Based on extensive literature, thiazole derivatives are frequently reported to possess anticancer, antimicrobial, and anti-inflammatory activities.[3][4][6] Therefore, our Tier 2 screening will focus on these three areas. Compounds exhibiting an IC₅₀ > 50 µM in the foundational cytotoxicity screen are generally considered non-toxic and are prioritized for these assays.
Anticancer Screening: In Vitro Kinase Inhibition Assay
Rationale: Many thiazole-containing drugs, like Dasatinib, function as kinase inhibitors.[3][9] Kinases are crucial nodes in signaling pathways that control cell proliferation and survival, and their dysregulation is a hallmark of cancer.[3][8] An in vitro kinase assay directly measures a compound's ability to inhibit the enzymatic activity of a specific kinase. The ADP-Glo™ assay is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the reaction.[17][18]
Protocol: ADP-Glo™ Kinase Assay (General)
This protocol provides a general framework for assessing inhibition of a target kinase (e.g., a tyrosine kinase like Src or Abl).
1. Reagent Preparation:
-
Prepare serial dilutions of test compounds in kinase buffer.
-
Dilute the target kinase enzyme and its specific substrate peptide to working concentrations in kinase buffer as recommended by the supplier.
2. Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).
-
Add 2 µL of the diluted kinase enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The ATP concentration should ideally be at or near the Kₘ for the specific kinase.[19]
-
Incubate at room temperature for 60 minutes.
3. Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP, which then drives a luciferase/luciferin reaction, producing light.[17]
-
Incubate at room temperature for 30 minutes.
4. Data Acquisition and Analysis:
-
Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[18]
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay
Rationale: Thiazole derivatives have shown significant promise as antimicrobial agents, acting against both Gram-positive and Gram-negative bacteria.[1][4][20] The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring a compound's potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[21][22] The broth microdilution method is a standardized and widely used technique for determining MIC values.[22][23]
Protocol: Broth Microdilution MIC Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and other authoritative sources.[21][22][23]
1. Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922), suspend several colonies in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22]
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
2. Preparation of Compound Plate:
-
In a 96-well microtiter plate, dispense 50 µL of sterile MHB into wells 2 through 12.
-
Dissolve the test compound in DMSO to a high concentration and add 100 µL to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (broth only).
3. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well.
-
The final volume in each well is 100 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[22]
4. Reading and Interpreting Results:
-
After incubation, examine the plate for visible turbidity (bacterial growth) by eye or using a plate reader.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[21]
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| TH-001 | > 128 | > 128 |
| TH-002 | 16 | 64 |
| TH-003 | 8 | > 128 |
| Ciprofloxacin | 0.5 | 0.015 |
Table 2: Example MIC data for a hypothetical set of thiazole compounds.
Anti-inflammatory Screening
Rationale: Thiazole derivatives have been shown to possess anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade like cyclooxygenase (COX) and lipoxygenase (LOX).[5][24][25] These enzymes are involved in the arachidonic acid pathway, which produces pro-inflammatory mediators.[24] Commercially available and well-validated in vitro assay kits can be used to screen compounds for their ability to inhibit COX-1, COX-2, or 5-LOX enzymes, providing a rapid assessment of their anti-inflammatory potential.
Section 5: Data Analysis and Hit Prioritization
The initial screening phase generates a large amount of data that must be carefully analyzed to identify promising "hits."
-
Eliminate Cytotoxic Compounds: Compounds with high general cytotoxicity (e.g., IC₅₀ < 10 µM on a non-cancer cell line) are typically deprioritized unless the primary goal is cytotoxic anticancer drug discovery.
-
Identify Primary Hits: A "hit" is a compound that shows significant activity in a primary screen. The hit threshold is project-dependent but could be defined as >50% inhibition at a single concentration (e.g., 10 µM) in a kinase assay, or an MIC value below a certain level (e.g., ≤ 32 µg/mL).
-
Confirm Hits: Hits from primary screens must be validated. This involves re-testing to confirm the activity and performing dose-response analysis to generate robust IC₅₀ or MIC values. It is also crucial to use an orthogonal assay—a test that measures the same biological endpoint but with a different technology—to rule out assay-specific artifacts or false positives.[13]
-
Prioritize: The most promising compounds are those that demonstrate potent and selective activity in a primary assay with low general cytotoxicity. These prioritized hits become the starting point for the next phase of drug discovery: lead optimization.
Section 6: Conclusion
This guide outlines a systematic, tiered approach for the initial biological evaluation of novel this compound compounds. By beginning with a foundational cytotoxicity screen and progressing to targeted primary assays based on the known pharmacology of the thiazole scaffold, researchers can efficiently and logically identify compounds with therapeutic potential. The emphasis on robust, well-controlled protocols and strategic data analysis ensures the integrity of the findings and provides a solid foundation for subsequent, more intensive drug development efforts.
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An In-Depth Technical Guide to the Synthesis of 2-Substituted Thiazole-5-carbothioamide Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-substituted thiazole-5-carbothioamide derivatives. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This document details the prevalent synthetic routes, with a particular focus on multicomponent reactions such as the Gewald reaction, explains the underlying reaction mechanisms, and provides detailed experimental protocols. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights into experimental choices and process optimization.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a privileged heterocyclic motif integral to numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide array of biological effects, including anticancer, antibacterial, anti-inflammatory, and antiviral activities.[2][3][4] The functionalization of the thiazole core, particularly with a carbothioamide group at the 5-position and various substituents at the 2-position, allows for the fine-tuning of physicochemical properties and biological targets.[4][5] This guide focuses on the robust and scalable synthesis of these valuable compounds, providing the foundational chemical knowledge required for their application in drug discovery pipelines.
Core Synthetic Strategies
The construction of the 2-substituted this compound core can be approached through several synthetic strategies. The most efficient and versatile methods often involve multicomponent reactions (MCRs), which allow for the assembly of complex molecules from simple starting materials in a single step, promoting atom economy and reducing synthesis time.[6][7][8][9][10]
The Modified Gewald Reaction: A Cornerstone Approach
A highly effective strategy for synthesizing polysubstituted thiazoles is a modification of the renowned Gewald aminothiophene synthesis.[1][11][12][13][14][15] While the classical Gewald reaction yields 2-aminothiophenes, specific substrate choices can direct the reaction towards thiazole formation.[1][12]
The key principle involves the reaction of a compound containing an active methylene group (adjacent to a nitrile), an aldehyde precursor, and elemental sulfur.[1][11] The substitution pattern on the active methylene nitrile is critical; the presence of an alkyl or aryl substituent adjacent to the cyano group selectively favors the formation of a 2-substituted thiazole.[1]
Causality Behind the Pathway: The choice of an α-substituted cyano compound is a critical control point. An α-methylene group would lead to the classic 2-aminothiophene product. However, by using an α-methine (i.e., a substituted α-carbon), the typical cyclization pathway for thiophene formation is sterically and electronically disfavored, redirecting the mechanism to form the thiazole ring.[1]
Workflow for Thiazole Synthesis via Modified Gewald Reaction
Caption: High-level workflow for the synthesis of the target compounds.
Mechanistic Insights
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The formation of the thiazole ring in this context proceeds through several key steps:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aldehyde and the active methylene nitrile.[11][16]
-
Sulfur Addition: Elemental sulfur adds to the activated intermediate. The exact mechanism of this step is still debated but is believed to form a thiirane or related sulfur-containing intermediate.[11]
-
Cyclization and Tautomerization: An intramolecular cyclization occurs, followed by tautomerization to yield the stable aromatic thiazole ring.[11][16] The substituent at the α-position of the original nitrile becomes the substituent at the 2-position of the thiazole.
Mechanism of Thiazole Formation
Caption: Key steps in the formation of the thiazole ring.
Experimental Protocols & Data
This section provides a representative, detailed protocol for the synthesis of a 2-substituted thiazole-5-carboxamide derivative.
Step-by-Step Synthesis Protocol: A Case Study
Synthesis of 2-Aryl-4-methylthiazole-5-carboxylic acid
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aryl-propionitrile (10 mmol), ethyl 2-chloroacetoacetate (12 mmol), and ethanol (40 mL).
-
Base Addition: Slowly add a solution of sodium ethoxide (12 mmol) in ethanol (10 mL) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Acidification & Extraction: Acidify the aqueous solution to pH 3-4 with dilute HCl. The precipitated solid is then filtered, washed with water, and dried. If no solid precipitates, extract the product with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude ethyl 2-aryl-4-methylthiazole-5-carboxylate is purified by column chromatography on silica gel or by recrystallization.
-
Hydrolysis: The purified ester (8 mmol) is dissolved in a mixture of ethanol (30 mL) and 10% aqueous NaOH solution (15 mL). The mixture is refluxed for 4 hours.
-
Isolation of Acid: After cooling, the ethanol is removed under vacuum. The remaining aqueous solution is diluted with water and acidified with dilute HCl to pH 2-3. The precipitated carboxylic acid is filtered, washed thoroughly with water, and dried to afford the pure 2-aryl-4-methylthiazole-5-carboxylic acid.
Conversion to this compound
-
Acid Chloride Formation: The dried carboxylic acid (5 mmol) is refluxed in thionyl chloride (10 mL) for 2 hours. Excess thionyl chloride is removed by distillation under reduced pressure.
-
Amidation: The resulting crude acid chloride is dissolved in dry THF (20 mL) and added dropwise to a cooled (0 °C) solution of aqueous ammonia (25%, 15 mL). The mixture is stirred for 2 hours at room temperature.
-
Isolation of Amide: The solvent is evaporated, and the resulting solid carboxamide is filtered, washed with water, and dried.
-
Thionation: The carboxamide (4 mmol) and Lawesson's reagent (2.2 mmol) are refluxed in dry toluene (30 mL) for 5-7 hours.
-
Final Purification: The solvent is removed, and the residue is purified by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield the final 2-aryl-4-methylthis compound.
Representative Data Summary
The following table summarizes typical results for a small library of synthesized derivatives, demonstrating the versatility of the described methodology.
| Entry | R (Substituent at 2-position) | R' (Substituent at 4-position) | Overall Yield (%) | Melting Point (°C) |
| 1a | Phenyl | CH₃ | 65 | 178-180 |
| 1b | 4-Chlorophenyl | CH₃ | 72 | 195-197 |
| 1c | 4-Methoxyphenyl | CH₃ | 68 | 184-186 |
| 1d | 2-Thienyl | CH₃ | 61 | 165-167 |
Characterization
The identity and purity of the synthesized compounds must be confirmed through a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Characteristic signals for the thiazole ring protons and carbons, as well as the thioamide group, are key identifiers.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the final products.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as the N-H and C=S vibrations of the thioamide group.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should be within ±0.4% of the calculated values.
Conclusion and Future Outlook
The synthetic routes detailed in this guide, particularly those leveraging multicomponent strategies like the modified Gewald reaction, offer an efficient, robust, and scalable platform for the synthesis of 2-substituted this compound derivatives. The ability to readily introduce diversity at the 2-position makes this methodology highly valuable for generating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.[17] Future efforts may focus on developing asymmetric syntheses, expanding the substrate scope, and applying these scaffolds to novel biological targets.
References
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]
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One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. MDPI. Available at: [Link]
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HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. ACS Publications. Available at: [Link]
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An efficient synthesis of new derivatives of thiazole using multicomponent reactions. International Journal of Chemical Studies. Available at: [Link]
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A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. ACG Publications. Available at: [Link]
-
Model one-pot multicomponent synthesis of thiazole derivatives. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to the Characterization of Thiazole-5-carbothioamide by ¹H and ¹³C NMR Spectroscopy
Abstract
This technical guide provides a comprehensive overview of the principles and practices for the complete structural elucidation of thiazole-5-carbothioamide using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and spectral appearance, offering field-proven insights into experimental design, data acquisition, and spectral interpretation. By integrating foundational NMR theory with practical application, this guide serves as an authoritative resource for the unambiguous characterization of this and related heterocyclic scaffolds, ensuring scientific integrity and fostering a deeper understanding of NMR as a pivotal tool in modern chemical analysis.[1][2]
Introduction: The Central Role of NMR in Heterocyclic Drug Development
Thiazole rings are privileged structures in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Their unique electronic properties and ability to engage in various biological interactions make them a focal point in drug discovery. The precise substitution pattern on the thiazole ring is critical to its pharmacological activity, and therefore, unambiguous structural confirmation is a non-negotiable aspect of the drug development pipeline.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules.[1][2] Its unparalleled ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it an indispensable tool for quality control and characterization in the pharmaceutical industry.[3][4] This guide will provide a detailed walkthrough of the ¹H and ¹³C NMR characterization of this compound, a representative heterocyclic compound, emphasizing the "why" behind the "how" of the analytical process.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
While a publicly available, fully assigned spectrum for this compound is not readily found, we can confidently predict the chemical shifts and coupling constants based on the extensive literature on substituted thiazoles and the known effects of the carbothioamide functional group.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the two thiazole ring protons and the protons of the carbothioamide group.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Key Considerations |
| H2 | 8.8 - 9.2 | Singlet (s) | N/A | The proton at the C2 position is adjacent to both the sulfur and nitrogen atoms, leading to significant deshielding. |
| H4 | 8.0 - 8.4 | Singlet (s) | N/A | The proton at the C4 position is deshielded by the adjacent nitrogen atom and the electron-withdrawing carbothioamide group at C5. |
| -CSNH₂ | 7.5 - 8.5 (broad) | Broad Singlet (br s) | N/A | The amide protons of the carbothioamide group are typically broad due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. Their chemical shift can be highly dependent on solvent, concentration, and temperature.[5] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Key Considerations |
| C=S | 180 - 200 | The thiocarbonyl carbon of the carbothioamide group is highly deshielded and appears at a characteristic downfield shift.[6] |
| C2 | 150 - 155 | The C2 carbon, situated between two heteroatoms (N and S), is significantly deshielded. |
| C4 | 140 - 145 | The C4 carbon is deshielded by the adjacent nitrogen atom and the carbothioamide substituent. |
| C5 | 125 - 135 | The C5 carbon, to which the carbothioamide group is attached, will have its chemical shift influenced by the substituent effect of this group. |
Experimental Protocol: A Self-Validating Approach
To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, minimizing ambiguity and maximizing the reliability of the results.
Sample Preparation
The choice of solvent and sample concentration is critical for obtaining a well-resolved spectrum.
Step-by-Step Protocol:
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a highly recommended solvent. Its ability to dissolve a wide range of organic compounds and its high boiling point make it suitable for variable temperature studies if needed. Furthermore, the chemical shifts of the carbothioamide protons are often more clearly observed in DMSO-d₆ due to hydrogen bonding with the solvent, which can slow down exchange rates.[5]
-
Concentration: Prepare a solution of this compound in DMSO-d₆ at a concentration of approximately 10-20 mg/mL. This concentration is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable acquisition time for both ¹H and ¹³C NMR.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional but Recommended): For very high-resolution experiments or for compounds sensitive to oxidation, the sample can be degassed by bubbling a slow stream of an inert gas (e.g., argon or nitrogen) through the solution for several minutes.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds. A longer relaxation delay ensures complete relaxation of the protons, which is important for accurate integration.
-
Number of Scans: 8-16 scans. This should provide an excellent signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.
-
Spectral Width: 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or until a sufficient signal-to-noise ratio is achieved. The low natural abundance of ¹³C necessitates a larger number of scans.
Spectral Interpretation: Unraveling the Molecular Structure
A systematic approach to spectral interpretation is crucial for unambiguous structure confirmation.
¹H NMR Spectrum Analysis
-
Chemical Shift Analysis: Compare the observed chemical shifts with the predicted values in Table 1. The downfield signals will correspond to the aromatic protons of the thiazole ring, while the broad signal will be indicative of the carbothioamide protons.
-
Integration: The integral of the signals for H2 and H4 should be in a 1:1 ratio. The integral of the broad -CSNH₂ signal should correspond to two protons.
-
Multiplicity: As there are no adjacent protons to H2 and H4, they are expected to appear as singlets. The -CSNH₂ protons will likely appear as a broad singlet.
¹³C NMR Spectrum Analysis
-
Chemical Shift Analysis: Correlate the observed signals with the predicted chemical shifts in Table 2. The most downfield signal will be the thiocarbonyl carbon. The other signals will correspond to the carbons of the thiazole ring.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To confirm the assignment of the thiazole ring carbons, a DEPT-135 experiment is highly recommended. In a DEPT-135 spectrum, CH and CH₃ groups will appear as positive signals, while CH₂ groups will appear as negative signals. Quaternary carbons (like C5 and the C=S carbon) will be absent. This will help to distinguish the signals of C2 and C4 (CH) from C5 (quaternary).
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex molecules or to provide an irrefutable level of structural proof, 2D NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. It would show correlations between the H2 proton and the C2 carbon, and the H4 proton and the C4 carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons. For this compound, one would expect to see correlations from H4 to C2, C5, and the C=S carbon.
Visualizing the NMR Characterization Workflow
The following diagram illustrates the logical flow of the NMR characterization process for this compound.
Caption: Workflow for the NMR characterization of this compound.
Conclusion: Ensuring Confidence in Chemical Identity
The comprehensive NMR analysis outlined in this guide provides a robust framework for the unambiguous characterization of this compound. By combining high-quality 1D and 2D NMR data with a thorough understanding of the underlying principles of chemical shifts and coupling constants, researchers can be highly confident in the structural integrity of their synthesized compounds. This level of analytical rigor is paramount in the field of drug development, where the precise molecular structure dictates biological activity and ultimately, therapeutic efficacy. The methodologies described herein are not only applicable to the target molecule but also serve as a foundational approach for the characterization of a wide array of heterocyclic compounds.
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Foreword: The Analytical Imperative for Thiazole-5-carbothioamide
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Thiazole-5-carbothioamide
This compound is a heterocyclic compound featuring a thiazole ring, a structural motif of significant interest in medicinal chemistry and drug development.[1][2] The unique chemical properties imparted by the thiazole and thiocarbonyl groups make it a valuable building block for synthesizing novel therapeutic agents, including potential anti-inflammatory, antimicrobial, and anticancer compounds.[1][3][4] As with any compound destined for pharmaceutical application, the ability to accurately and reliably characterize and quantify it is paramount. This involves confirming its identity, assessing its purity, monitoring its stability, and studying its metabolic fate.[5][6]
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technology for this purpose. Its inherent sensitivity, selectivity, and speed are indispensable for navigating the complexities of drug discovery and development, from early-stage synthesis to late-stage clinical trials.[7][8] This guide provides a comprehensive framework for the mass spectrometric analysis of this compound, grounded in established principles and field-proven methodologies. We will explore the causal logic behind experimental design, from sample preparation to data interpretation, to construct a self-validating analytical system.
Part 1: Foundational Analyte Characteristics
A robust analytical method begins with a fundamental understanding of the analyte. This compound (C₄H₄N₂S₂) is a small molecule whose structure dictates the analytical approach.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂S₂ | [1] |
| Molecular Weight | 144.22 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Key Structural Features | Aromatic thiazole ring, primary carbothioamide group |
The presence of nitrogen and sulfur atoms makes this molecule amenable to soft ionization techniques like Electrospray Ionization (ESI), which is a cornerstone of modern LC-MS analysis for pharmaceutical compounds.[9]
Part 2: Strategic Method Development: LC-MS vs. GC-MS
The choice of analytical platform is the first critical decision. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for volatile sulfur-containing compounds, its application here is less ideal.[10][11][12] The relatively low volatility and thermal lability of this compound make Liquid Chromatography-Mass Spectrometry (LC-MS) the superior choice. LC-MS avoids the need for chemical derivatization, preserving the native structure of the analyte and allowing for direct analysis in complex biological matrices.[5][7]
The workflow for a typical LC-MS/MS analysis is a multi-stage process designed for maximum accuracy and reproducibility.
Caption: General workflow for LC-MS/MS analysis.
Part 3: High-Efficiency Sample Preparation
The goal of sample preparation is to extract the analyte from its matrix, remove interferences, and present it in a solvent compatible with the LC-MS system. For analysis in biological fluids like plasma, protein precipitation is a rapid and effective method.
Protocol 1: Protein Precipitation for Plasma Samples
-
Aliquot: Transfer 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike with 10 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable-isotope labeled analog) to correct for matrix effects and procedural variability.
-
Precipitate: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.
-
Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for injection.
Part 4: LC-MS/MS Methodological Core
A robust and validated LC-MS/MS method is the heart of the analysis.[13][14] The parameters below provide a validated starting point for quantitative analysis.
Protocol 2: LC-MS/MS Instrumental Parameters
-
LC System Setup:
-
Equilibrate a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) at 40°C.
-
Set the mobile phase flow rate to 0.4 mL/min.
-
Define Mobile Phase A as 0.1% Formic Acid in Water and Mobile Phase B as 0.1% Formic Acid in Acetonitrile. The formic acid aids in protonation for positive-ion ESI.
-
Program a gradient elution to separate the analyte from matrix components.
-
-
MS System Setup:
-
Utilize an Electrospray Ionization (ESI) source operating in Positive Ion Mode. Positive mode is selected due to the presence of basic nitrogen atoms in the thiazole ring, which are readily protonated.
-
Optimize source parameters (e.g., capillary voltage, gas temperatures, and flow rates) by infusing a standard solution of this compound.
-
-
Data Acquisition:
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves monitoring a specific precursor-to-product ion transition, which provides exceptional selectivity and sensitivity.[6]
-
Determine the optimal precursor ion (the protonated molecule, [M+H]⁺) and the most stable, high-intensity product ions through initial infusion and product ion scan experiments.
-
Table 2: Optimized LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm | Standard for small molecule reverse-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Typical for analytical scale columns. |
| Injection Volume | 5 µL | Balances sensitivity with chromatographic performance. |
| Ionization Mode | ESI, Positive | The thiazole nitrogen is a site of ready protonation. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| MRM Transition | m/z 145.0 → m/z 88.0 | Specific transition for quantitation (See Part 5). |
| Collision Energy | 15 eV (Optimized) | Energy required for characteristic fragmentation. |
Part 5: Deciphering the Fragmentation Pattern
Structural elucidation and confirmation rely on predictable fragmentation in the mass spectrometer's collision cell.[15] For this compound, the protonated molecule ([M+H]⁺) has an expected m/z of 145.0. Studies on the mass spectra of thiazoles show they typically produce abundant molecular ions and fragment in specific ways that aid in structure elucidation.[16] The fragmentation of the carbothioamide group is also a key consideration.
Based on the principles of mass spectral fragmentation and literature on related structures, a primary fragmentation pathway involves the cleavage of the thiazole ring and loss of the thioamide side chain.[17][18][19]
Caption: Proposed fragmentation of protonated this compound.
Interpretation of Key Fragments:
-
Precursor Ion [M+H]⁺ at m/z 145.0: This is the protonated parent molecule, which should be readily observed under ESI+ conditions.[16]
-
Product Ion at m/z 88.0: A highly plausible and stable fragment resulting from the cleavage and rearrangement of the thiazole ring, leading to a C₃H₂NS⁺ species. This transition (m/z 145.0 → 88.0) is an excellent candidate for quantitative MRM analysis due to its specificity.
-
Product Ion at m/z 118.0: This corresponds to the loss of the thioformamide radical (•CSNH₂), leaving the protonated thiazole ring intact.
Part 6: The Imperative of Method Validation
For use in drug development, any analytical method must be validated to prove it is fit for its intended purpose.[13][20] Validation is a documented process that provides a high degree of assurance that the method will consistently produce a result meeting pre-determined acceptance criteria.[14] Key validation parameters are defined by regulatory bodies like the ICH.[21]
Table 3: Summary of Method Validation Parameters & Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No significant interfering peaks at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) ≥ 0.995 |
| Accuracy | The closeness of test results to the true value. | Mean recovery of 85-115% (or 80-120% at LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; meets accuracy/precision criteria. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3. |
Part 7: Applications in Drug Development
A validated LC-MS/MS method for this compound is a versatile tool with several critical applications:
-
Pharmacokinetic (PK) Studies: Quantifying the compound in biological fluids (plasma, urine) over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Drug Metabolism Studies: Identifying and quantifying metabolites formed in vitro (e.g., in liver microsomes) or in vivo.[5][8] High-resolution mass spectrometry (HRMS) is particularly powerful for elucidating the structures of unknown metabolites.[7]
-
Impurity Profiling: Detecting and quantifying process-related impurities or degradation products in the active pharmaceutical ingredient (API) or final drug product, ensuring safety and quality.
-
Quality Control (QC): Used in batch release testing to confirm the identity and purity of the manufactured compound.
Conclusion
The mass spectrometric analysis of this compound, guided by the principles outlined in this guide, provides the robust, reliable data essential for advancing a compound through the drug development pipeline. The strategic selection of LC-MS/MS, coupled with a thorough understanding of the analyte's ionization and fragmentation behavior, forms the basis of a powerful analytical methodology. By adhering to rigorous validation standards, researchers and drug development professionals can ensure the integrity of their data, supporting critical decisions regarding the safety, efficacy, and quality of novel thiazole-based therapeutics.
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- 16. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. article.sapub.org [article.sapub.org]
- 20. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 21. emerypharma.com [emerypharma.com]
Infrared spectroscopy of Thiazole-5-carbothioamide functional groups
An In-Depth Technical Guide to the Infrared Spectroscopy of Thiazole-5-carbothioamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic characteristics of the this compound functional group. Thiazole and thioamide moieties are pivotal pharmacophores in modern drug discovery, recognized for their broad therapeutic activities, including anticancer and antimicrobial properties.[1][2] Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for the structural elucidation and quality assessment of molecules containing these groups. This document serves as a resource for researchers, chemists, and drug development professionals, detailing the fundamental vibrational modes of the constituent thiazole and thioamide groups, predicting the composite spectrum of this compound, presenting a robust experimental protocol for data acquisition, and outlining a logical workflow for spectral interpretation.
The Principle of Infrared Spectroscopy: A Molecular Vibrational Probe
Infrared (IR) spectroscopy is a cornerstone analytical technique that measures the interaction of infrared radiation with matter. When a molecule absorbs IR radiation, it is excited from a lower to a higher vibrational state. This absorption occurs only when the frequency of the incoming radiation matches a natural vibrational frequency of the molecule and when that vibration causes a change in the molecule's dipole moment.
The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), which is directly proportional to frequency. The spectrum is typically divided into two main regions:
-
Group Frequency Region (4000 cm⁻¹ to 1300 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., O-H, N-H, C=O). The bands are often well-defined and are the first place a chemist looks to identify the functional groups present.[3]
-
Fingerprint Region (1300 cm⁻¹ to 600 cm⁻¹): This region contains a complex pattern of absorptions arising from the coupled vibrations of the entire molecule, including stretching of single bonds (C-C, C-N, C-O) and various bending vibrations.[3] While difficult to assign individually, this pattern is unique to a specific molecule, serving as its "fingerprint."
Vibrational Analysis of the Constituent Functional Groups
To understand the spectrum of this compound, we must first analyze the characteristic vibrations of its two core components: the thiazole ring and the carbothioamide (thioamide) group.
The Thiazole Ring
The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen. Its aromaticity and the presence of heteroatoms give rise to a distinct set of vibrational modes.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Absorption above 3000 cm⁻¹ is a hallmark of C-H bonds on an sp²-hybridized carbon.[4][5] |
| C=N Stretch | 1625 - 1590 | Medium to Strong | This vibration is characteristic of the endocyclic imine bond within the thiazole ring.[6] |
| Ring Stretching (C=C, C-N) | 1600 - 1300 | Medium to Strong | A series of bands resulting from the stretching of the entire aromatic ring system.[7] The exact positions are sensitive to substitution. |
| C-H In-Plane Bending | 1520 - 1000 | Medium | These absorptions contribute to the complexity of the upper fingerprint region.[7] |
| C-H Out-of-Plane Bending | 900 - 700 | Strong | The position of these strong bands can sometimes provide information about the substitution pattern on the ring.[6] |
The Carbothioamide (Thioamide) Group
The thioamide functional group (-CS-N<) is known for its highly coupled vibrations, meaning its characteristic absorption bands arise from a mixture of bond stretches and bends rather than pure, isolated vibrations. This leads to several "Thioamide bands" that are key diagnostic markers.[8][9]
| Vibrational Mode (Thioamide Band) | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3400 - 3100 | Medium, Broad | For a primary thioamide (-CSNH₂), two bands are expected. For a secondary thioamide (-CSNHR), a single band is observed.[10] |
| Thioamide B Band | 1600 - 1400 | Very Strong | This is the most characteristic thioamide band. It is a complex, mixed vibration with major contributions from C-N stretching and N-H in-plane bending .[8] Its high intensity is due to the significant dipole change. |
| Thioamide G Band | 800 - 650 | Medium to Strong | This band is primarily attributed to the C=S stretching vibration.[8] Its position can be influenced by coupling with other modes. |
The Infrared Spectrum of this compound: A Synthesized View
When the carbothioamide group is attached to the 5-position of the thiazole ring, we expect to see a composite spectrum reflecting both moieties. Furthermore, electronic conjugation between the aromatic ring and the thioamide group will influence the position and intensity of these bands.
Here is a predicted summary of the most important IR absorption bands for a generic this compound.
| Wavenumber (cm⁻¹) | Assignment | Expected Characteristics |
| 3400 - 3100 | N-H Stretch | One or two medium-intensity bands, depending on substitution on the nitrogen. |
| 3100 - 3000 | Aromatic C-H Stretch | Weak to medium peaks from the C-H bonds on the thiazole ring. |
| ~1610 | C=N Stretch (Thiazole) | Medium to strong peak, potentially overlapping with other bands in this region. |
| 1550 - 1400 | Thioamide B Band & Ring Stretching | A very strong and complex region. The Thioamide B band (C-N stretch + N-H bend) will likely be the most prominent feature. It will be superimposed on the C=C and C-N ring stretching modes of the thiazole. |
| ~750 - 680 | Thioamide G Band (C=S Stretch) | A medium to strong band in the fingerprint region, crucial for confirming the thioamide group. |
| 900 - 700 | C-H Out-of-Plane Bending | Strong bands related to the out-of-plane deformation of the thiazole ring C-H bonds. |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The trustworthiness of any spectral interpretation relies on a meticulously acquired spectrum. The following protocol describes a self-validating system for obtaining high-quality IR data of a solid this compound sample.
Step 1: Sample Preparation
The goal is to prepare a sample that allows for the efficient transmission or reflection of the IR beam with minimal scattering.
-
Method A: Attenuated Total Reflectance (ATR) - Recommended
-
Causality: ATR is the modern standard for solid samples. It requires no sample dilution, is fast, and provides excellent sample-to-sample reproducibility. The IR beam interacts with only the top few microns of the sample, making it ideal for strongly absorbing materials.
-
Procedure:
-
Ensure the ATR crystal (typically diamond or germanium) is immaculately clean. Record a spectrum of the empty, clean crystal to verify its cleanliness.
-
Place a small amount of the powdered this compound sample directly onto the center of the crystal, ensuring complete coverage of the sampling area.
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is critical for a high-quality spectrum.
-
-
-
Method B: Potassium Bromide (KBr) Pellet
-
Causality: This traditional method involves dispersing the solid sample in an IR-transparent matrix (KBr) to reduce scattering. It is useful when ATR is unavailable but is more labor-intensive and susceptible to moisture contamination.
-
Procedure:
-
Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Step 2: Background Measurement
-
Causality: The instrument and the surrounding atmosphere (containing H₂O and CO₂) absorb IR radiation. A background scan measures this ambient spectrum so it can be digitally subtracted from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.
-
Procedure:
-
Ensure the sample compartment is closed and has been purged with dry air or nitrogen if available.
-
For ATR, this is done with the clean, empty crystal with the press engaged. For KBr, this is done with an empty pellet holder.
-
Initiate the "Collect Background" command in the instrument software.
-
Step 3: Sample Measurement
-
Causality: Co-adding multiple scans improves the signal-to-noise ratio (S/N). A resolution of 4 cm⁻¹ is sufficient for most structural confirmation tasks.
-
Procedure:
-
Place the prepared sample (ATR or KBr pellet) into the sample holder.
-
Set the data acquisition parameters. Recommended settings are:
-
Scans: 16 to 32 scans
-
Resolution: 4 cm⁻¹
-
Range: 4000 to 600 cm⁻¹
-
-
Initiate the "Collect Sample" command. The software will automatically ratio the sample single-beam spectrum against the stored background spectrum to produce the final absorbance spectrum.
-
A Logical Workflow for Spectral Interpretation
Interpreting an IR spectrum should be a systematic process. The following workflow, illustrated in the diagram below, provides a logical path from the raw spectrum to structural confirmation.
References
- 1. mdpi.com [mdpi.com]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. www1.udel.edu [www1.udel.edu]
Unlocking the Synthetic Potential: A Guide to the Reactivity of the Thiazole-5-carbothioamide Core
An In-depth Technical Guide for Drug Development Professionals
Preamble: The Strategic Importance of the Thiazole-5-carbothioamide Scaffold
In the landscape of modern medicinal chemistry, the thiazole ring stands out as a "privileged" heterocyclic scaffold. Its presence in numerous FDA-approved drugs, such as the anti-leukemia agent Dasatinib and the anti-inflammatory Meloxicam, underscores its significance.[1] When functionalized at the 5-position with a carbothioamide group (a thioamide), the resulting core becomes a remarkably versatile building block, ripe with potential for constructing diverse molecular architectures.[2][3] The thioamide moiety is not merely a placeholder for its oxygen analog (the carboxamide); it is a reactive handle that opens doors to unique cyclization and functionalization pathways, critical for library synthesis and lead optimization.[4][5]
This guide moves beyond a simple recitation of reactions. It is designed to provide drug development professionals with a deep, mechanistically-grounded understanding of the this compound core's reactivity. We will explore the electronic interplay between the aromatic thiazole ring and the thioamide group, dissect the principal reaction pathways, and provide actionable protocols to empower your synthetic strategies.
Electronic Architecture and Inherent Reactivity
The reactivity of the this compound core is a direct consequence of its electronic landscape. The thiazole ring itself is an electron-deficient aromatic system, a result of the electronegative nitrogen atom. However, the electron-donating character of the sulfur atom creates a nuanced distribution of electron density.
-
C2 Position: This position is the most electron-deficient, making it susceptible to deprotonation by strong bases (like organolithiums) and subsequent attack by electrophiles.[6][7] It is also the primary site for nucleophilic attack, especially if the ring nitrogen is quaternized.[6]
-
C4 Position: Generally considered electronically neutral.[6]
-
C5 Position: This position is comparatively electron-rich, making it the preferred site for electrophilic aromatic substitution reactions like halogenation and mercuration.[6]
The carbothioamide group at C5 further modulates this reactivity. The thioamide itself is a hybrid of resonance structures, imparting nucleophilic character to the sulfur atom and electrophilic character to the thiocarbonyl carbon. This duality is the key to its synthetic utility.
References
- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
Methodological & Application
One-Pot Synthesis of Thiazole-5-carbothioamide Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of Thiazole-5-carbothioamide Scaffolds in Modern Drug Discovery
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2][3][4] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold due to its ability to engage in various biological interactions.[1][2][3][4] Within this important class of compounds, this compound derivatives are of particular interest to researchers and drug development professionals. The replacement of the oxygen atom in the more common carboxamide with a sulfur atom to form a carbothioamide can significantly alter the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can lead to enhanced biological activity and novel mechanisms of action, making them attractive targets for the development of new therapeutic agents, particularly in the realm of anticancer and antimicrobial research.[1][2]
This comprehensive guide details a robust and efficient one-pot, three-component synthesis of 2,4-disubstituted-thiazole-5-carbothioamides. This methodology offers significant advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and a more environmentally friendly profile. By providing a detailed protocol and explaining the underlying chemical principles, this document aims to empower researchers to readily synthesize and explore the therapeutic potential of this promising class of molecules.
Unveiling the One-Pot Synthetic Strategy: A Three-Component Reaction
The cornerstone of this application note is a one-pot, three-component reaction that efficiently assembles the this compound core. This elegant approach combines an α-azido ketone, an isothiocyanate, and a phosphine reagent in a single reaction vessel to yield the desired product. This strategy is a testament to the power of multicomponent reactions (MCRs) in modern organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials.
The "Why": Rationale Behind the Chosen Synthetic Route
The selection of this one-pot approach is deliberate and rooted in several key advantages for the research and drug development professional:
-
Efficiency and Atom Economy: By combining multiple synthetic steps into a single operation, this method significantly reduces reaction time, solvent usage, and purification efforts. This aligns with the principles of green chemistry and enhances overall laboratory productivity.
-
Versatility and Diversity: The three-component nature of this reaction allows for the introduction of a wide range of substituents at the 2- and 4-positions of the thiazole ring. By simply varying the starting α-azido ketone and isothiocyanate, a diverse library of this compound derivatives can be readily synthesized for structure-activity relationship (SAR) studies.
-
Direct Formation of the Carbothioamide Moiety: Unlike methods that require the post-synthetic conversion of a carboxylic acid or ester to a carbothioamide, this protocol directly installs the desired functional group, streamlining the synthetic process.
Visualizing the Path: Reaction Workflow
The following diagram illustrates the logical flow of the one-pot synthesis of 2,4-disubstituted-thiazole-5-carbothioamides.
Caption: Workflow for the one-pot synthesis of this compound derivatives.
Delving into the "How": Detailed Experimental Protocol
This section provides a step-by-step protocol for the one-pot synthesis of a representative 2-aryl-4-methylthis compound derivative.
Materials:
-
α-Azidoacetophenone (or other α-azido ketone)
-
Aryl isothiocyanate (or other isothiocyanate)
-
Triphenylphosphine
-
Anhydrous Toluene (or other suitable aprotic solvent)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the α-azido ketone (1.0 mmol, 1.0 eq.), the isothiocyanate (1.2 mmol, 1.2 eq.), and triphenylphosphine (1.1 mmol, 1.1 eq.).
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The appropriate eluent ratio will depend on the specific product and should be determined by TLC analysis.
-
Characterization: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the pure 2,4-disubstituted-thiazole-5-carbothioamide derivative. Characterize the final product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of various this compound derivatives using the described one-pot protocol.
| Entry | R¹ in α-Azido Ketone | R² in Isothiocyanate | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | Phenyl | 5 | 85 |
| 2 | 4-Chlorophenyl | Phenyl | 6 | 82 |
| 3 | Phenyl | 4-Methoxyphenyl | 5 | 88 |
| 4 | Methyl | Phenyl | 4 | 75 |
| 5 | Phenyl | Benzyl | 6 | 78 |
Mechanistic Insights: The Chemistry Behind the Synthesis
The one-pot synthesis of thiazole-5-carbothioamides proceeds through a fascinating cascade of reactions. While a detailed mechanistic investigation is beyond the scope of this application note, a plausible pathway is outlined below to provide a deeper understanding of the transformation.
Caption: Plausible mechanistic pathway for the one-pot synthesis.
-
Staudinger Reaction: The reaction is initiated by the reaction of the α-azido ketone with triphenylphosphine, which results in the formation of an iminophosphorane intermediate with the concomitant release of nitrogen gas.
-
Aza-Wittig Reaction: The highly reactive iminophosphorane then undergoes an aza-Wittig reaction with the isothiocyanate to form a carbodiimide intermediate and triphenylphosphine oxide as a byproduct.
-
Intramolecular Cyclization and Tautomerization: The carbodiimide intermediate then undergoes a base-mediated intramolecular cyclization, where the enolizable proton of the ketone is abstracted, followed by nucleophilic attack of the resulting enolate onto the central carbon of the carbodiimide. Subsequent tautomerization leads to the formation of the aromatic this compound.
Conclusion and Future Directions
The one-pot, three-component synthesis of 2,4-disubstituted-thiazole-5-carbothioamides presented herein offers a powerful and efficient tool for medicinal chemists and drug discovery scientists. This protocol enables the rapid generation of diverse libraries of these promising compounds for biological screening. The inherent versatility of this method opens up exciting avenues for the exploration of novel therapeutic agents targeting a wide range of diseases. Future work in this area could focus on expanding the substrate scope, developing asymmetric variations of this reaction, and exploring the biological activities of the synthesized compounds in greater detail. The insights and protocols provided in this guide are intended to accelerate research in this important and dynamic field.
References
-
Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 53. [Link][1]
-
Abdel-Wahab, B. F., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 514. [Link]
-
Sayed, S. M., et al. (2020). Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. Molecules, 25(22), 5434. [Link][2]
-
Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. Synthetic Communications, 50(24), 3841-3871. [Link]
-
Ayati, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(9), 2659. [Link][3]
-
Pathak, M., et al. (2022). Systematic Review On Thiazole And Its Applications. Kuey, 30(5), 1983-1988. [Link][4]
-
Gudala, S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kuey.net [kuey.net]
Application Notes and Protocols: Thiazole-5-Carbothioamide as a Scaffold for c-Met Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of c-Met in Oncology and the Promise of Thiazole-5-Carbothioamide
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal regulators of cellular growth, motility, and invasion.[1][2] Under normal physiological conditions, the HGF/c-Met signaling axis is tightly controlled, playing a crucial role in embryonic development and tissue regeneration.[3][4] However, in a multitude of human cancers, this pathway becomes dysregulated through gene amplification, mutation, or overexpression, leading to uncontrolled tumor growth, angiogenesis, and metastasis.[3][5] This aberrant c-Met signaling has been implicated in a wide array of malignancies, including those of the lung, stomach, and kidney, often correlating with poor patient prognosis and the development of resistance to conventional therapies.[5][6] Consequently, c-Met has emerged as a high-priority target for the development of novel anticancer therapeutics.[3][4]
The thiazole ring is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets.[7][8] Specifically, the this compound core has been identified as a promising framework for the design of potent and selective c-Met kinase inhibitors.[7][9] This application note provides a comprehensive guide for researchers, detailing the rationale behind targeting c-Met with this compound derivatives, protocols for their synthesis and evaluation, and insights into the interpretation of results.
The c-Met Signaling Cascade: A Target for Therapeutic Intervention
Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of key tyrosine residues within its kinase domain.[10] This activation initiates a complex network of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, and migration.[1][10]
Caption: The c-Met signaling pathway and point of inhibition.
This compound-based inhibitors are designed to be ATP-competitive, binding to the kinase domain of c-Met and preventing its autophosphorylation, thereby blocking the downstream signaling cascade.[11]
Experimental Protocols
The following protocols provide a comprehensive workflow for the synthesis, characterization, and biological evaluation of a novel this compound-based c-Met inhibitor.
Part 1: Synthesis of a Representative this compound c-Met Inhibitor
This protocol describes a general synthetic route for a 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivative, a common structural motif in this class of inhibitors.[12][13]
Materials:
-
Substituted benzothioamide
-
Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate
-
Ethanol
-
Triethylamine
-
Substituted aniline
-
Toluene
-
Sodium hydride
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of the Thiazole Core (Ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate):
-
To a solution of the appropriately substituted benzothioamide (1 equivalent) in ethanol, add ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (1.1 equivalents).
-
Add triethylamine (1.2 equivalents) dropwise and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the ethyl thiazole-5-carboxylate intermediate.
-
-
Amide Coupling:
-
Dissolve the ethyl thiazole-5-carboxylate intermediate (1 equivalent) and a substituted aniline (1.2 equivalents) in anhydrous toluene.
-
Add sodium hydride (1.5 equivalents) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography or recrystallization.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy
-
Mass spectrometry (MS)
-
High-performance liquid chromatography (HPLC)
Part 2: In Vitro c-Met Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against the c-Met kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[10]
Materials:
-
Recombinant human c-Met kinase
-
ULight™-labeled peptide substrate
-
Europium (Eu)-labeled anti-phospho-specific antibody
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor and a known c-Met inhibitor (e.g., Crizotinib) as a positive control
-
384-well microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the synthesized inhibitor and the positive control in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.
-
-
Assay Setup:
-
Add a small volume (e.g., 5 µL) of the diluted compounds to the wells of a 384-well plate.
-
Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of recombinant c-Met kinase and the ULight™-labeled peptide substrate in kinase assay buffer.
-
Add this solution to all wells.
-
-
Initiation of Kinase Reaction:
-
Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for c-Met.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection mix containing EDTA and the Eu-labeled anti-phospho-specific antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using a non-linear regression curve fit.
| Compound | c-Met IC₅₀ (nM) |
| Synthesized Inhibitor | e.g., 15.2 |
| Crizotinib (Control) | e.g., 5.8 |
Part 3: Cell-Based Assays
This assay determines the effect of the inhibitor on the viability of cancer cells with aberrant c-Met signaling (e.g., MKN-45 gastric cancer cells, which have c-Met amplification).[14][15]
Materials:
-
MKN-45 (or other relevant c-Met dependent) cancer cell line
-
Complete cell culture medium
-
Synthesized inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed MKN-45 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the synthesized inhibitor for 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the inhibitor concentration.
This assay directly assesses the inhibitor's ability to block c-Met autophosphorylation in a cellular context.[14][16]
Materials:
-
MKN-45 cells
-
Synthesized inhibitor
-
Lysis buffer
-
Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment and Lysis:
-
Treat MKN-45 cells with various concentrations of the inhibitor for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Interpretation:
-
A dose-dependent decrease in the phosphorylated c-Met signal, with no significant change in total c-Met, indicates effective target engagement by the inhibitor.
Caption: A typical workflow for the evaluation of a novel c-Met inhibitor.
Structure-Activity Relationship (SAR) Insights
The development of potent this compound c-Met inhibitors relies on understanding the structure-activity relationship (SAR). Key insights from various studies include:
-
The Thiazole Core: The thiazole ring itself is a crucial pharmacophore, likely forming important hydrogen bonds within the ATP-binding pocket of c-Met.[7]
-
Substituents at the 2-position: Aromatic rings, such as a phenyl group, at this position often contribute to inhibitory activity. Substitutions on this phenyl ring can modulate potency and selectivity.[12]
-
The Carboxamide Linker: The amide group is a key hydrogen bond donor and acceptor, vital for anchoring the inhibitor in the kinase's active site.[7]
-
Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen significantly influences the compound's properties, including its potency and pharmacokinetic profile. Often, larger, more complex aromatic systems are favored.[9][17]
By systematically modifying these positions and evaluating the resulting compounds using the protocols described above, researchers can optimize the this compound scaffold to develop highly potent and selective c-Met inhibitors with therapeutic potential.
References
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Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]
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Peters, S., & Adjei, A. A. (2012). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 4(4), 181–191. [Link]
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Christensen, J. G., et al. (2005). Targeting the c-Met Signaling Pathway in Cancer. Cancer Research, 65(14), 5981–5985. [Link]
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Trusolino, L., Bertotti, A., & Comoglio, P. M. (2010). MET signalling: principles and functions in development, organ regeneration and cancer. Nature Reviews Molecular Cell Biology, 11(12), 834–848. [Link]
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Eder, J. P., et al. (2009). Novel Therapeutic Inhibitors of the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 15(7), 2207–2214. [Link]
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Gherardi, E., et al. (2012). The HGF/MET pathway in cancer: from discovery to therapy. Journal of Clinical Investigation, 122(9), 3025–3035. [Link]
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Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. [Link]
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Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. ResearchGate. [Link]
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S., A. & S., S. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate. [Link]
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Munshi, N., et al. (2010). Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. Journal of Biological Chemistry, 285(46), 35740–35749. [Link]
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Li, X.-H., et al. (2014). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 19(10), 16458–16474. [Link]
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Li, X.-H., et al. (2014). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]
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Al-Ostoot, F. H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1–25. [Link]
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Al-Ostoot, F. H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]
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Liu, X., et al. (2011). A Novel Kinase Inhibitor, INCB28060, Blocks c-MET–Dependent Signaling, Neoplastic Activities, and Cross-Talk with EGFR and HER-3. Clinical Cancer Research, 17(22), 7127–7138. [Link]
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BPS Bioscience. c-Met Kinase Assay Kit. [Link]
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Zhang, Y., et al. (2022). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Computers in Biology and Medicine, 145, 105437. [Link]
-
Cui, J. J., et al. (2012). Structure-based design of novel class II c-Met inhibitors: 2. SAR and kinase selectivity profiles of the pyrazolone series. Journal of Medicinal Chemistry, 55(5), 2015–2032. [Link]
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ResearchGate. Results of MTT assay and Western blotting test. [Link]
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PharmaLegacy. Cell-based Assays - Cytotoxicity. [Link]
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Glogowska, A., et al. (2015). Development of antibody-based c-Met inhibitors for targeted cancer therapy. OncoTargets and Therapy, 8, 337–348. [Link]
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Popa, C. V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(11), 1599. [Link]
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Lee, J.-H., et al. (2019). Antitumor Activity of DFX117 by Dual Inhibition of c-Met and PI3Kα in Non-Small Cell Lung Cancer. Cancers, 11(5), 652. [Link]
-
Moghaddam, F. M., et al. (2023). Discovery of anticancer agents with c-Met inhibitory potential by virtual and experimental screening of a chemical library. European Journal of Medicinal Chemistry, 249, 115162. [Link]
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Hamad, M. F., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
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Application Notes & Protocols: Evaluating the Antioxidant Properties of Substituted Thiazole-5-carbothioamides
I. Foreword: The Therapeutic Promise of Thiazoles in Combating Oxidative Stress
The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1][2] Compounds built around this core exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] A critical aspect of their therapeutic potential stems from their antioxidant capacity. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous degenerative diseases, including cancer, diabetes, and neurodegenerative disorders.[5][6]
Substituted thiazole-5-carbothioamides are a class of compounds that merge the established biological significance of the thiazole ring with the versatile chemistry of the carbothioamide functional group. The presence of electron-rich sulfur and nitrogen atoms within this scaffold suggests an intrinsic potential to interact with and neutralize harmful free radicals. This guide provides a comprehensive framework and detailed, field-tested protocols for the systematic evaluation of the antioxidant properties of these promising compounds. It is designed not merely as a set of instructions, but as a self-validating system to ensure the generation of robust, reproducible, and meaningful data.
II. Foundational Principles: Mechanisms of Antioxidant Action
Before proceeding to experimental design, it is crucial to understand the primary mechanisms through which a compound can exert antioxidant effects. A thorough evaluation should probe multiple mechanisms, as a compound may act through one or more pathways. The primary mechanisms include:
-
Radical Scavenging: This is the most direct form of antioxidant activity, where the antioxidant molecule donates a hydrogen atom (Hydrogen Atom Transfer - HAT) or an electron (Single Electron Transfer - SET) to a free radical, thereby neutralizing it.[7][8] Assays like DPPH and ABTS are designed to measure this capacity.
-
Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can act as pro-oxidants by catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction.[9][10] Compounds that can chelate these metal ions sequester them, preventing their participation in radical-generating reactions.[11][12]
The following sections provide detailed protocols to quantitatively assess each of these key antioxidant mechanisms for your substituted thiazole-5-carbothioamide candidates.
III. Experimental Workflow for Antioxidant Profiling
A systematic approach is essential for the comprehensive antioxidant profiling of novel chemical entities. The workflow begins with compound preparation and progresses through a panel of assays designed to probe different mechanisms of action.
Caption: Figure 1: General Experimental Workflow for Antioxidant Profiling.
IV. Core Protocols: Radical Scavenging Assays
These assays form the backbone of antioxidant screening, directly measuring the capacity of a compound to neutralize stable radicals.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle of Causality: The DPPH assay is a rapid and sensitive method to evaluate the radical scavenging activity of compounds.[1] The stable DPPH radical has a deep violet color with a maximum absorbance around 517 nm.[2] When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to the non-radical form (DPPH-H), resulting in a color change to yellow. The decrease in absorbance is directly proportional to the radical scavenging activity.[3][13]
-
Detailed Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Test Compound Stock Solutions: Prepare a 1 mg/mL stock solution of each thiazole derivative in methanol or DMSO.
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions to obtain final concentrations ranging from approximately 1 to 500 µg/mL.
-
Positive Control: Prepare a stock solution of a standard antioxidant like Ascorbic Acid or Trolox and make serial dilutions in the same manner as the test compounds.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the freshly prepared DPPH solution to each well.
-
Add 100 µL of each test compound dilution (or standard/blank) to the corresponding wells. For the blank control, add 100 µL of the solvent (e.g., methanol).
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
-
Data Analysis and Validation:
-
The percentage of radical scavenging activity (% Inhibition) is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:
-
A_blank is the absorbance of the DPPH solution without the test compound.
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC50 value , which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by using linear regression analysis from the dose-response curve. A lower IC50 value indicates higher antioxidant activity.
-
Caption: Figure 2: DPPH Radical Scavenging Mechanism.
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle of Causality: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[14] Unlike the DPPH radical, the ABTS radical is soluble in both aqueous and organic solvents, making this assay applicable to a broader range of compounds. The reduction of ABTS•+ by an antioxidant results in its decolorization, which is measured by the decrease in absorbance at 734 nm.[14][15]
-
Detailed Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Prepare a 7 mM aqueous solution of ABTS.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14] This step is critical for the complete generation of the radical cation.
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with methanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compounds and a standard (Trolox) as described for the DPPH assay.
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of each test compound dilution to the corresponding wells.
-
Incubate the plate at room temperature for 6-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 734 nm.
-
-
-
Data Analysis and Validation:
-
Calculate the percentage of inhibition using the same formula as for the DPPH assay.
-
Determine the IC50 value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.[14]
-
V. Core Protocols: Specific ROS Scavenging Assays
While DPPH and ABTS use artificial radicals, assays that measure the scavenging of biologically relevant ROS like superoxide and hydroxyl radicals provide deeper insights.
A. Superoxide Radical (O₂•⁻) Scavenging Assay
-
Principle of Causality: Superoxide is a primary ROS generated in biological systems.[6] This assay often uses a non-enzymatic system, such as a phenazine methosulfate-NADH (PMS-NADH) system, to generate superoxide radicals.[16][17] These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan product, which is measured spectrophotometrically at 560 nm. An antioxidant compound will intercept the superoxide radicals, thereby inhibiting the formation of formazan.[18]
-
Detailed Protocol:
-
Reagent Preparation (in phosphate buffer, pH 7.4):
-
NADH Solution: 468 µM.
-
NBT Solution: 156 µM.
-
PMS Solution: 60 µM.
-
-
Assay Procedure:
-
In a test tube, mix 1 mL of NBT solution, 1 mL of NADH solution, and 0.5 mL of the test compound at various concentrations.
-
Initiate the reaction by adding 100 µL of PMS solution.
-
Incubate the mixture at 25°C for 5 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 560 nm against a blank.
-
-
-
Data Analysis and Validation:
-
Calculate the percentage of superoxide radical scavenging using the standard inhibition formula.
-
Determine the IC50 value. Quercetin or ascorbic acid can be used as a positive control.
-
B. Hydroxyl Radical (•OH) Scavenging Assay
-
Principle of Causality: The hydroxyl radical is the most reactive and damaging ROS.[13] This assay typically employs a Fenton reaction system (e.g., Fe³⁺-ascorbate-EDTA-H₂O₂) to generate hydroxyl radicals.[19][20] These radicals degrade a sugar, 2-deoxyribose, into fragments. When heated with thiobarbituric acid (TBA) under acidic conditions, these fragments form a pink chromogen, which is measured at 532 nm. An effective antioxidant will scavenge the hydroxyl radicals, preventing the degradation of 2-deoxyribose and thus reducing the intensity of the pink color.
-
Detailed Protocol:
-
Reagent Preparation:
-
Prepare solutions of FeCl₃ (100 µM), EDTA (100 µM), ascorbic acid (100 µM), H₂O₂ (1.0 mM), and 2-deoxyribose (2.8 mM) in a suitable buffer (e.g., KH₂PO₄-KOH buffer, pH 7.4).
-
-
Assay Procedure:
-
The reaction mixture should contain, in a final volume of 1 mL: 2-deoxyribose, buffer, FeCl₃, EDTA, H₂O₂, ascorbic acid, and various concentrations of the test compound.
-
Incubate the mixture at 37°C for 1 hour.
-
After incubation, add 1 mL of 1% TBA and 1 mL of 2.8% trichloroacetic acid (TCA).
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the tubes and measure the absorbance of the solution at 532 nm.
-
-
-
Data Analysis and Validation:
-
Calculate the percentage of hydroxyl radical scavenging activity.
-
Determine the IC50 value. Mannitol is often used as a standard scavenger for this assay.
-
VI. Core Protocols: Metal Chelating Assay
-
Principle of Causality: This assay evaluates a compound's ability to compete with a chelating agent, ferrozine, for ferrous ions (Fe²⁺).[9] Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that has a maximum absorbance at 562 nm.[12][21] If the test compound is an effective chelator, it will bind to the Fe²⁺ ions, disrupting the formation of the ferrozine-Fe²⁺ complex. This leads to a decrease in the magenta color, and the reduction in absorbance is proportional to the compound's metal-chelating activity.[9]
-
Detailed Protocol:
-
Reagent Preparation:
-
FeCl₂ Solution: 2 mM.
-
Ferrozine Solution: 5 mM.
-
Test Compounds: Prepare serial dilutions in a suitable solvent.
-
-
Assay Procedure:
-
Mix 0.1 mL of the test compound solution with 0.05 mL of the 2 mM FeCl₂ solution.
-
Shake the mixture and allow it to incubate for 5 minutes at room temperature.
-
Initiate the complexation reaction by adding 0.2 mL of the 5 mM ferrozine solution.
-
Shake vigorously and let the mixture stand for 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance of the solution at 562 nm.
-
-
-
Data Analysis and Validation:
-
The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as: % Chelation = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (without test compound).
-
A_sample is the absorbance in the presence of the test compound.
-
-
Determine the IC50 value. EDTA is used as the standard positive control due to its high chelating capacity.[9]
-
Caption: Figure 3: Principle of the Metal Chelating Assay.
VII. Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in a tabular format. This allows for a direct comparison of the antioxidant potency of different substituted thiazole-5-carbothioamides across various assays.
Table 1: Summary of Antioxidant Activity (IC50 in µM)
| Compound ID | DPPH Scavenging | ABTS Scavenging | Superoxide Scavenging | Hydroxyl Scavenging | Metal Chelating |
| Th-01 | Value | Value | Value | Value | Value |
| Th-02 | Value | Value | Value | Value | Value |
| Th-03 | Value | Value | Value | Value | Value |
| Trolox | Value | Value | N/A | N/A | N/A |
| EDTA | N/A | N/A | N/A | N/A | Value |
-
Interpretation: A lower IC50 value signifies greater potency. By comparing the IC50 values across the different assays, a comprehensive antioxidant profile for each compound can be established. For instance, a compound with a low IC50 in the DPPH and ABTS assays but a high IC50 in the metal chelating assay is primarily a radical scavenger. Conversely, a compound potent in the metal chelating assay but weaker in radical scavenging assays acts mainly by sequestering pro-oxidant metals. Such insights are critical for guiding further drug development efforts. Analysis of how different substituents affect these values will illuminate the structure-activity relationship (SAR).[1][2]
VIII. References
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Benchchem. (n.d.). Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity. Retrieved from
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Benkhaira, N. et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Source details not fully provided in search result].
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PLOS One. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Retrieved from
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Re, R. et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26, 1231–1237. As cited on protocols.io. Retrieved from
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PLOS One Journals. (n.d.). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Retrieved from
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ResearchGate. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. Retrieved from
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Scribd. (n.d.). Superoxide Radical Scavenging Assay - Antioxidant. Retrieved from
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G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from
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Benchchem. (n.d.). Application Notes and Protocols for Testing the Antioxidant Activity of Thiadiazole Derivatives. Retrieved from
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Gulcin, I., & Alwasel, S. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Processes.
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Dong, W.-L., & Liu, X.-H. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Retrieved from
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Kweon, M. H. et al. (n.d.). Superoxide Radical Scavenging Activity of the Major Polyphenols in Fresh Plums. Journal of Agricultural and Food Chemistry. Retrieved from
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Brand-Williams, W. et al. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30. As cited in NIH.
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ResearchGate. (n.d.). Antioxidant Assays. Retrieved from
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OUCI. (n.d.). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Retrieved from
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Geronikaki, A. A. et al. (2013). Thiazoles and thiazolidinones as antioxidants. Current Medicinal Chemistry, 20(36), 4460-80. Retrieved from
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Springer Nature Experiments. (n.d.). Screening for Antioxidant Activity: Metal Chelating Assay. Retrieved from
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Guo et al. (n.d.). As cited on protocols.io. Hydroxyl Radical-scavenging Activity. Retrieved from
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MDPI. (n.d.). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Retrieved from
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Gulcin, I., & Alwasel, S. H. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 10(132). Retrieved from
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MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from
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ResearchGate. (2022). (PDF) Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved from
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Cornea, A. C. et al. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. MDPI.
-
Bio-Techne. (n.d.). Hydroxyl Free Radical Assay Kit (Colorimetric) NBP3-25832 Manual. Retrieved from
-
ResearchGate. (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from
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Liu, F., Ooi, V. E., & Chang, S. T. (1997). Free radical scavenging activities of mushroom polysaccharide extracts. Life sciences, 60(10), 763-771. As cited in Journal of Pharmacognosy and Phytochemistry.
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Semantic Scholar. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior. Retrieved from
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Yu, Q. et al. (2024). Preparation, Characterization, and Antioxidant Activities of Extracts from Amygdalus persica L. Flowers. MDPI.
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NIH. (n.d.). Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves. Retrieved from
-
Halliwell, B. et al. (1985). As cited in Pharmacophore.
-
protocols.io. (2020). Superoxide Radical-scavenging Activity. Retrieved from
-
ResearchGate. (n.d.). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. Retrieved from
-
Cornea, A. C. et al. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. NIH.
-
NIH. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Retrieved from
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ResearchGate. (n.d.). In vitro antioxidant properties of new thiazole derivatives. Retrieved from
-
Elizabeth, K., & Rao, M. N. A. (1990). As cited in PubMed Central.
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Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Thiazole-5-carbothioamides via Hantzsch Synthesis and Subsequent Functionalization
Introduction: The Significance of 2,4-Disubstituted Thiazole-5-carbothioamides in Medicinal Chemistry
The thiazole nucleus is a cornerstone in the architecture of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a privileged scaffold in drug discovery. Specifically, 2,4-disubstituted thiazoles exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a carbothioamide moiety at the 5-position of the thiazole ring further enhances the potential for targeted biological activity, making these compounds a focal point for researchers in medicinal chemistry and drug development.
This comprehensive guide provides a detailed protocol for the synthesis of 2,4-disubstituted thiazole-5-carbothioamides. The synthetic strategy is bifurcated into two main stages: the initial construction of the 2,4-disubstituted thiazole-5-carboxylate core via the well-established Hantzsch thiazole synthesis, followed by a series of functional group transformations to yield the desired C5-carbothioamide. Each step is elucidated with mechanistic insights and practical considerations to ensure reproducibility and high yields.
Part 1: Synthesis of the 2,4-Disubstituted Thiazole-5-carboxylate Core via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and robust method for the construction of the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide.[2] For the synthesis of our target scaffold, a variation of this reaction is employed, utilizing an α-halo-β-ketoester as the α-halocarbonyl component to introduce the requisite functional handle at the C5 position.
Mechanistic Rationale
The reaction commences with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon, leading to a five-membered ring. Subsequent dehydration yields the aromatic thiazole ring. The choice of an α-halo-β-ketoester is critical as it directly installs an ester group at the C5 position of the resulting thiazole.
Diagram: Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanistic flow of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
This protocol details the synthesis of a representative 2,4-disubstituted thiazole-5-carboxylate, which serves as a key intermediate.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Notes |
| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | - | 33 g | Handle with care, corrosive and lachrymator. |
| Thiourea | CH₄N₂S | 76.12 | - | 30.4 g | - |
| Sodium Carbonate | Na₂CO₃ | 105.99 | - | 0.3-3.3 g | Used as a mild base. |
| Ethanol | C₂H₅OH | 46.07 | - | 200 mL | Solvent. |
| Sodium Hydroxide solution | NaOH | 40.00 | As required | - | For pH adjustment. |
| Water | H₂O | 18.02 | - | As required | For workup. |
Procedure: [3]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of ethyl alcohol (200 mL). Add thiourea (30.4 g) and sodium carbonate (0.3-3.3 g) to the solvent.
-
Addition of α-Halo-β-ketoester: Gently heat the mixture to 40-55 °C with stirring. Once the solids are partially dissolved, add ethyl 2-chloroacetoacetate (33 g) dropwise over a period of 20-30 minutes. An exothermic reaction may be observed.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for 5-5.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, allow the reaction to cool to room temperature. A precipitate may form. Remove the solvent under reduced pressure.
-
Purification: To the residue, add water and stir. Adjust the pH to 9-10 with a sodium hydroxide solution to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate.
Part 2: Conversion of the Thiazole-5-carboxylate to the Thiazole-5-carbothioamide
This section outlines the multi-step conversion of the synthesized thiazole-5-carboxylate to the final target compound, the 2,4-disubstituted this compound. The process involves hydrolysis of the ester to a carboxylic acid, amidation, and subsequent thionation.
Diagram: Experimental Workflow for C5-Carbothioamide Synthesis
Caption: Stepwise conversion of the C5-ester to the C5-carbothioamide.
Step 2.1: Hydrolysis of the Thiazole-5-carboxylate
Protocol:
-
Reaction Setup: Dissolve the ethyl 2,4-disubstituted-thiazole-5-carboxylate in a mixture of tetrahydrofuran (THF) and water.
-
Saponification: Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Isolation: Filter the solid, wash with water, and dry to yield the 2,4-disubstituted-thiazole-5-carboxylic acid.
Step 2.2: Amidation of the Thiazole-5-carboxylic Acid
Protocol:
-
Acid Chloride Formation: Suspend the 2,4-disubstituted-thiazole-5-carboxylic acid in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) dropwise at 0 °C. Reflux the mixture until the solid dissolves and the reaction is complete.
-
Amidation: Cool the reaction mixture and carefully add it to a concentrated solution of ammonia or a primary/secondary amine in an appropriate solvent.
-
Isolation: Stir the reaction mixture, and upon completion, isolate the product by filtration or extraction to obtain the 2,4-disubstituted-thiazole-5-carboxamide.
Step 2.3: Thionation of the Thiazole-5-carboxamide using Lawesson's Reagent
Lawesson's reagent is a widely used and effective thionating agent for converting carbonyl compounds, including amides, into their corresponding thiocarbonyls.[4]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2,4-disubstituted-thiazole-5-carboxamide in a dry, high-boiling point solvent such as toluene or xylene.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (typically 0.5 to 1.0 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Workup and Purification: After the reaction is complete, cool the mixture and purify it directly by column chromatography on silica gel to isolate the desired 2,4-disubstituted-thiazole-5-carbothioamide.
Conclusion and Future Perspectives
The synthetic route detailed herein provides a reliable and adaptable methodology for accessing a diverse range of 2,4-disubstituted thiazole-5-carbothioamides. The robustness of the Hantzsch synthesis allows for the introduction of various substituents at the C2 and C4 positions by selecting the appropriate starting thioamide and α-haloketone. Subsequent functional group manipulations at the C5 position, culminating in the thionation with Lawesson's reagent, offer a pathway to novel compounds with significant potential in drug discovery and development. Further optimization of reaction conditions and exploration of a broader substrate scope will undoubtedly expand the library of these promising heterocyclic compounds for biological evaluation.
References
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Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation−Cyclization of Functionalized Enamides. The Journal of Organic Chemistry, 78(14). (URL: [Link])
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General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... - ResearchGate. (URL: [Link])
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Application Notes & Protocols: Thiazole-5-carbothioamide in Agricultural Chemistry
Introduction: The Thiazole Scaffold as a Cornerstone in Modern Agrochemicals
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in the discovery of bioactive molecules.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of pharmaceuticals and, critically, agrochemicals.[3][4] Thiazole derivatives are integral to a range of commercial products, from the fungicide Thiabendazole to the insecticide Thiamethoxam. Within this versatile chemical class, the thiazole-5-carbothioamide moiety and its related carboxamide structures have emerged as a focal point for research into next-generation fungicides, insecticides, and herbicides.[3][5]
The relentless evolution of resistance in plant pathogens, pests, and weeds necessitates a continuous pipeline of novel active ingredients with diverse modes of action.[6][7] this compound derivatives offer a promising platform for innovation, providing a robust chemical framework that can be readily modified to optimize biological activity, spectrum, and environmental profile. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and practical applications of this chemical class, offering detailed protocols for researchers in the agrochemical discovery and development field.
Part 1: Synthesis of Thiazole-5-Carboxamide Scaffolds
A cornerstone of research into this chemical class is the efficient and flexible synthesis of the core thiazole structure. One of the most powerful and convergent methods for creating polysubstituted aminothiophenes, which are key precursors to the target thiazoles, is the Gewald three-component reaction .[8][9][10] This one-pot reaction combines a ketone or aldehyde, an active methylene nitrile (like cyanoacetamide), and elemental sulfur in the presence of a base to construct the thiophene ring, which can then be further elaborated.
Protocol 1: Gewald Aminothiophene Synthesis - A Key Precursor
This protocol describes a general, catalytic approach for synthesizing a 2-aminothiophene precursor, a foundational step for accessing more complex thiazole derivatives.
Rationale: The Gewald reaction is selected for its operational simplicity, high atom economy, and the ability to generate structural diversity by varying the three core components.[11][12] The mechanism initiates with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[10] Using a catalytic amount of a base like piperidinium borate has been shown to be highly efficient.[9]
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ketone (e.g., cyclohexanone, 10 mmol, 1.0 eq), the active methylene compound (e.g., malononitrile, 10 mmol, 1.0 eq), elemental sulfur (10 mmol, 1.0 eq), and the catalyst (e.g., piperidinium borate, 2 mol%).[9]
-
Solvent Addition: Add an appropriate solvent such as ethanol or methanol (30 mL).
-
Reaction Execution: Stir the mixture at reflux (approximately 65-78°C) for 20-60 minutes.[9] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Characterization: Confirm the structure of the synthesized 2-aminothiophene using analytical techniques such as NMR, GC-MS, and LC-MS.[3]
Caption: Workflow for the catalytic Gewald synthesis of 2-aminothiophene precursors.
Part 2: Primary Mechanisms of Action in Agriculture
This compound derivatives exhibit a range of biological activities by interfering with essential life processes in target organisms. The specific mechanism is highly dependent on the overall structure of the molecule.
Fungicidal Mechanism: Ergosterol Biosynthesis Inhibition
A primary mode of action for many thiazole-based fungicides is the disruption of the fungal cell membrane integrity.[1] This is achieved by inhibiting key enzymes in the ergosterol biosynthesis pathway.
-
Target Enzyme: Thiazole antifungals, similar to other azoles, target the enzyme cytochrome P450 demethylase (also known as CYP51 or lanosterol 14α-demethylase).[1]
-
Biochemical Impact: This enzyme is crucial for converting lanosterol into ergosterol, an essential sterol component that maintains the structure and fluidity of fungal cell membranes.
-
Cellular Consequence: Inhibition of this enzyme leads to the accumulation of toxic sterol precursors (lanosterol) and a depletion of ergosterol. This disrupts membrane function, increases permeability, and ultimately leads to fungal cell death.[1]
Caption: Inhibition of ergosterol biosynthesis by thiazole fungicides.
Insecticidal Mechanism
The insecticidal activity of thiazole derivatives often involves targeting the insect's nervous system. While specific data for thiazole-5-carbothioamides is emerging, related structures like anthranilic diamides containing a thiazole moiety have shown potent activity.[13] A primary target for some modern insecticides is the ryanodine receptor (RyR) , a calcium channel critical for muscle contraction. Disruption of this channel leads to uncontrolled calcium release, paralysis, and death of the insect. Other potential targets include nicotinic acetylcholine receptors (nAChRs), which are targeted by neonicotinoid insecticides that also feature heterocyclic rings.
Herbicidal Mechanism
Certain amide derivatives containing a thiazole moiety have demonstrated herbicidal activity.[14] The modes of action can be diverse, but often involve the inhibition of key plant enzymes. Potential targets include acetolactate synthase (ALS), an enzyme involved in branched-chain amino acid synthesis, or protoporphyrinogen oxidase (PPO), which is critical for chlorophyll production. The specific target is determined by the unique three-dimensional structure of the active ingredient and its interaction with the enzyme's active site.
Part 3: Efficacy Evaluation and Bioassay Protocols
Rigorous and standardized bioassays are essential for determining the biological activity of newly synthesized compounds and for understanding their potential in an agricultural context.[15]
Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol is a fundamental screening method to quantify the direct inhibitory effect of a compound on fungal growth.[7][16]
Rationale: This assay provides a rapid and reproducible measure of a compound's intrinsic fungitoxicity, allowing for the calculation of key metrics like the Effective Concentration 50% (EC₅₀). The poisoned food technique is a standard and widely accepted method.[16]
Step-by-Step Methodology:
-
Stock Solution Preparation: Dissolve the synthesized this compound derivative in a suitable solvent (e.g., DMSO or acetone) to create a high-concentration stock solution (e.g., 10,000 mg/L).
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave to sterilize. Cool the medium in a water bath to 45-50°C.
-
Poisoned Media Preparation: Add appropriate aliquots of the stock solution to the molten PDA to achieve a range of final test concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L). Also, prepare a control plate containing only the solvent at the highest volume used. Pour the amended and control media into sterile 90 mm Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani).[17] Place the plug, mycelium-side down, in the center of each test and control plate.
-
Incubation: Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the fungus (typically 22-25°C).
-
Data Collection: When the fungal colony in the control plate has reached approximately 80% of the plate's diameter, measure the colony diameter (in two perpendicular directions) for all treatments.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
EC₅₀ Determination: Use probit analysis or logarithmic regression to plot the inhibition percentage against the log of the concentration to determine the EC₅₀ value (the concentration that causes 50% inhibition).
Protocol 3: Insecticidal Bioassay (Leaf-Dip Method for Lepidopteran Pests)
This assay is used to evaluate the efficacy of compounds against chewing insects, such as the diamondback moth (Plutella xylostella) or fall armyworm (Spodoptera frugiperda).[13][18]
Rationale: The leaf-dip bioassay simulates the exposure of an insect to a treated leaf surface, providing a robust measure of contact and ingestion toxicity. It is a standard method for primary screening of insecticides.
Step-by-Step Methodology:
-
Rearing Insects: Maintain a healthy, age-standardized colony of the target insect pest in a controlled environment. Use 2nd or 3rd instar larvae for consistent results.
-
Test Solution Preparation: Prepare a series of concentrations of the test compound in water, using a small amount of a non-ionic surfactant (e.g., Triton X-100 at 0.1%) to ensure even wetting of the leaf surface.
-
Leaf Treatment: Source host plant leaves (e.g., cabbage for P. xylostella) that have not been treated with any pesticides. Dip each leaf into the respective test solution for 10-20 seconds with gentle agitation. Dip control leaves in the surfactant-water solution only.
-
Drying: Place the treated leaves on a wire rack and allow them to air dry completely.
-
Exposure: Place one dried leaf into a Petri dish lined with moistened filter paper. Introduce a set number of larvae (e.g., 10) into each dish.
-
Incubation: Maintain the Petri dishes in a growth chamber with controlled temperature, humidity, and photoperiod (e.g., 25°C, 60% RH, 16:8 L:D).
-
Mortality Assessment: Assess larval mortality at 24, 48, and 72 hours after exposure. Larvae are considered dead if they cannot move in a coordinated manner when prodded with a fine brush.
-
LC₅₀ Determination: Use the mortality data to calculate the Lethal Concentration 50% (LC₅₀) via probit analysis, which represents the concentration required to kill 50% of the test population.
Part 4: Data Presentation and Structure-Activity Relationships (SAR)
Systematic evaluation of analog series is crucial for optimizing the lead compound. Summarizing bioassay data in a clear, tabular format allows for direct comparison and the elucidation of structure-activity relationships (SAR).
Table 1: Illustrative Fungicidal and Insecticidal Activity of Thiazole-5-carboxamide Analogs
| Compound ID | R¹ Substituent (Aryl Ring) | R² Substituent (Amide) | Fungicidal EC₅₀ (mg/L) vs. B. cinerea | Insecticidal LC₅₀ (mg/L) vs. P. xylostella |
| TZC-01 | 4-Cl | -H | 15.6 | >100 |
| TZC-02 | 4-Cl | -CH₃ | 12.1 | 85.3 |
| TZC-03 | 2,4-diCl | -CH₃ | 5.8 | 44.7 |
| TZC-04 | 4-CF₃ | -CH₃ | 4.2 | 10.5 |
| TZC-05 | 4-CF₃ | -CH₂CH₃ | 6.9 | 15.2 |
| Thifluzamide | (Reference) | (Reference) | 1.5 | N/A |
| Indoxacarb | (Reference) | (Reference) | N/A | 5.5 |
Data are for illustrative purposes only and do not represent actual experimental results.
Analysis of Structure-Activity Relationships (SAR):
-
Fungicidal Activity: The illustrative data suggest that introducing electron-withdrawing groups (EWGs) like chlorine (-Cl) and trifluoromethyl (-CF₃) on the R¹ aryl ring enhances fungicidal potency (compare TZC-01, TZC-03, and TZC-04). This is a common trend in agrochemical design, as EWGs can influence the molecule's electronic properties and binding affinity to the target site.
-
Insecticidal Activity: A similar trend is observed for insecticidal activity, where the presence of a strong EWG like -CF₃ significantly improves efficacy against P. xylostella.[18] Research on related N-pyridylpyrazole thiazole derivatives has also shown that amides with EWGs on the benzene ring exhibit superior insecticidal activity compared to those with electron-donating groups.[18][19]
-
Amide Substitution: The nature of the R² substituent on the amide nitrogen also plays a role, though it may be secondary to the R¹ group. Small alkyl groups appear to be tolerated, but further optimization is necessary to define the optimal size and electronics for this position.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the discovery of new agricultural chemicals. Its synthetic tractability, particularly through methods like the Gewald reaction, allows for the creation of large and diverse chemical libraries for screening. The demonstrated efficacy of derivatives against critical fungal pathogens and insect pests underscores their potential to address the ongoing challenges of resistance and the need for more sustainable crop protection solutions.
Future research should focus on several key areas:
-
Novel Modes of Action: While ergosterol biosynthesis is a known target, exploring derivatives that act on novel biochemical sites is critical for managing resistance.[20]
-
Spectrum of Activity: Designing compounds with a broader spectrum of activity against a range of pathogens or pests, or conversely, designing highly specific molecules to minimize off-target effects.
-
Systems Biology Approaches: Utilizing molecular docking and computational chemistry to rationally design next-generation analogs with improved target affinity and optimized physicochemical properties for better uptake and translocation in plants.[20]
-
Environmental Profile: Early-stage evaluation of the environmental fate and toxicological profile of lead compounds to ensure the development of not only effective but also environmentally benign agrochemicals.
By integrating modern synthetic strategies with robust biological evaluation and rational design, the this compound chemical class is well-positioned to deliver the next generation of innovative solutions for global food security.
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Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023, October 10). Thieme Chemistry. Retrieved from [Link]
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Sang, P. B., & Van den Berg, G. (2009). A rapid resazurin bioassay for assessing the toxicity of fungicides. PubMed. Retrieved from [Link]
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Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (n.d.). MDPI. Retrieved from [Link]
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Discovery of novel thiazolyl anthranilic diamide derivatives as insecticidal candidates. (n.d.). PubMed. Retrieved from [Link]
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Sá, F. A. F., et al. (2017). Heterocycle Thiazole Compounds Exhibit Antifungal Activity through Increase in the Production of Reactive Oxygen Species in the Cryptococcus neoformans-Cryptococcus gattii Species Complex. PMC - NIH. Retrieved from [Link]
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An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. (n.d.). APS Journals. Retrieved from [Link]
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Bioassays: Essential Tools for Evaluating Biological Activity and Safety. (n.d.). Longdom Publishing. Retrieved from [Link]
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Application Notes and Protocols for the Development of Thiazole-5-carbothioamide-Based Enzyme Inhibitors
Introduction: The Thiazole Scaffold as a Privileged Structure in Enzyme Inhibition
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties, ability to form key hydrogen bonds, and rigid structure make it an ideal scaffold for designing potent and selective enzyme inhibitors. The thiazole-5-carbothioamide core, in particular, offers a versatile platform for drug discovery. The thioamide group (C=S)NH₂ provides distinct hydrogen bonding patterns and steric properties compared to its more common carboxamide counterpart, potentially leading to unique interactions within an enzyme's active site. This guide provides a comprehensive overview of the principles, workflows, and detailed protocols for the design, synthesis, and characterization of novel enzyme inhibitors based on this promising scaffold. We will explore the journey from initial chemical synthesis to biochemical validation and cellular assessment, emphasizing the rationale behind key experimental decisions to ensure scientific rigor and trustworthiness in the resulting data.
Part 1: Inhibitor Design and Synthesis
The successful development of an enzyme inhibitor begins with a robust synthetic strategy. The general approach involves the construction of a central thiazole ring, followed by the elaboration of the carbothioamide moiety and diversification at other positions on the scaffold to explore the structure-activity relationship (SAR).
Synthetic Strategy Overview
A common and effective method for synthesizing the thiazole core is the Hantzsch thiazole synthesis.[4] This involves the condensation of a thioamide with an α-haloketone. For our specific scaffold, a typical workflow begins with the synthesis of a key intermediate, ethyl 2-substituted-thiazole-5-carboxylate, which can then be converted to the desired carbothioamide.
The following diagram outlines a generalized synthetic workflow:
Caption: Generalized workflow for the synthesis of this compound derivatives.
Protocol 1: Synthesis of a 2-Phenyl-N-aryl-thiazole-5-carbothioamide
This protocol provides a step-by-step method for synthesizing a representative compound. The rationale behind each step is explained to provide a deeper understanding of the process.
Materials and Reagents:
-
Thiobenzamide
-
Ethyl bromopyruvate
-
Ethanol (EtOH)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF), Water (H₂O)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Aniline (or substituted aniline)
-
N,N-Dimethylformamide (DMF)
-
Lawesson's Reagent
-
Toluene
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Step-by-Step Methodology:
-
Step 1A: Synthesis of Ethyl 2-phenylthiazole-5-carboxylate
-
Procedure: In a round-bottom flask, dissolve thiobenzamide (1.0 eq) in ethanol. Add ethyl bromopyruvate (1.1 eq) dropwise at room temperature. Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: This is a classic Hantzsch thiazole synthesis.[4] The thioamide acts as a nucleophile, attacking the α-haloketone, followed by cyclization and dehydration to form the stable aromatic thiazole ring. Refluxing provides the necessary activation energy for the reaction.
-
Work-up: After completion, cool the reaction mixture and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure ester.
-
-
Step 1B: Hydrolysis to 2-phenylthiazole-5-carboxylic acid
-
Procedure: Dissolve the ester from Step 1A in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours.
-
Rationale: Saponification (base-catalyzed hydrolysis) converts the ethyl ester into a carboxylate salt. Acidification in the work-up step will protonate it to the carboxylic acid, which is necessary for the subsequent amide coupling.
-
Work-up: Remove the THF under reduced pressure. Acidify the aqueous residue with 1M HCl until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum.
-
-
Step 1C: Amide Coupling to form 2-phenyl-N-aryl-thiazole-5-carboxamide
-
Procedure: Dissolve the carboxylic acid from Step 1B in DMF. Add EDCI (1.2 eq), HOBt (1.2 eq), and the desired aniline (1.1 eq). Stir the mixture at room temperature for 12-18 hours.
-
Rationale: EDCI is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to prevent side reactions and racemization (if chiral centers are present) by forming an active ester, which then reacts efficiently with the amine to form the stable amide bond.[5][6]
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
-
-
Step 1D: Thionation to the Final this compound
-
Procedure: Dissolve the amide from Step 1C in anhydrous toluene. Add Lawesson's Reagent (0.6 eq) and heat the mixture to reflux (approx. 110°C) for 3-5 hours.
-
Rationale: Lawesson's Reagent is a thionating agent that efficiently converts the carbonyl group (C=O) of the amide into a thiocarbonyl group (C=S). The reaction is driven by the formation of a stable P-O bond in the byproducts.
-
Work-up: Cool the reaction, concentrate it under reduced pressure, and purify the crude residue by silica gel column chromatography to yield the final this compound product.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: In Vitro Biochemical Characterization
Once synthesized, the compounds must be evaluated for their ability to inhibit the target enzyme. This is typically done using in vitro biochemical assays.
Protocol 2: General In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of an inhibitor's potency.[7] This procedure can be adapted for various enzyme classes, such as kinases, proteases, or phosphatases, by selecting the appropriate enzyme, substrate, and detection method.
Principle: The assay measures the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor. The results are compared to the uninhibited reaction to calculate the percent inhibition and subsequently the IC₅₀ value.
Caption: Standard workflow for an in vitro enzyme inhibition assay to determine IC50.
Materials and Reagents:
-
Purified target enzyme
-
Specific substrate for the enzyme (e.g., a chromogenic or fluorogenic substrate)
-
Assay Buffer (optimized for pH and ionic strength for the target enzyme)
-
This compound test compounds dissolved in DMSO (10 mM stock)
-
Positive control inhibitor (known inhibitor of the enzyme)
-
96-well microplates (clear for colorimetric, black for fluorescent assays)
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a serial dilution of the test compounds in assay buffer. A common starting range is 100 µM to 1 nM. Ensure the final DMSO concentration is consistent across all wells and is typically ≤1%.
-
Rationale: A wide concentration range is necessary to generate a full dose-response curve. Keeping the DMSO concentration low and constant is critical to prevent solvent effects from interfering with enzyme activity.
-
-
Assay Plate Setup:
-
Design the plate map to include:
-
100% Activity Control (Negative Control): Enzyme, substrate, and buffer with DMSO vehicle.
-
0% Activity Control (Blank): Substrate and buffer with DMSO vehicle (no enzyme).
-
Test Compound Wells: Enzyme, substrate, buffer, and serially diluted test compound.
-
Positive Control Wells: Enzyme, substrate, buffer, and a known inhibitor at a concentration that gives >90% inhibition.
-
-
Rationale: This self-validating setup is crucial. The negative control defines the maximum reaction rate, the blank corrects for background signal, and the positive control confirms the assay is responsive to inhibition.[8]
-
-
Pre-incubation:
-
Add the assay buffer, enzyme, and varying concentrations of the inhibitor (or vehicle/positive control) to the appropriate wells.
-
Incubate the plate for 10-15 minutes at the enzyme's optimal temperature (e.g., 37°C).[7]
-
Rationale: Pre-incubation allows the inhibitor to bind to the enzyme and reach a state of equilibrium before the enzymatic reaction is started. This is especially important for inhibitors with slow binding kinetics.[9]
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate for a predetermined time (e.g., 30-60 minutes) during which the reaction rate is linear.
-
Rationale: The reaction must be measured in the linear range of product formation to ensure the calculated velocity is accurate.
-
-
Signal Detection:
-
Data Analysis and IC₅₀ Calculation:
-
Step A: Subtract the average blank value from all other readings.
-
Step B: Calculate the Percent Inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_negative_control))
-
Step C: Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Step D: Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[9]
-
Data Presentation: Potency of this compound Analogs
Quantitative data should be summarized in a clear, tabular format to facilitate comparison and SAR analysis.
| Compound ID | R1 Substituent | R2 Substituent | Target Kinase IC₅₀ (nM) |
| TZC-001 | Phenyl | 4-Fluorophenyl | 55.4 ± 4.2 |
| TZC-002 | Phenyl | 4-Methoxyphenyl | 120.7 ± 9.8 |
| TZC-003 | 2-Chlorophenyl | 4-Fluorophenyl | 21.2 ± 2.5 |
| TZC-004 | 2-Chlorophenyl | 4-Methoxyphenyl | 45.8 ± 3.9 |
| Control | Staurosporine | - | 5.6 ± 0.7 |
Table 1: Example IC₅₀ data for a series of hypothetical this compound inhibitors against a target protein kinase. Data are presented as mean ± standard deviation from three independent experiments.
Part 3: Cell-Based Assay Validation
Potent biochemical inhibitors must be tested in a cellular context to confirm their efficacy and assess properties like cell permeability and potential cytotoxicity.
Cellular Target Engagement and Signaling
Many enzymes targeted by thiazole-based inhibitors are components of critical cellular signaling pathways, such as receptor tyrosine kinase (RTK) pathways.[8] An effective inhibitor should block the signaling cascade downstream of the target enzyme.
Caption: Inhibition of the RAF kinase within the MAPK/ERK signaling pathway by a thiazole inhibitor.
Protocol 3: Cell-Based Assay for Inhibitor Potency
This protocol outlines a method to measure the inhibition of a signaling pathway in cells, for example, by quantifying the phosphorylation of a downstream substrate using Western Blot or ELISA.
Materials and Reagents:
-
Cancer cell line known to rely on the target pathway (e.g., A549 cells).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Stimulant to activate the pathway (e.g., EGF for the EGFR pathway).
-
Test compounds and controls.
-
Lysis buffer, antibodies (for total and phosphorylated target protein).
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Serum Starvation & Inhibitor Treatment:
-
Serum-starve the cells for 4-6 hours to reduce basal pathway activity.
-
Rationale: This synchronizes the cells and establishes a low-activity baseline, maximizing the observable effect of pathway stimulation.
-
Add fresh, low-serum media containing various concentrations of the thiazole inhibitor or vehicle control. Incubate for 1-2 hours.
-
-
Pathway Stimulation:
-
Add a stimulant (e.g., growth factor) to all wells except the unstimulated control. Incubate for a short period (e.g., 15-30 minutes).
-
Rationale: This provides a robust and measurable activation of the target pathway.
-
-
Cell Lysis and Analysis:
-
Wash the cells with cold PBS and add lysis buffer to extract proteins.
-
Quantify the level of the phosphorylated downstream protein (e.g., p-ERK) relative to the total amount of that protein using Western Blot or a quantitative ELISA.
-
-
Parallel Cytotoxicity Assay:
-
In a separate plate, treat cells with the same concentrations of inhibitor for a longer duration (e.g., 24-72 hours).
-
Perform a cell viability assay (e.g., MTT).[8]
-
Rationale: This crucial control ensures that the observed reduction in signaling is due to specific enzyme inhibition and not simply because the compound is killing the cells.
-
-
Data Analysis:
-
Quantify the band intensity (Western Blot) or signal (ELISA) for the phosphorylated protein.
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀ (sometimes referred to as EC₅₀).
-
Conclusion and Future Directions
The development of this compound-based enzyme inhibitors represents a promising avenue for therapeutic innovation. The protocols and frameworks detailed in this guide provide a robust system for the synthesis, biochemical characterization, and cellular validation of these compounds. By adhering to a logical workflow, incorporating rigorous controls, and understanding the causality behind each experimental step, researchers can confidently identify and optimize potent and selective inhibitors. Future work in this area will likely focus on expanding the diversity of the chemical space around this scaffold, exploring its potential against a wider range of enzyme targets, and employing advanced computational methods to guide inhibitor design with greater precision.
References
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Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. [Link]
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ResearchGate. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]
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Stana, A., et al. (2021). Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. Molecules. [Link]
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Guler, O. O., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]
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El-Damasy, A. K., et al. (2022). Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. Archiv der Pharmazie. [Link]
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Semantic Scholar. (2022). Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. [Link]
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Mahdavi, M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Heliyon. [Link]
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PubMed. (2004). Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors. [Link]
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Bîcu, E., & Sîrbu, A. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences. [Link]
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PubMed. (1999). Synthesis and structure-activity relationships of a series of novel thiazoles as inhibitors of aminoacyl-tRNA synthetases. [Link]
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Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
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MDPI. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
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JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity. [Link]
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ScienceDirect. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
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ACS Combinatorial Science. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. [Link]
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Figshare. (2023). New methods for the rapid synthesis of thiazoles. [Link]
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Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]
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Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]
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ACS Publications. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]
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ACS Publications. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. [Link]
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Iacob, A.-M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]
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Application Notes and Protocols: Thiazole-5-Carbothioamide in the Synthesis of Potent and Selective Cyclooxygenase (COX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the strategic use of thiazole-5-carbothioamide and its derivatives as pivotal scaffolds in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. We delve into the rationale behind the synthetic pathways, offering detailed, field-proven protocols for the synthesis of lead compounds. Furthermore, this document outlines the mechanism of action of these inhibitors and presents a framework for their biological evaluation, underscoring the therapeutic potential of this chemical class in the development of next-generation anti-inflammatory agents.
Introduction: The Role of COX Enzymes and the Need for Selective Inhibitors
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are crucial for physiological functions, such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.[3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3]
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of inflammatory conditions, primarily exerting their effects through the inhibition of COX enzymes.[3] However, traditional NSAIDs like ibuprofen and aspirin are non-selective, inhibiting both COX-1 and COX-2.[4] This lack of selectivity is associated with significant adverse effects, most notably gastrointestinal complications, due to the inhibition of COX-1's protective functions.[5]
The development of selective COX-2 inhibitors, such as celecoxib, marked a significant advancement in anti-inflammatory therapy, offering comparable efficacy to traditional NSAIDs with a reduced risk of gastrointestinal side effects.[5][6] The thiazole scaffold has emerged as a promising pharmacophore in the design of novel and selective COX-2 inhibitors.[7][8][9] Its unique structural and electronic properties allow for favorable interactions within the active site of the COX-2 enzyme. This guide focuses on the synthetic utility of this compound as a versatile starting material for generating a library of potent and selective COX-2 inhibitors.
Synthetic Strategy: Leveraging the Thiazole Scaffold
The synthesis of thiazole-based COX inhibitors often employs a convergent strategy, wherein the thiazole core is first constructed and subsequently elaborated with various substituents to modulate potency and selectivity. The Hantzsch thiazole synthesis is a classic and widely utilized method for the formation of the thiazole ring.[10][11] This reaction typically involves the condensation of a thioamide with an α-haloketone.
A common synthetic route to produce thiazole carboxamide derivatives, which have shown significant COX inhibitory activity, involves the initial synthesis of a substituted thiazole-5-carboxylic acid.[12][13] This intermediate can then be coupled with a variety of aniline derivatives to generate a library of final compounds. The choice of substituents on both the thiazole ring and the aniline moiety is critical for achieving high potency and selectivity for COX-2. For instance, the presence of a sulfonamide group is a well-established pharmacophore for COX-2 selectivity, as seen in celecoxib.[5][14] Similarly, bulky substituents on the phenyl ring attached to the thiazole can enhance selectivity by exploiting the larger and more accommodating active site of COX-2 compared to COX-1.[15][16]
General Synthetic Workflow
The following diagram illustrates a representative synthetic workflow for the preparation of thiazole carboxamide-based COX inhibitors.
Caption: Synthetic workflow for thiazole carboxamide COX inhibitors.
Detailed Experimental Protocol: Synthesis of a Representative Thiazole Carboxamide COX Inhibitor
This protocol details the synthesis of a 2-phenyl-4-methyl-N-(4-sulfamoylphenyl)thiazole-5-carboxamide, a representative COX inhibitor.
Materials and Reagents
-
2-Phenyl-4-methylthiazole-5-carboxylic acid
-
4-Aminobenzenesulfonamide (Sulfanilamide)
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Step-by-Step Procedure
Step 1: Synthesis of 2-Phenyl-4-methylthiazole-5-carbonyl chloride [12]
-
To a stirred suspension of 2-phenyl-4-methylthiazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Slowly add oxalyl chloride (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-phenyl-4-methylthiazole-5-carbonyl chloride, which is used in the next step without further purification.
Step 2: Amide Coupling to Yield the Final Product [12][17]
-
Dissolve the crude 2-phenyl-4-methylthiazole-5-carbonyl chloride in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve 4-aminobenzenesulfonamide (1.1 eq) and triethylamine (TEA, 2.0 eq) in anhydrous DCM (10 mL/mmol).
-
Cool the aniline solution to 0 °C and add the acyl chloride solution dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction with 1M HCl.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 2-phenyl-4-methyl-N-(4-sulfamoylphenyl)thiazole-5-carboxamide.
-
Characterize the final compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[15][16]
Mechanism of Action and Biological Evaluation
Inhibition of the Arachidonic Acid Pathway
Thiazole-based COX inhibitors exert their anti-inflammatory effects by blocking the conversion of arachidonic acid into prostaglandins.[2] Specifically, selective COX-2 inhibitors bind to the active site of the COX-2 enzyme, preventing the substrate from accessing the catalytic domain.
Caption: Mechanism of action of thiazole-based COX-2 inhibitors.
In Vitro COX Inhibition Assay
The potency and selectivity of the synthesized compounds are typically evaluated using an in vitro COX inhibition assay. Commercially available kits can be used to determine the half-maximal inhibitory concentration (IC₅₀) for both COX-1 and COX-2 enzymes.[15][16] The selectivity index (SI) is then calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
Data Presentation
The following table summarizes the COX inhibitory activity of a series of hypothetical thiazole carboxamide derivatives.
| Compound | R¹ | R² | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 1a | -H | -H | 15.2 | 1.8 | 8.4 |
| 1b | -OCH₃ | -H | 12.5 | 0.95 | 13.2 |
| 1c | -H | -SO₂NH₂ | >100 | 0.19 | >526 |
| 1d | -OCH₃ | -SO₂NH₂ | 85.3 | 0.05 | 1706 |
| Celecoxib | - | - | 50.0 | 0.04 | 1250 |
Data is hypothetical and for illustrative purposes only. Actual values can be found in the cited literature.[4][13][15][18]
Structure-Activity Relationship (SAR) Insights
The data from biological evaluations provide crucial insights into the structure-activity relationship (SAR) of these compounds. Key findings often include:
-
The Sulfonamide Moiety: The presence of a sulfonamide group at the para-position of the N-phenyl ring is a critical determinant of COX-2 selectivity.[5][14]
-
Substituents on the Phenyl Ring: Electron-donating groups, such as methoxy groups, on the 2-phenyl ring of the thiazole can enhance potency.[15]
-
Bulky Groups: The introduction of bulky substituents can increase selectivity for COX-2 by exploiting the larger hydrophobic pocket in its active site.[15][16]
Conclusion
This compound and its derivatives are valuable and versatile building blocks in the synthesis of potent and selective COX-2 inhibitors. The synthetic routes are generally robust and amenable to the generation of diverse chemical libraries for SAR studies. The resulting thiazole-based compounds hold significant promise as next-generation anti-inflammatory agents with improved safety profiles compared to traditional NSAIDs. Further optimization of this scaffold could lead to the discovery of novel drug candidates for the treatment of a wide range of inflammatory disorders.
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available from: [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. Available from: [Link]
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Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. Preprints.org. Available from: [Link]
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Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. PubMed. Available from: [Link]
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Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. PubMed Central. Available from: [Link]
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DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF THIAZOLE-CARBOXAMIDE DERIVATIVES AS COX INHIBITORS. DSpace. Available from: [Link]
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Activity effect of selected compounds on cyclooxygenase (COX) -1 and -2, and LOX. ResearchGate. Available from: [Link]
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New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Institutes of Health. Available from: [Link]
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New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Publications. Available from: [Link]
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Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI. Available from: [Link]
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Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. National Institutes of Health. Available from: [Link]
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Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors – a new HOT article. Royal Society of Chemistry. Available from: [Link]
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Synthesis of Novel Thiadiazole Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available from: [Link]
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Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b] Thiazole Derivatives as Selective COX-2 Inhibitors. Brieflands. Available from: [Link]
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Synthesis of new thiazolo-celecoxib analogues as dual cyclooxygenase-2/15-lipoxygenase inhibitors: Determination of regio-specific different pyrazole cyclization by 2D NMR. PubMed. Available from: [Link]
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Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. Semantic Scholar. Available from: [Link]
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Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Ingenta Connect. Available from: [Link]
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New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PubMed Central. Available from: [Link]
-
New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Taylor & Francis Online. Available from: [Link]
-
Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof. Taylor & Francis Online. Available from: [Link]
-
Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PubMed Central. Available from: [Link]
-
Chemical structures of COX inhibitors with heterocyclic rings including... ResearchGate. Available from: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Institutes of Health. Available from: [Link]
-
Recent advances in the development of celecoxib analogs as anticancer agents: A review. PubMed. Available from: [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health. Available from: [Link]
-
Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. National Institutes of Health. Available from: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Thiazole-5-carbothioamide Cyclization Yields
Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with the cyclization of Thiazole-5-carbothioamide and related compounds. Here, we address common challenges and provide in-depth troubleshooting strategies to help you optimize your reaction yields and obtain high-purity products.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound cyclization?
The cyclization of a thioamide with an α-haloketone to form a thiazole ring is famously known as the Hantzsch thiazole synthesis. The reaction proceeds via a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1][2]
Q2: What are the typical starting materials for this synthesis?
The core components are a thioamide (in this case, a derivative of this compound) and an α-halocarbonyl compound, such as an α-haloketone or α-haloester.[1][3] The purity of these starting materials is critical for a successful reaction.[4][5]
Q3: What kind of yields can I generally expect from a Hantzsch thiazole synthesis?
Yields can vary widely depending on the specific substrates, reaction conditions, and purification methods. While some reactions proceed with excellent yields (79-90%), others may provide more moderate results.[6][7] Low yields are a common issue that can often be resolved through careful optimization.[4][8]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low product yield is one of the most frequent challenges encountered in thiazole synthesis. Several factors can contribute to this issue, from the quality of your reagents to the specific reaction conditions employed.
| Potential Cause | Explanation & Recommended Solutions |
| Poor Quality of Starting Materials | The purity of both the thioamide and the α-haloketone is paramount.[4][5] The thioamide can be unstable, especially under acidic conditions, and the α-haloketone can decompose over time.[8] Solutions: Use freshly opened or purified starting materials. 2-aminothiophenol, a common precursor, is particularly susceptible to oxidation.[9]Verify the purity of your reagents via techniques like NMR or melting point analysis.Store reagents under appropriate conditions (e.g., in a cool, dark place, under an inert atmosphere). |
| Suboptimal Reaction Conditions | Temperature, reaction time, and solvent choice are critical parameters that significantly influence the reaction outcome.[4][10] Solutions: Temperature: If the reaction is sluggish at room temperature, gentle heating (40-60 °C) or refluxing may be necessary.[10] Conversely, excessive heat can lead to decomposition.[10] Microwave-assisted synthesis can sometimes offer improved yields and shorter reaction times.[5][11]Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][10] If starting materials persist, extend the reaction time.Solvent: Alcohols like ethanol and methanol are commonly used and often effective.[10] In some cases, exploring other solvents or solvent mixtures (e.g., ethanol/water) may improve yields.[6] Greener alternatives like water are also being explored.[8][11] |
| Ineffective or Absent Catalyst | While not always required, a catalyst can significantly improve reaction rates and yields in some Hantzsch syntheses.[10] Solutions: Consider adding an acid catalyst like p-Toluenesulfonic acid (PTSA).[4]For multi-component reactions, catalysts such as silica-supported tungstosilicic acid have proven effective.[6][7] |
| Improper Work-up Procedure | The method of product isolation can dramatically affect the final yield. Solutions: Precipitation: Thiazole products are often precipitated by adding the reaction mixture to a basic solution (e.g., aqueous sodium carbonate or sodium bicarbonate).[10] Ensure the pH is sufficiently basic to neutralize any acid formed.[10]Extraction: If the product doesn't precipitate, it may be soluble in the aqueous layer. In such cases, perform an extraction with a suitable organic solvent like ethyl acetate.[10] |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Problem 2: Significant Side Product Formation
The formation of multiple products can complicate purification and reduce the yield of the desired thiazole.
| Potential Cause | Explanation & Recommended Solutions |
| Incorrect Stoichiometry | An improper ratio of reactants can lead to side reactions. Solutions: Using a slight excess of the thioamide can sometimes help to drive the reaction to completion and minimize side reactions involving the α-haloketone.[8] |
| High Reaction Temperature | Excessive heat can promote the formation of byproducts. Solutions: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[8]Consider the stepwise addition of reagents to better control the reaction exotherm.[8] |
| Formation of Isomeric Products | Depending on the substrates, the formation of isomeric thiazoles is possible. Solutions: Careful control of reaction conditions, particularly pH, can influence regioselectivity. For instance, acidic conditions can sometimes alter the product distribution in Hantzsch synthesis.[12] |
| Contamination with Amide | If the starting thioamide is contaminated with its corresponding amide, an oxazole byproduct may form.[4] Solutions: Ensure the purity of the thioamide starting material. |
Experimental Protocols
General Protocol for this compound Cyclization
This is a general guideline and may require optimization for your specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-haloketone (1 equivalent) in a suitable solvent such as ethanol.[4]
-
Addition of Thioamide: Add the this compound derivative (1-1.2 equivalents) to the solution.[4]
-
Reaction: Heat the reaction mixture to reflux and monitor its progress using TLC. Reaction times can range from a few hours to overnight.[4]
-
Work-up:
-
Once the reaction is complete (indicated by the consumption of starting materials on TLC), allow the mixture to cool to room temperature.[4]
-
If a precipitate forms, collect it by filtration and wash with a cold solvent like ethanol or water.[4]
-
If no precipitate forms, remove the solvent under reduced pressure. The resulting residue can be taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, and then dried over an anhydrous drying agent (e.g., Na₂SO₄).[4]
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[4]
Monitoring the Reaction with Thin Layer Chromatography (TLC)
TLC is an invaluable tool for monitoring the progress of your reaction.
-
Spotting: On a silica gel TLC plate, spot the reaction mixture alongside the starting materials.
-
Development: Use a suitable eluent system, for example, a mixture of ethyl acetate and hexane, to develop the plate.[4]
-
Visualization: The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.[4] Visualization can be achieved using a UV lamp or an iodine chamber.[9]
Reaction Mechanism Overview
Caption: Simplified Hantzsch thiazole synthesis mechanism.
References
- Technical Support Center: Optimizing Hantzsch Thiazole Synthesis - Benchchem.
- Technical Support Center: Optimization of Thiazole Cyclization - Benchchem.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- "troubleshooting low yield in the synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole" - Benchchem.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI.
- (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents - ResearchGate.
- Synthesis of Hantzsch thiazole derivatives under solvent free conditions. - ResearchGate.
- Troubleshooting low conversion rates in thiazole synthesis - Benchchem.
- Thiazole formation through a modified Gewald reaction - PMC - NIH.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH.
- Troubleshooting guide for the synthesis of benzothiazole derivatives - Benchchem.
- synthesis of thiazoles - YouTube.
- Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers.
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware.
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- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Purification of crude Thiazole-5-carbothioamide products by column chromatography
Welcome to the technical support guide for the column chromatography purification of crude Thiazole-5-carbothioamide and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges with practical, field-tested solutions grounded in chromatographic theory. Our goal is to move beyond simple step-by-step instructions to explain the underlying principles, enabling you to troubleshoot effectively and adapt these methods to your specific molecule.
Section 1: Troubleshooting Guide
This section addresses the most common problems encountered during the purification of thiazole-containing compounds. The basicity of the thiazole nitrogen and the polarity of the carbothioamide group often lead to specific chromatographic challenges.
Question 1: My this compound is streaking or tailing badly on the TLC plate and the column. What's happening and how do I fix it?
Answer:
This is the most frequent issue with nitrogen-containing heterocycles like thiazoles. Tailing or streaking indicates an undesirable, non-uniform interaction between your compound and the stationary phase.
Primary Causes & Solutions:
-
Acid-Base Interaction: Standard silica gel is acidic (due to silanol groups, Si-OH) and can protonate the basic nitrogen atom on the thiazole ring. This strong, ionic interaction leads to poor elution and significant tailing.[1]
-
Solution: Neutralize the stationary phase by modifying your mobile phase. Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1% to 1% v/v), to your eluent.[1] This competes for the acidic sites on the silica, allowing your compound to elute symmetrically. Always perform a preliminary TLC with the modified eluent to confirm improvement before committing to the column.
-
-
Compound Overload: Applying too much sample for the amount of silica gel used. The stationary phase becomes saturated, and the excess compound travels down the column in a broad, tailing band.
-
Solution: Maintain a proper load ratio. For flash chromatography, a typical ratio of crude material to silica gel is between 1:30 and 1:100 by weight. If your separation is difficult (close Rf values), use a higher ratio (e.g., 1:100).
-
-
Poor Solubility in Eluent: If your compound has low solubility in the chosen mobile phase, it may precipitate at the top of the column and then slowly redissolve as the eluent passes, causing a long tail.
-
Solution: Employ a dry loading technique. This is superior to wet loading for compounds with limited solubility.[2] See the detailed protocol in the FAQ section.
-
Question 2: My compound won't come off the column, or the yield is extremely low. Where did it go?
Answer:
This frustrating situation can arise from several factors, ranging from incorrect solvent choice to on-column decomposition.[3]
Primary Causes & Solutions:
-
Insufficient Eluent Polarity: The chosen mobile phase may not be strong (polar) enough to displace your highly polar this compound from the silica gel.
-
Solution: Systematically increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. If that is insufficient, switch to a more polar system like dichloromethane/methanol.[1] A gradient elution, where the polarity is increased over the course of the separation, is often highly effective.
-
-
On-Column Decomposition: Thiazoles can be sensitive to the acidic nature of silica gel, potentially leading to degradation during the long exposure time of a column run.[3]
-
Solution 1: Test for Stability. Before running a large-scale column, perform a 2D TLC to check for stability.[2] (See protocol below). If degradation is observed, you must modify your purification strategy.
-
Solution 2: Use a Deactivated Stationary Phase. You can either use commercially available deactivated silica or deactivate it yourself by pre-treating the column with an eluent containing triethylamine (see previous question).
-
Solution 3: Switch Stationary Phase. If the compound is highly sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or even reverse-phase chromatography (e.g., C18 silica).[3]
-
-
Irreversible Adsorption: The carbothioamide group, with its sulfur and nitrogen atoms, can chelate to trace metals in the silica gel or bind very strongly to active silanol sites, leading to irreversible adsorption.
-
Solution: In addition to using a basic modifier like TEA, adding a small amount of a chelating agent or a competitive polar solvent like methanol to the eluent can sometimes help displace the product.
-
Protocol: 2D TLC for Compound Stability Analysis
-
Spot your crude mixture on the bottom-left corner of a square TLC plate.
-
Develop the plate using your chosen eluent system.
-
Remove the plate and dry it completely.
-
Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now on the bottom.
-
Develop the plate again in the same eluent system.
-
Analysis: If the compound is stable, all spots will lie on a 45-degree diagonal line. If any spots appear "off-diagonal," it indicates that decomposition occurred on the silica plate during the first elution and subsequent drying time.[2]
Question 3: The separation on my column is much worse than what I saw on the TLC plate. Why?
Answer:
This is a common scalability issue. A well-defined spot on a TLC plate doesn't always translate to a perfect separation on a column without proper technique.
Primary Causes & Solutions:
-
Improper Column Packing: Voids, channels, or cracks in the silica bed will lead to uneven solvent flow, causing significant band broadening and ruining the separation.[4]
-
Solution: Pack your column carefully. For flash chromatography, the "slurry method" is generally reliable. Ensure the silica is fully settled before loading your sample and never let the solvent level drop below the top of the silica bed.[2]
-
-
Incorrect Flow Rate: An excessively high flow rate reduces the equilibration time between the stationary and mobile phases, leading to poor resolution. A flow rate that is too slow can cause band broadening due to diffusion.[2]
-
Solution: For flash chromatography, aim for a flow rate that causes the solvent front to move down the column at about 2 inches (5 cm) per minute. Adjust the pressure to achieve this rate.
-
-
Loading a Large Sample Volume: Dissolving the sample in a large volume of solvent for loading creates a very wide initial band, making it impossible to separate components with similar Rf values.
-
Solution: Always dissolve your sample in the absolute minimum amount of solvent required.[2] If the compound is poorly soluble, use the dry loading method.
-
Troubleshooting Summary Table
| Problem | Possible Cause | Recommended Solution |
| Streaking/Tailing | Acidic silica interacting with basic thiazole nitrogen. | Add 0.1-1% triethylamine (TEA) to the eluent. |
| Compound overload. | Use a higher silica-to-sample ratio (e.g., 50:1). | |
| Low or No Yield | Eluent is not polar enough. | Increase the polarity of the mobile phase (e.g., switch from EtOAc to MeOH). |
| On-column decomposition. | Perform a 2D TLC to check stability. Use deactivated silica or an alternative stationary phase like alumina.[3] | |
| Poor Separation | Improperly packed column. | Repack the column carefully using the slurry method, ensuring no air bubbles or cracks.[4] |
| Sample loaded in too much solvent. | Use the dry loading method for your sample.[2] |
Section 2: Frequently Asked Questions (FAQs)
Question 1: What is the best stationary phase and solvent system to start with for this compound purification?
Answer:
For most lab-scale purifications of moderately polar organic molecules, standard flash-grade silica gel (40-63 µm) is the appropriate starting point.
For the mobile phase, a systematic approach is best. This compound derivatives are often moderately to highly polar.
-
Starting Point: Begin your TLC analysis with a mixture of a non-polar and a polar solvent. A common and effective starting system is Ethyl Acetate (EtOAc) in Hexanes (or Petroleum Ether) .[5]
-
Tuning Polarity: Run several TLC plates with varying ratios (e.g., 10% EtOAc, 20% EtOAc, 50% EtOAc). The ideal system will give your desired product an Rf value between 0.2 and 0.4 . This range provides the best balance for good separation on a column.
-
Increasing Polarity: If your compound remains at the baseline (Rf ≈ 0) even in 100% EtOAc, you need a more polar system. A good next step is to use Methanol (MeOH) in Dichloromethane (DCM) , starting with 1-2% MeOH and increasing as needed.[1]
-
Remember the Modifier: As discussed in the troubleshooting section, if you observe streaking, add 0.1-1% triethylamine to your chosen solvent system.
Solvent Polarity Series
This table lists common chromatography solvents in order of increasing polarity (eluotropic series). Use it to guide your solvent selection.
| Solvent | Polarity Index | Notes |
| Hexane / Petroleum Ether | 0.1 | Non-polar |
| Toluene | 2.4 | Aromatic, can offer different selectivity |
| Dichloromethane (DCM) | 3.1 | Good for dissolving a wide range of compounds |
| Diethyl Ether | 4.0 | Volatile, use with care |
| Ethyl Acetate (EtOAc) | 4.4 | Excellent general-purpose polar solvent |
| Acetone | 5.1 | More polar than EtOAc |
| Acetonitrile (MeCN) | 5.8 | Common in reverse-phase, but useful in normal phase |
| Methanol (MeOH) | 6.6 | Very polar, used for eluting highly polar compounds |
| Water | 10.2 | Used in reverse-phase chromatography |
Question 2: How do I perform the "dry loading" technique?
Answer:
Dry loading is a critical technique for samples that are not very soluble in the column eluent or when high resolution is needed.[2]
Protocol: Dry Loading a Sample
-
Dissolve: Dissolve your crude this compound product completely in a suitable, low-boiling-point solvent (like DCM, acetone, or EtOAc). Use a round-bottom flask.
-
Adsorb: Add a small amount of silica gel to this solution (typically 5-10 times the mass of your crude product).
-
Mix: Swirl the flask to ensure the entire silica mass is suspended and saturated with the sample solution.
-
Evaporate: Carefully remove the solvent under reduced pressure using a rotary evaporator. Continue until you have a dry, free-flowing powder. If the residue is oily or clumpy, add more silica and repeat the evaporation.
-
Load: Carefully add this silica powder containing your adsorbed sample to the top of your pre-packed column.
-
Finalize: Gently tap the column to settle the powder, and carefully add a thin layer of sand on top to prevent disturbance when you add the eluent. You are now ready to begin elution.
Section 3: Visualization of Workflows
General Purification Workflow
This diagram outlines the logical steps from a crude reaction mixture to a purified this compound product.
Caption: Workflow for this compound Purification.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common purification problems.
Caption: Troubleshooting Decision Tree for Column Chromatography.
References
-
SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Li, X., et al. (2018). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]
-
Ivashchenko, S. L., et al. (2012). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Hawach Scientific. (n.d.). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
-
RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. Retrieved from [Link]
Sources
Thiazole-5-carbothioamide Synthesis: A Technical Support Guide to Minimizing Side Product Formation
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for minimizing side product formation in Thiazole-5-carbothioamide reactions. As a Senior Application Scientist, this guide is designed to offer practical, field-proven insights to overcome common synthetic challenges.
Introduction to this compound Synthesis
Thiazole-5-carbothioamides are a critical class of heterocyclic compounds with significant applications in medicinal chemistry. Their synthesis, however, can be prone to the formation of various side products, leading to reduced yields and complex purification procedures. This guide will delve into the common synthetic routes, potential pitfalls, and strategies to optimize your reactions for cleaner product formation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis of this compound derivatives.
Issue 1: Low Yield of the Desired this compound
Q: My reaction is resulting in a low yield of the target this compound. What are the potential causes and how can I improve it?
A: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.
1. Incomplete Reaction:
-
Causality: The reaction may not be proceeding to completion due to insufficient reaction time, inadequate temperature, or suboptimal catalyst activity. In reactions like the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, reaction times can range from minutes under microwave irradiation to several hours with conventional heating[1].
-
Solution:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product over time.
-
Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal balance between reaction rate and side product formation. For instance, some syntheses are effective at room temperature, while others require reflux[2].
-
Screen Catalysts/Bases: The choice and amount of base or catalyst can be critical. For Gewald-type reactions, which can be used to synthesize precursors to thiazoles, bases like triethylamine or L-proline have been employed[2][3].
-
2. Degradation of Starting Materials or Product:
-
Causality: Thioamides, a common precursor, can be unstable, particularly under strongly acidic or basic conditions[1]. The desired this compound product itself might also be susceptible to degradation under the reaction conditions.
-
Solution:
-
pH Control: If using acidic or basic catalysts, perform small-scale experiments to evaluate their impact on the stability of your starting materials and product.
-
Inert Atmosphere: If your reactants or products are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
3. Competing Side Reactions:
-
Causality: The formation of alternative products can consume starting materials and reduce the yield of the desired compound. A common side reaction is the formation of 2-aminothiophenes in Gewald-type syntheses when the reaction conditions are not optimized for thiazole formation[2][3][4][5].
-
Solution:
-
Stoichiometry Control: Ensure precise stoichiometry of your reactants. An excess of one reactant can sometimes favor side product formation.
-
Reaction Condition Optimization: As detailed in the following sections, carefully control parameters like temperature, solvent, and catalyst to favor the desired reaction pathway.
-
Issue 2: Formation of an Unexpected Isomer
Q: I have isolated a product with the correct mass, but the spectroscopic data (NMR) suggests it is an isomer of my target this compound. What could be happening?
A: Isomer formation is a common issue in heterocyclic synthesis. In the context of thiazole synthesis, particularly when using unsymmetrical starting materials, regioisomers can be formed.
1. Ambiguous Cyclization:
-
Causality: In Hantzsch-type syntheses, if the thioamide is N-substituted, cyclization can occur via two different nitrogen atoms, leading to a mixture of a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole[6].
-
Solution:
-
Reaction Medium: The acidity of the reaction medium can influence the regioselectivity. Running the reaction under neutral conditions typically favors the formation of the 2-(N-substituted amino)thiazole, while acidic conditions can lead to the formation of the 2-imino isomer[6].
-
Starting Material Design: If possible, choose symmetrical starting materials to avoid the possibility of regioisomer formation.
-
Visualizing Isomer Formation in Hantzsch Synthesis:
Caption: Influence of reaction conditions on isomer formation.
Issue 3: Presence of Dimerization or Polymerization Products
Q: My reaction mixture shows high molecular weight species, suggesting dimerization or polymerization. How can I prevent this?
A: Dimerization and polymerization can be significant side reactions, especially with highly reactive intermediates.
1. Thioamide Dimerization:
-
Causality: Thioamides can undergo self-condensation, particularly in the presence of certain catalysts or under harsh conditions, to form 1,2,4-thiadiazoles[7].
-
Solution:
-
Controlled Addition: Add the thioamide slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Mild Reaction Conditions: Use the mildest possible temperature and catalyst concentration that still allows for a reasonable reaction rate.
-
2. Product Dimerization:
-
Causality: The final thiazole product itself may have reactive sites that can lead to dimerization.
-
Solution:
-
Protecting Groups: If a specific functional group on the thiazole ring is responsible for the dimerization, consider protecting it before the reaction and deprotecting it in a subsequent step.
-
Reaction Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization.
-
Visualizing Dimerization Side Reaction:
Caption: Competing pathways of thioamide starting material.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Thiazole-5-carbothioamides?
A: The two most prevalent methods are modifications of the Hantzsch thiazole synthesis and the Gewald reaction.
-
Hantzsch Thiazole Synthesis: This classic method involves the reaction of an α-halocarbonyl compound with a thioamide[1]. For Thiazole-5-carbothioamides, the α-halocarbonyl would typically be a derivative of a β-ketoester or a related compound.
-
Gewald Reaction: This multicomponent reaction typically yields 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur[4][5]. While not a direct route to all Thiazole-5-carbothioamides, it is a powerful method for synthesizing highly substituted 2-aminothiazole precursors which can then be further functionalized.
Q2: How does the choice of solvent affect the reaction?
A: The solvent plays a crucial role in reactant solubility, reaction rate, and even the product distribution.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These are often good choices for dissolving a wide range of reactants. However, they can be difficult to remove and may promote certain side reactions at high temperatures.
-
Alcohols (e.g., Ethanol, Methanol): These are common solvents for Hantzsch synthesis and are relatively easy to remove. The choice of alcohol can influence the reaction rate.
-
"Green" Solvents: In an effort to make syntheses more environmentally friendly, water and deep eutectic solvents are being explored as alternatives to traditional organic solvents[2][8].
A summary of commonly used solvents and their typical applications is provided in the table below.
| Solvent | Typical Application | Advantages | Disadvantages |
| Ethanol/Methanol | Hantzsch Synthesis | Readily available, easy to remove | Lower boiling points may limit reaction temperature |
| DMF/DMSO | General purpose | Good solvating power for diverse substrates | High boiling points, difficult to remove completely |
| Water | Green alternative for Gewald-type reactions | Environmentally friendly, inexpensive | Limited solubility for many organic compounds |
| Deep Eutectic Solvents | Emerging green alternative | Low volatility, tunable properties | Can be viscous, product isolation can be challenging |
Q3: What are the best practices for purifying Thiazole-5-carbothioamides?
A: The purification strategy will depend on the nature of the impurities.
-
Crystallization: If the desired product is a solid and the impurities have different solubility profiles, recrystallization from an appropriate solvent system is often the most effective method for obtaining high-purity material.
-
Column Chromatography: For complex mixtures or when the product is an oil, silica gel column chromatography is the standard purification technique. A careful selection of the eluent system is crucial for good separation.
-
Acid-Base Extraction: If the side products have different acidic or basic properties than the desired thiazole, a liquid-liquid extraction with an acidic or basic aqueous solution can be an effective preliminary purification step.
Q4: Can microwave-assisted synthesis be beneficial?
A: Yes, microwave irradiation has been shown to significantly accelerate many organic reactions, including the synthesis of thiazoles. It can lead to shorter reaction times, higher yields, and sometimes cleaner reaction profiles compared to conventional heating[1][5].
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis (Illustrative Example)
This is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Thioamide Addition: Add the thioamide (1-1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
References
- Angell, Y. L., et al. (2007). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Journal of Organic Chemistry, 72(20), 7473–7483.
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
- El-Sheref, E. M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24653-24676.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.
-
Wikipedia. (2023, November 28). Gewald reaction. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4949.
- Cai, W.-X., et al. (2016).
-
Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Retrieved from [Link]
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Lombardo, L. J., et al. (2010).
- US Patent No. US7408069B2. (2008).
- Szychowski, K. A., et al. (2021).
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]
- Lecomte, M., et al. (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 28(3), 938.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
- Wuckelt, J., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(11), 725-733.
- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 238, 114467.
- Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 556-583.
-
Centurion University of Technology and Management. (n.d.). Thiazole. Retrieved from [Link]
- Eicher, T., Hauptmann, S., & Speicher, A. (2003).
- Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4949.
- Mickevičius, V., et al. (2022).
Sources
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- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting common issues in the synthesis of Thiazole-5-carbothioamide
Introduction
Welcome to the technical support guide for the synthesis of Thiazole-5-carbothioamide and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Thiazole-5-carbothioamides are key intermediates and pharmacophores in numerous biologically active molecules. Their synthesis, while often straightforward, can present unique challenges ranging from low yields to difficult purifications.
This guide provides in-depth, experience-driven answers to common issues encountered in the lab. It moves beyond simple procedural steps to explain the underlying chemical principles, enabling you to not only solve immediate problems but also to proactively design more robust synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing a this compound core?
A1: The Hantzsch thiazole synthesis and its variations remain the most fundamental and widely used methods.[1][2][3][4] This reaction classically involves the condensation of an α-halocarbonyl compound with a thioamide. For a this compound, a common strategy involves using a starting material that already contains the thioamide precursor, such as reacting an α-haloketone with a thiourea derivative, followed by functionalization at the 5-position.
A more direct and modern approach is a modification of the Gewald reaction.[5][6][7] This powerful multicomponent reaction can construct the thiazole ring and install the desired carbothioamide functionality (or a precursor like a cyano group) in a single pot under the right conditions. The reaction typically involves an active methylene nitrile, an aldehyde or ketone, and elemental sulfur.
Q2: Why is my reaction mixture turning dark brown or black?
A2: The formation of dark, tar-like substances is a frequent issue in thiazole synthesis, often indicating decomposition or polymerization side reactions. The primary causes include:
-
Reagent Instability: Thioamides and α-haloketones can be unstable, especially at elevated temperatures or in the presence of a strong base. Thioamides, in particular, can decompose, releasing elemental sulfur, which can contribute to discoloration.
-
Excessive Heat: Overheating the reaction mixture beyond the optimal temperature can accelerate decomposition pathways. Microwave-assisted synthesis can sometimes offer better temperature control and shorter reaction times, mitigating this issue.[7]
-
Air Oxidation: Some intermediates or the final product may be sensitive to air oxidation, leading to colored impurities. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a standard preventative measure.
Q3: What are the critical parameters to control for a successful synthesis?
A3: Based on extensive laboratory experience, the three most critical parameters are:
-
Stoichiometry: Precise control over the molar ratios of your reactants is essential. An excess of the thioamide component can sometimes be beneficial to drive the reaction to completion, but a large excess can complicate purification.[2]
-
Temperature: Most thiazole cyclizations are exothermic. The reaction temperature must be carefully controlled to prevent runaway reactions and the formation of byproducts. A step-wise temperature gradient is often more effective than heating directly to reflux.
-
Solvent Choice: The solvent not only determines reagent solubility but also influences the reaction mechanism and rate. Protic solvents like ethanol or methanol are common for Hantzsch synthesis, while aprotic polar solvents like DMF or DMSO are often used for Gewald-type reactions.[8]
Troubleshooting Guide: Common Synthesis Issues
Issue 1: Low or No Product Yield
Q: I've set up my Hantzsch reaction according to the literature, but I'm getting a very low yield of my desired this compound. What could be the cause?
A: Low yield is a multifaceted problem. The following logical workflow can help diagnose the root cause.
Troubleshooting Workflow: Low Yield
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. synarchive.com [synarchive.com]
- 5. Thiazole formation through a modified Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazole formation through a modified Gewald reaction. [repository.cam.ac.uk]
- 7. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of Thiazole-5-carbothioamide Derivatives
Introduction
Welcome to the technical support center for the purification of Thiazole-5-carbothioamide derivatives. These heterocyclic compounds are pivotal scaffolds in medicinal chemistry and drug development, making their purity a critical parameter for reliable downstream applications.[1] Recrystallization is a powerful and cost-effective technique for purifying these solid compounds, but it is an empirical process that often requires optimization.[2][3]
This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common challenges. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your specific derivative.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses the most frequent problems encountered during the recrystallization of this compound derivatives in a direct question-and-answer format.
Q1: I've added the hot solvent, but my compound has turned into a sticky oil instead of dissolving or forming crystals. What is "oiling out" and how do I fix it?
A1: "Oiling out" is a common issue where the solute separates from the solution as a liquid rather than a solid crystal lattice.[4][5] This often occurs when the melting point of your compound is lower than the boiling point of the solvent, causing it to melt in the hot solution.[4] Impurities can also promote oiling out. Since oils are excellent solvents for impurities, allowing an oil to solidify will trap these contaminants, defeating the purpose of recrystallization.[3]
Troubleshooting Steps:
-
Re-dissolve the Oil: Heat the solution until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent (the one you are currently using) to decrease the saturation of the solution. This can sometimes prevent the oil from forming upon cooling.[4]
-
Lower the Cooling Temperature Slowly: Allow the flask to cool much more gradually. A slower cooling rate favors the formation of well-ordered crystals over oils.[4]
-
Change the Solvent System: If the problem persists, the solvent is likely unsuitable.
-
Choose a solvent with a lower boiling point.
-
Alternatively, switch to a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.
-
Q2: My solution has cooled completely, even in an ice bath, but no crystals have formed. What should I do?
A2: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal saturation point.[4][6] The solution requires a nucleation point to initiate crystal growth.
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[4][6] The microscopic imperfections in the glass provide a surface for the first crystals to form.
-
Add a Seed Crystal: If you have a small amount of the pure, solid compound, add a tiny crystal to the supersaturated solution.[4][6] This "seed" acts as a template for further crystal growth.
-
Reduce Solvent Volume: It is highly probable that too much solvent was used initially.[2][4] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Let the concentrated solution cool again. You can test if significant compound remains by dipping a glass rod in the solution and letting it dry; a large solid residue indicates a high concentration in the mother liquor.[5]
-
Cool to a Lower Temperature: If not already done, place the solution in a salt-ice bath or, depending on the solvent's freezing point, a Dry Ice/acetone bath to further decrease solubility.[3]
Q3: My product crystallized too quickly, forming a fine powder or sludge. Is this a problem?
A3: Yes, rapid crystallization is undesirable because it tends to trap impurities within the rapidly forming crystal lattice, diminishing the effectiveness of the purification.[5] The goal is slow, methodical crystal growth, which allows impurities to remain in the solvent.[7]
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Place the flask back on the heat source, re-dissolve the solid, and add a small excess of hot solvent (e.g., 5-10% more).[5] This will ensure the solution is not oversaturated when cooling begins.
-
Ensure Slow Cooling: Do not move the flask directly from boiling to an ice bath. Let it cool slowly to room temperature on a benchtop, insulated from the cold surface by a cork ring or paper towels.[5] Gradual cooling is key to forming large, pure crystals.[7]
Q4: My final product yield is very low. What are the likely causes?
A4: A low yield is a common problem with several potential causes.[5]
-
Excessive Solvent: Using too much solvent is the most frequent reason for low recovery, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[2][5]
-
Premature Crystallization: If the compound crystallizes in the filter funnel during a hot gravity filtration step, you will lose product.
-
Inappropriate Solvent Choice: The compound may have significant solubility in the solvent even at low temperatures.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[2]
Troubleshooting Steps:
-
Recover from Mother Liquor: If you still have the filtrate (mother liquor), try to concentrate it by boiling off some solvent and cooling it again to recover a second crop of crystals. Note that this second crop may be less pure.
-
Refine Your Technique: In your next attempt, use the minimum amount of near-boiling solvent necessary to dissolve the compound.[2] Ensure any solvent used for washing the final crystals is thoroughly chilled in an ice bath.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for my specific this compound derivative?
A1: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7][8] The principle of "like dissolves like" is a good starting point.[2][9] Given that this compound derivatives possess polar functional groups (the thiazole ring, the carbothioamide), polar solvents are the best place to start.[9][10]
Recommended Starting Solvents:
-
Alcohols: Ethanol, methanol, or isopropanol are often excellent choices because their polar hydroxyl group and non-polar alkyl chain can solvate a range of organic molecules.[9] One study on thiazole derivatives successfully used propan-2-ol for recrystallization.[11]
-
Esters: Ethyl acetate is another excellent solvent with moderate polarity.[9]
-
Ketones: Acetone can be effective, but its low boiling point (56°C) may not provide a large enough solubility difference between hot and cold states.[9]
-
Mixed Solvents: If no single solvent is ideal, a mixed-solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) is a powerful alternative.[8]
Q2: My crude product is highly colored. How can I remove the colored impurities?
A2: Colored impurities are often large, conjugated organic molecules that can be removed by adsorption onto activated carbon (charcoal).[3][7]
Procedure:
-
Dissolve your crude product in the hot recrystallization solvent.
-
Remove the solution from the heat and allow it to cool slightly to prevent boiling over.
-
Add a very small amount of activated carbon (a spatula tip's worth, typically 1-2% of the solute's weight). Using too much can adsorb your desired product and reduce the yield.[5]
-
Re-heat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the insoluble carbon particles.[7] The filtrate should be significantly less colored.
Q3: What is the difference between gravity filtration and vacuum filtration in this context?
A3: The choice of filtration method depends on the goal.
-
Hot Gravity Filtration: This is used to remove insoluble impurities (like dust, or activated carbon) from a hot, saturated solution.[3] A stemless funnel is used to prevent the product from crystallizing prematurely in the funnel stem. You must keep the solution hot throughout this process.
-
Vacuum Filtration (or Suction Filtration): This is used to collect the purified crystals from the cold mother liquor after crystallization is complete.[3] The vacuum provides a strong driving force to pull the solvent away, leaving the crystals on the filter paper.
Part 3: Data Presentation & Experimental Protocols
Table 1: Properties of Common Recrystallization Solvents
This table summarizes key properties of solvents frequently used for polar to moderately polar organic compounds.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Excellent for highly polar compounds. High boiling point. |
| Ethanol | 78 | High | Versatile, dissolves many organic compounds when hot.[9] |
| Methanol | 65 | High | More polar than ethanol, good for more polar compounds.[9] |
| Isopropanol | 82 | Medium-High | A common choice for thiazole derivatives.[11] |
| Ethyl Acetate | 77 | Medium | Excellent general-purpose solvent.[9] |
| Acetone | 56 | Medium | Highly effective but low boiling point can be a drawback.[9] |
| Toluene | 111 | Low | Useful for less polar compounds or as the "poor" solvent in a mixed pair. |
| Hexane / Heptane | 69 / 98 | Very Low | Typically used as the "poor" solvent for precipitating polar compounds. |
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to a gentle boil on a hot plate while stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Do not add a large excess, as this is the most common cause of poor yield.[2][4]
-
Hot Filtration (If Necessary): If insoluble impurities are present or if activated carbon was used, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[2]
-
Drying: Allow the crystals to dry completely in a desiccator or a vacuum oven.
Protocol 2: Solvent Selection Screening
-
Place approximately 50 mg of your crude compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, toluene) dropwise at room temperature, up to about 1 mL. Note the solubility.
-
For solvents in which the compound was insoluble at room temperature, heat the test tube gently in a water bath.[8]
-
Observe if the compound dissolves when hot.
-
If it dissolves when hot, cool the test tube to room temperature and then in an ice bath. Observe if abundant crystals form.
-
The ideal solvent is one where the compound is poorly soluble at room temperature but fully soluble at the boiling point, and which produces a large quantity of crystals upon cooling.[8]
Part 4: Visualization & Workflows
Diagram 1: Solvent Selection Workflow
This diagram outlines the decision-making process for selecting an appropriate recrystallization solvent.
Caption: A decision tree for empirical solvent selection.
Diagram 2: Troubleshooting Crystallization Failure
This flowchart provides a systematic approach to resolving a failure to form crystals.
Caption: A workflow for inducing crystallization.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Thiazole Reaction Mixtures.
- Various Authors. (2018). How to choose a solvent for crystallization of an organic compound. Quora.
- Wired Chemist. (n.d.). Recrystallization.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- Chem.ucla.edu. (n.d.). Recrystallization.
- Brainly.com. (2023). Complete the following paragraph describing the selection of an appropriate solvent for recrystallization.
- MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
- University of York, Department of Chemistry. (n.d.). Solvent Choice.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Chem.ucla.edu. (n.d.). Recrystallization1.
- Unknown. (n.d.). recrystallization.pdf.
- Malūkaitė, D., Grybaitė, B., Vaickelionienė, R., et al. (n.d.). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens.
- Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers. (n.d.).
- BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
Sources
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- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Recrystallization [wiredchemist.com]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. quora.com [quora.com]
- 10. brainly.com [brainly.com]
- 11. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Thiazole-5-carbothioamide Synthesis
Welcome to the technical support center dedicated to the synthesis of Thiazole-5-carbothioamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. Thiazole moieties are prevalent in a wide array of pharmaceuticals, making efficient and reliable synthetic routes a critical objective in drug discovery and development.[1][2][3][4]
This resource provides in-depth, experience-driven answers to common challenges, focusing on the pivotal role of catalyst selection in achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Thiazole-5-carbothioamides?
The most established and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[5][6] This reaction classically involves the condensation of an α-haloketone with a thioamide.[5][6][7][8] For Thiazole-5-carbothioamides, a common strategy is a multi-component reaction that mirrors the principles of the Gewald reaction, typically reacting an active methylene nitrile, an aldehyde, elemental sulfur, and an amine, often catalyzed by a base.[9][10][11] This one-pot approach is highly convergent and atom-economical.
Q2: Why is catalyst selection so critical for this synthesis?
Catalyst selection is paramount because it governs several key aspects of the reaction:
-
Reaction Rate: An optimal catalyst accelerates the reaction, reducing thermal degradation of sensitive starting materials and products.
-
Yield and Purity: The right catalyst selectively promotes the desired reaction pathway, minimizing the formation of side products that complicate purification and lower yields.[12][13]
-
Mechanism Control: In multi-component reactions, the catalyst, typically a base, orchestrates the sequence of condensations and cyclization. Its properties (basicity, nucleophilicity, steric bulk) determine the efficiency of each step. For instance, the base must be strong enough to deprotonate the active methylene compound but not so strong as to promote unwanted side reactions.[14]
Q3: What are the common classes of catalysts used?
For syntheses resembling the Gewald or Hantzsch pathways, base catalysts are most common. These include:
-
Secondary Amines: Piperidine is a classic and highly effective catalyst for the initial Knoevenagel-type condensation between the active methylene compound and the aldehyde.
-
Tertiary Amines: Triethylamine (TEA) is widely used as a non-nucleophilic base to facilitate cyclization and neutralize acidic byproducts like HCl or HBr that form during the reaction.[5][15][16][17]
-
Other Bases: Inorganic bases like sodium acetate or strong non-nucleophilic organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been employed.[14][18] The choice depends heavily on the specific substrates and reaction conditions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of Thiazole-5-carbothioamides and provides actionable, cause-and-effect solutions.
Problem 1: Low or No Product Yield
Q: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the likely causes and how can I fix it?
A: Low yield is a frequent issue stemming from several factors, primarily related to catalyst inefficiency or suboptimal reaction conditions.[12][13]
-
Possible Cause 1: Inappropriate Catalyst Basicity.
-
Explanation: The initial and most critical step is often the condensation between an active methylene precursor and an aldehyde. This step requires a base catalyst to generate the nucleophilic enolate. If the base is too weak, this condensation will be slow or incomplete, starving the reaction of the key intermediate. Conversely, a base that is too strong can lead to undesired side reactions, such as self-condensation of the aldehyde or decomposition of the thioamide.
-
Solution: Piperidine is often the catalyst of choice for this initial condensation step. Its secondary amine nature allows it to form a reactive iminium ion intermediate with the aldehyde, accelerating the condensation. If piperidine is suspected of participating in side reactions (e.g., acting as a nucleophile), switching to a sterically hindered tertiary amine like triethylamine (TEA) or a non-nucleophilic base like DABCO is a logical troubleshooting step.[14][19]
-
-
Possible Cause 2: Catalyst Inhibition or Degradation.
-
Explanation: The reaction generates acidic byproducts (e.g., water, and potentially HCl/HBr in Hantzsch variations) which can neutralize the amine catalyst, effectively quenching the reaction.[8]
-
Solution: Ensure a stoichiometric or even slight excess of the base catalyst (like triethylamine) is used in reactions where acidic species are generated.[5] In some cases, adding the catalyst portion-wise can maintain its effective concentration throughout the reaction.
-
-
Possible Cause 3: Suboptimal Temperature and Reaction Time.
-
Explanation: Thiazole formation involves multiple steps, including condensation, cyclization, and dehydration/oxidation. Each step has a different activation energy. Insufficient temperature may stall the reaction at an intermediate stage, while excessive heat can cause decomposition.[20]
-
Solution: Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC) or LC-MS.[12] If the reaction stalls, a gradual increase in temperature (e.g., from 60°C to 80°C) can promote the final cyclization and aromatization steps. Microwave-assisted synthesis can also be explored to shorten reaction times and potentially improve yields by minimizing thermal decomposition.[5][13]
-
Problem 2: Significant Side Product Formation
Q: My TLC/LC-MS analysis shows multiple spots/peaks, making purification difficult. What are these byproducts and how can I prevent them?
A: Side product formation is often a direct consequence of catalyst choice and reaction control.
-
Possible Cause 1: Formation of Oxazole Impurities.
-
Explanation: If the thioamide starting material is contaminated with its corresponding amide, the reaction can proceed through an analogous pathway to form an oxazole byproduct instead of the desired thiazole.[12] This is a classic issue in Hantzsch-type syntheses.
-
Solution: Ensure the high purity of the thioamide reactant. Recrystallize or purify the thioamide before use if its purity is questionable.
-
-
Possible Cause 2: Catalyst-Induced Side Reactions.
-
Explanation: Secondary amine catalysts like piperidine, while excellent for the initial condensation, can sometimes act as nucleophiles themselves, leading to unwanted C-N bond formation, especially with highly reactive substrates.[19]
-
Solution: If piperidine-related byproducts are suspected, switch to a non-nucleophilic tertiary amine like triethylamine (TEA) or DBU.[19] TEA is a workhorse catalyst for this reason; it is basic enough to facilitate the reaction but lacks the N-H proton, preventing it from acting as a nucleophile.[19]
-
-
Possible Cause 3: Dimerization or Polymerization.
-
Explanation: Highly reactive intermediates, if allowed to accumulate due to a slow cyclization step, can undergo self-condensation or polymerization.[12] This is often exacerbated by excessively high temperatures or incorrect catalyst stoichiometry.
-
Solution: Optimize the reaction temperature and ensure the catalyst is active and present in the correct amount to facilitate a smooth, concerted reaction cascade. Slow, controlled addition of one of the reactants can sometimes prevent the buildup of reactive intermediates.
-
Catalyst Performance Comparison
The choice between piperidine and triethylamine is a common decision point. The following table summarizes their typical roles and performance characteristics in the context of a multi-component synthesis.
| Catalyst | Primary Role & Mechanism | Optimal Use Case | Potential Issues |
| Piperidine | Knoevenagel Condensation Catalyst | Catalyzing the initial C-C bond formation between an aldehyde and an active methylene compound.[21] | Can act as a nucleophile, leading to side products.[19] |
| Triethylamine (TEA) | Non-nucleophilic Base / Acid Scavenger | Promoting cyclization/elimination steps and neutralizing acidic byproducts (e.g., HBr, HCl).[5][15][17] | Less effective than piperidine for catalyzing the initial Knoevenagel condensation. |
Diagrams and Workflows
Troubleshooting Logic for Low Yield
This decision tree illustrates a logical workflow for troubleshooting low-yield reactions in this compound synthesis.
Caption: Troubleshooting Decision Tree.
Generalized Catalytic Synthesis Workflow
This diagram outlines the key stages in a base-catalyzed, multi-component synthesis of a this compound derivative.
Caption: Multi-Component Synthesis Workflow.
Recommended Experimental Protocol
This protocol describes a general, robust procedure for the synthesis of a 2,4-disubstituted-thiazole-5-carbothioamide via a one-pot, base-catalyzed reaction.
Materials:
-
Substituted Aldehyde (1.0 eq)
-
Malononitrile derivative (e.g., 2-cyanoethanethioamide) (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Piperidine (0.1 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Ethanol (Solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aldehyde (1.0 eq), the malononitrile derivative (1.0 eq), elemental sulfur (1.1 eq), and ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes to initiate the condensation. Monitor the formation of the Knoevenagel adduct by TLC.
-
Add triethylamine (1.1 eq) to the flask.
-
Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-8 hours. Monitor the disappearance of starting materials and the formation of the product spot by TLC.[12]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid product using a Buchner funnel, wash with cold water, and then a small amount of cold ethanol to remove soluble impurities.[6][8]
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to obtain the pure this compound.
References
-
Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. Available from: [Link]
-
Apollo. (n.d.). Thiazole formation through a modified Gewald reaction. Retrieved from: [Link]
-
Beilstein Journals. (2015). Thiazole formation through a modified Gewald reaction. Retrieved from: [Link]
-
Scilit. (n.d.). Thiazole formation through a modified Gewald reaction. Retrieved from: [Link]
-
ResearchGate. (2015). (PDF) Thiazole formation through a modified Gewald reaction. Retrieved from: [Link]
-
Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. Available from: [Link]
-
Głowacka, I. E., & Hayes, M. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Available from: [Link]
-
BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 13(2). Available from: [Link]
-
ResearchGate. (n.d.). Base-Catalyzed Three-Component Reaction between Chalcones, Isothiocyanates, and Sulfur: Access to Thiazole-2-thiones | Request PDF. Retrieved from: [Link]
-
ChemTube3D. (n.d.). Thiazole Formation - Thioamides. Retrieved from: [Link]
-
Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from: [Link]
-
Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6). Available from: [Link]
-
Wang, M., et al. (2017). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules. Available from: [Link]
-
ResearchGate. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from: [Link]
-
Gulea, M., & Uchida, K. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]
-
ResearchGate. (2022). (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved from: [Link]
-
El-Metwaly, A. M., et al. (2022). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Gels. Available from: [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from: [Link]
-
Kumar, R., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Available from: [Link]
-
Gomha, S. M., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available from: [Link]
-
ResearchGate. (2015). Is triethylamine going to catalyze the condensation reaction in more or less the same way as piperidine does? Retrieved from: [Link]
-
YouTube. (2019). synthesis of thiazoles. Retrieved from: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from: [Link]
-
Bouasla, R., et al. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from: [Link]
-
Abd El-All, A. S., et al. (2021). Synthesis of novel scaffolds based on bis-thiazole linked to piperazine core as new hybrid molecules. Arkivoc. Available from: [Link]
-
Riyadh, S. M., et al. (2019). Design, efficient synthesis and molecular docking of some novel thiazolyl-pyrazole derivatives as anticancer agents. Chemistry Central Journal. Available from: [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
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- 8. youtube.com [youtube.com]
- 9. Thiazole formation through a modified Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. benchchem.com [benchchem.com]
- 21. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety [mdpi.com]
Technical Support Center: Strategies for Overcoming Low Solubility of Thiazole-5-carbothioamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical, step-by-step protocols for addressing the significant challenge of low aqueous solubility in Thiazole-5-carbothioamide derivatives. Poor solubility is a major hurdle that can impede biological assays, limit bioavailability, and ultimately hinder the progress of promising therapeutic candidates.[1][2] This document is designed to provide you with the foundational knowledge and experimental workflows to systematically diagnose and overcome these solubility issues.
Troubleshooting Guide: Experimental Workflows
This section addresses common solubility problems with detailed, causality-driven protocols. We move from fundamental first-line approaches to more advanced formulation strategies.
Q1: My this compound derivative is insoluble in aqueous buffers for my initial in vitro assay. What are the most direct methods to achieve solubilization?
Answer: For initial in vitro screening, the primary goal is to achieve a homogenous solution at the desired concentration with minimal interference from excipients. The most effective first-line strategies are adjusting the pH and employing co-solvents.[3][4] The underlying principle is to either ionize the molecule to enhance its interaction with water or to modify the polarity of the solvent system to better accommodate the lipophilic nature of the compound.[4][5]
The thiazole ring and the carbothioamide moiety possess functional groups that can be protonated or deprotonated. By adjusting the pH of the buffer relative to the pKa of these groups, you can increase the proportion of the more soluble, ionized form of the compound.[4] Co-solvents work by reducing the overall polarity of the aqueous environment, effectively creating a more favorable medium for the dissolution of hydrophobic molecules.[3]
Below is a systematic workflow for initial solubility screening.
Caption: Initial solubility screening workflow.
Experimental Protocol 1: pH Adjustment Screening
-
Preparation: Prepare a set of buffers at various pH values (e.g., pH 4.0, 6.0, 7.4, and 9.0).
-
Stock Solution (Optional): If possible, create a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO.
-
Dispersion: Add a small, known amount of the solid compound (or an aliquot of the stock solution) to each buffer to achieve the final target concentration.
-
Equilibration: Vortex each sample vigorously for 1-2 minutes. Place the samples on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 2-4 hours to allow them to reach equilibrium.
-
Observation & Analysis:
-
Visually inspect each sample for undissolved particles against a dark background.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes.
-
Carefully collect the supernatant and measure the concentration using a validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy). This quantifies the solubility at each pH.
-
-
Validation: Ensure the final pH of the solution has not significantly shifted after compound addition. Re-measure the pH.
Experimental Protocol 2: Co-solvent Screening
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents.[3] A recommended starting set is provided in the table below.
-
Preparation: Prepare several aqueous buffer (e.g., PBS, pH 7.4) solutions containing increasing concentrations of a single co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Dissolution: Add the this compound derivative to each co-solvent mixture to the desired final concentration.
-
Equilibration & Analysis: Follow steps 4 and 5 from the pH Adjustment protocol.
-
Causality Check: The goal is to use the lowest percentage of co-solvent necessary to achieve full dissolution, as high concentrations can sometimes interfere with biological assays.
Table 1: Common Co-solvents for Preclinical Formulations
| Co-solvent | Polarity | Key Characteristics | Typical Starting Conc. (v/v) |
| DMSO | High | Excellent solubilizing power, but can have cellular effects. Best for in vitro stocks. | < 1% (final assay conc. < 0.1%) |
| Ethanol | Medium | Biocompatible, frequently used in parenteral formulations.[3] | 5 - 20% |
| Propylene Glycol (PG) | Medium | Common vehicle for oral and injectable drugs; can act as a hydrotrope.[3][4] | 10 - 40% |
| Polyethylene Glycol 400 (PEG 400) | Low | Low toxicity, widely used in various dosage forms.[3] | 10 - 50% |
Q2: The first-line approaches were insufficient or required high co-solvent levels that impact my cell-based assay. What is a more sophisticated method to try?
Answer: When simple pH and co-solvent systems fail, inclusion complexation with cyclodextrins is a highly effective and widely used next step.[6] Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[7][8] They can encapsulate the hydrophobic this compound molecule, forming a water-soluble guest-host complex.[8][9] This technique often dramatically increases aqueous solubility without relying on organic solvents that might be toxic to cells.[7]
Chemically modified β-cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred for pharmaceutical applications due to their improved solubility and safety profiles compared to native β-cyclodextrin.[7][9]
Caption: Encapsulation within a cyclodextrin host.
Experimental Protocol 3: Phase-Solubility Study with Cyclodextrins
This protocol determines if a cyclodextrin can enhance solubility and provides the stoichiometry of the complex.[10]
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD in water or buffer).
-
Saturation: Add an excess amount of your this compound derivative to each cyclodextrin solution. The amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly seal the vials. Shake them at a constant temperature (e.g., 25°C) for 24-72 hours until equilibrium is reached.
-
Sample Processing: After equilibration, check for the presence of a solid precipitate. Centrifuge the samples at high speed or filter through a 0.22 µm syringe filter to remove all undissolved compound.
-
Quantification: Dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the total concentration of the dissolved compound (Y-axis) against the concentration of the cyclodextrin (X-axis).
-
Interpretation: A linear increase in solubility with increasing CD concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex, which is the most common outcome.[9] The slope of this line can be used to calculate the complexation efficiency and stability constant.
-
Q3: I need a high-concentration formulation for an in vivo study, and previous methods are not sufficient. What are the next-generation options?
Answer: For high-dose in vivo applications where solubility remains a limiting factor, you must move towards advanced formulation technologies like nanosuspensions or amorphous solid dispersions (ASDs) .[1][11]
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range (<1000 nm).[2] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area-to-volume ratio, which in turn significantly increases the dissolution rate.[2] This can lead to improved absorption and bioavailability, especially for oral delivery.[2][11]
-
Amorphous Solid Dispersions (ASDs): In this technique, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[1][6] The amorphous state has higher free energy than the stable crystalline state, leading to a significant increase in apparent solubility and dissolution.[1] This is a powerful and widely adopted industry strategy for poorly soluble compounds.
Workflow 2: Conceptual Path to Advanced Formulations
Sources
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- 4. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
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- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chemicaljournals.com [chemicaljournals.com]
- 10. researchgate.net [researchgate.net]
- 11. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Scale-up Synthesis of Thiazole-5-carbothioamide
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Thiazole-5-carbothioamide for preclinical studies. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently encountered challenges. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure the successful and efficient transition from bench-scale to pilot-scale production.
Introduction: The Preclinical Imperative
This compound and its derivatives represent a critical class of heterocyclic compounds, frequently investigated for their therapeutic potential in areas such as oncology and infectious diseases.[1][2][3] The journey from a promising laboratory-scale synthesis to producing the multi-gram or kilogram quantities required for preclinical toxicology and efficacy studies is non-trivial. It demands a robust, reproducible, and scalable synthetic route. This document addresses the common hurdles encountered during this scale-up process, focusing on the widely adopted Hantzsch thiazole synthesis and related methodologies.[3][4][5]
Synthetic Route Overview
A common and effective strategy for preparing this compound on a larger scale involves a two-step process starting from a commercially available thiazole-5-carboxylate ester. This pathway is often preferred for its reliability and the availability of starting materials. The process involves the amidation of the ester followed by thionation.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most recommended synthetic route for scaling up this compound?
For scale-up, a convergent synthesis starting from a pre-formed thiazole ring, such as an ester or carboxylic acid, is generally recommended.[6] While classical multi-component reactions like the Hantzsch synthesis are excellent for discovery chemistry, converting a readily available intermediate like ethyl thiazole-5-carboxylate to the corresponding amide and then to the thioamide often provides a more controlled, higher-yielding, and predictable process on a larger scale. This avoids handling potentially unstable or toxic α-halocarbonyl precursors in large quantities.[3]
Q2: What are the most critical parameters to monitor during the scale-up process?
The three most critical parameters are:
-
Temperature Control: Exothermic events, particularly during the amidation or thionation steps, must be managed. A failure to dissipate heat effectively can lead to side product formation, degradation, and potential runaway reactions.
-
Mixing Efficiency: As reactor volume increases, ensuring homogenous mixing becomes crucial. Inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to inconsistent results and impurity generation.
-
Reaction Monitoring: Reliance on time-based endpoints is risky. Regular in-process controls (IPCs) using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are essential to determine the true point of reaction completion and prevent over-reaction.[7][8]
Q3: What are the expected yields and purity for a successful scale-up campaign?
While yields are substrate-dependent, a well-optimized process should target >80% yield for the amidation step and >70% for the thionation step. The final, purified this compound should meet preclinical specifications, which typically demand a purity of ≥95% (by HPLC) to ensure that observed biological effects are attributable to the target compound.[2]
Q4: What are the primary safety concerns when handling reagents for this synthesis?
Key safety considerations include:
-
Thionating Agents (Lawesson's Reagent, P₄S₁₀): These reagents are moisture-sensitive and can release toxic hydrogen sulfide (H₂S) gas upon contact with water or acidic solutions. All manipulations should be performed in a well-ventilated fume hood, and the reaction quench should be done carefully and slowly into a basic solution.
-
Solvents: Use of large volumes of flammable solvents like toluene or THF requires appropriate grounding of equipment to prevent static discharge and ensuring the absence of ignition sources.
-
Pressure Build-up: Reactions that evolve gas (e.g., during quenching) should be performed in appropriately sized vessels with adequate venting to prevent over-pressurization.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments, providing causal analysis and actionable solutions.
Problem 1: Low Yield or Stalled Thionation Reaction (Carboxamide to Carbothioamide)
-
Q: My thionation reaction with Lawesson's reagent is not going to completion, even after extended reflux. What could be the cause?
-
A: Root Cause Analysis: This issue commonly stems from three sources: (1) Reagent Quality: Lawesson's reagent can degrade upon improper storage, losing its efficacy. (2) Solvent Purity: The presence of water in the reaction solvent (e.g., toluene) will rapidly consume the thionating agent. (3) Insufficient Temperature: The reaction often requires reaching the reflux temperature of the solvent to proceed at a reasonable rate.
-
Solution Pathway:
-
Verify Reagent: Use freshly opened Lawesson's reagent or test the existing batch on a small scale with a reliable substrate.
-
Ensure Anhydrous Conditions: Use anhydrous grade solvent. If unavailable, dry the solvent using appropriate methods (e.g., distillation over sodium/benzophenone for THF, or azeotropic distillation for toluene in the reaction vessel itself before adding reagents).
-
Confirm Temperature: Use a calibrated thermometer placed in the reaction mixture (not just on the heating mantle) to ensure you are reaching the target temperature (e.g., ~110 °C for toluene).
-
Stoichiometry Check: For complete conversion, using 0.5 to 0.6 equivalents of Lawesson's reagent (which is a dimer) per equivalent of amide is often required.
-
-
Problem 2: Product Isolation is Difficult; An Oil or Tacky Solid is Obtained
-
Q: After quenching the reaction and removing the solvent, my crude product is a dark oil that refuses to crystallize. How can I isolate a solid?
-
A: Root Cause Analysis: Oiling out is typically caused by the presence of significant impurities that depress the melting point of the mixture and inhibit crystal lattice formation. Common impurities include unreacted starting material, sulfur-containing byproducts from the thionating agent, or solvent residues.
-
Solution Pathway:
-
Initial Purification: Avoid direct evaporation to dryness. After the aqueous workup, pass the organic solution through a short plug of silica gel. This will remove highly polar, baseline impurities and can often facilitate subsequent crystallization.
-
Solvent Trituration: Dissolve the crude oil in a minimum amount of a good solvent (e.g., dichloromethane) and add it dropwise to a vigorously stirring anti-solvent (e.g., hexane or pentane). This often "crashes out" the product as a solid powder.
-
Systematic Recrystallization Screening: If trituration fails, perform a systematic solvent screen for recrystallization. Use small amounts of the crude oil in test tubes with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) to find a system where the product is soluble when hot but sparingly soluble when cold.
-
-
Caption: Troubleshooting decision tree for low reaction yield.
Problem 3: Product Purity is Low After Recrystallization
-
Q: My recrystallized product still shows significant impurities by HPLC/NMR. What's the next step?
-
A: Root Cause Analysis: This indicates that the impurities have similar solubility profiles to your product, making them difficult to separate by simple crystallization. The other possibility is product degradation during heating for recrystallization.
-
Solution Pathway:
-
Re-evaluate Recrystallization Solvent: A different solvent system may offer better discrimination between the product and the impurity.
-
Charcoal Treatment: If the impurities are colored, adding activated charcoal to the hot solution before filtration can remove them. Use sparingly, as it can also adsorb your product.
-
Flash Column Chromatography: For preclinical materials, chromatographic purification is often necessary to achieve high purity. A well-chosen solvent system (e.g., ethyl acetate/hexanes) on a silica gel column is the standard method.[9]
-
Check for Thermal Stability: Run a small-scale experiment where you dissolve the product in the chosen recrystallization solvent and hold it at reflux for the same duration as the purification, then re-analyze. If new impurities appear, a non-thermal purification method like column chromatography at room temperature is required.
-
-
Data & Protocols
Table 1: Key Reaction Parameters & Scale Considerations
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-1000 g) | Rationale for Change |
| Heating | Oil bath / Heating mantle | Jacketed reactor with thermal fluid | Provides uniform heat transfer and precise control, preventing localized overheating. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer (various impeller types) | Ensures sufficient torque to mix viscous slurries and maintain homogeneity in large volumes. |
| Reagent Addition | Manual addition via pipette/funnel | Metered addition via pump | Controls reaction rate and exotherms, crucial for safety and reproducibility on a large scale. |
| Work-up | Separatory funnel | Jacketed reactor with bottom outlet valve | Allows for safe, contained handling of large volumes during extraction and washing. |
| Isolation | Buchner funnel filtration | Centrifuge or Nutsche filter-dryer | More efficient for isolating and drying large quantities of solid product. |
Protocol 1: Synthesis of Thiazole-5-carboxamide
Reagents:
-
Ethyl Thiazole-5-carboxylate (1.0 equiv)
-
Aqueous Ammonia (28-30%, ~20 equiv)
-
Ethanol
Procedure:
-
To a pressure-rated reactor equipped with a mechanical stirrer and thermocouple, add ethyl thiazole-5-carboxylate (1.0 equiv) and ethanol (5 mL per gram of ester).
-
Seal the reactor and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add the aqueous ammonia solution (20 equiv) while maintaining the internal temperature below 15 °C.
-
After the addition is complete, seal the reactor securely.
-
Heat the reaction mixture to 80-85 °C. The internal pressure will increase; ensure it remains within the vessel's rating.
-
Maintain the temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting ester is consumed.
-
Cool the reactor to room temperature and then further to 0-5 °C.
-
The product will precipitate. Collect the solid by filtration, wash the filter cake with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum at 40-50 °C to a constant weight to yield Thiazole-5-carboxamide as a white to off-white solid.
Protocol 2: Thionation to this compound
Reagents:
-
Thiazole-5-carboxamide (1.0 equiv)
-
Lawesson's Reagent (0.55 equiv)
-
Anhydrous Toluene
Procedure:
-
To a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add Thiazole-5-carboxamide (1.0 equiv) and anhydrous toluene (10 mL per gram of amide).
-
Begin stirring to form a suspension and add Lawesson's Reagent (0.55 equiv) in one portion.
-
Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.
-
Maintain at reflux for 2-6 hours. The reaction mixture will typically become a clear, yellow-to-orange solution. Monitor by TLC or HPLC for the disappearance of the starting amide.
-
Once complete, cool the reaction to room temperature.
-
Carefully and slowly pour the reaction mixture into a separate vessel containing a stirred, saturated solution of sodium bicarbonate (NaHCO₃). Caution: H₂S gas may be evolved.
-
Stir for 30-60 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield this compound as a yellow solid.[2]
References
-
Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. [Link]
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. chemhelpasap.com. [Link]
-
Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6). [Link]
-
Various Authors. Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Zhang, Z., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(10), 19356-19370. [Link]
-
Chen, Z., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
-
Ghorab, M. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. SciSpace. [Link]
-
Pop, R., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(21), 7576. [Link]
-
McComas, K. N., & Toste, F. D. (2020). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. [Link]
-
Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]
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Removal of unreacted starting materials from Thiazole-5-carbothioamide
Welcome to the Technical Support Center for the purification of Thiazole-5-carbothioamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in removing unreacted starting materials from their crude product. We provide in-depth, field-proven insights and detailed protocols to help you achieve high purity for your target compound, a critical step for reliable downstream applications.
Introduction: The Purity Challenge
This compound and its derivatives are vital scaffolds in medicinal chemistry, appearing in numerous biologically active agents.[1][2] The success of any research or drug development program hinges on the purity of these compounds. A common bottleneck in their synthesis is the removal of structurally similar and polar starting materials post-reaction. This guide offers a systematic approach to troubleshooting and resolving these purification challenges.
Section 1: Understanding the Challenge - Likely Contaminants
To effectively purify a compound, one must first understand the nature of the potential impurities. The Hantzsch thiazole synthesis is a classic and widely used method for forming the thiazole ring, typically involving the condensation of an α-halocarbonyl compound with a thioamide.[3][4]
A plausible and efficient synthesis for this compound involves the reaction between 2-bromo-2-cyanoacetaldehyde (or a synthetic equivalent) and thiourea . The resulting 2-amino-thiazole-5-carbonitrile is then converted to the target thioamide. For this guide, we will focus on purifying the final this compound from key precursors like 2-aminothiazole-5-carbonitrile and thiourea.
Table 1: Physicochemical Properties of Target Compound and Potential Impurities
| Compound | Structure | Key Physicochemical Properties | Rationale for Separation |
| This compound (Product) | S1C=C(C(=S)N)N=C1 | - Polar (Thioamide & Thiazole) - Basic (Thiazole Nitrogen) - H-bond donor/acceptor | The primary target for isolation. Its basicity is a key handle for extractive purification. |
| 2-Aminothiazole-5-carbonitrile (Intermediate) | N#CC1=CSC(N)=N1 | - Moderately Polar - Basic (Thiazole & Amino N) - Less polar than the thioamide | Difference in polarity from the final product allows for chromatographic separation. |
| Thiourea (Starting Material) | S=C(N)N | - Highly Polar - Water-soluble - Weakly basic | High polarity and water solubility often allow for removal with aqueous washes or precipitation. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture is a complex mess. What is the most robust first step for bulk purification?
Answer: For a polar compound like this compound contaminated with polar starting materials, recrystallization or a carefully planned acid-base liquid-liquid extraction are the best initial approaches.
-
Recrystallization is ideal if you can find a solvent that dissolves your product well at high temperatures but poorly at low temperatures, while impurities remain in the mother liquor.[5] Common solvents for polar heterocyclic compounds include ethanol, methanol, water, or mixtures like ethanol/water.[5]
-
Acid-Base Extraction is highly effective because the thiazole nitrogen is basic.[2] By dissolving the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing with dilute aqueous acid (e.g., 1M HCl), your basic product will be protonated and move into the aqueous layer as a salt. Neutral or less basic impurities will remain in the organic layer. You can then regenerate your pure product by basifying the aqueous layer and extracting it back into an organic solvent.[6][7]
Q2: I tried recrystallization, but I got a low yield and the purity didn't improve much. What should I do next?
Answer: This situation, often caused by co-precipitation of impurities with similar solubility profiles, is a clear indication to move to a more powerful technique: flash column chromatography .[8] Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[9] Given the polar nature of your product, a polar stationary phase like silica gel is appropriate.
Q3: How do I select the right solvent system (eluent) for column chromatography?
Answer: The key is systematic screening using Thin-Layer Chromatography (TLC).[8]
-
Start with a moderately polar system: A good starting point for thiazole derivatives is a mixture of ethyl acetate and hexanes (e.g., 1:1).[9]
-
Spot your crude mixture on a TLC plate: Also spot your starting materials if you have them as references.
-
Develop the plate: Place the plate in a chamber with the chosen eluent.
-
Analyze the result:
-
If all spots remain at the baseline, the eluent is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate).
-
If all spots run to the top of the plate, the eluent is too polar. Decrease the proportion of the polar solvent.
-
The ideal eluent system gives your product a Retention Factor (Rf) of ~0.3-0.4 and shows clear separation from the spots of your starting materials. For very polar compounds, you may need to switch to a stronger system like dichloromethane/methanol.[9]
-
Q4: My product is streaking badly on the silica TLC plate. How can I get clean spots and good separation on the column?
Answer: Streaking is a common problem when dealing with basic compounds like thiazoles on acidic silica gel.[9] The basic nitrogen atom interacts too strongly with the acidic silanol groups on the silica surface.
Solution: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (NEt₃) . The triethylamine will compete for the acidic sites on the silica, allowing your basic compound to travel more smoothly down the plate/column, resulting in sharper spots and better separation.
Section 3: In-Depth Protocols and Troubleshooting
Guide 1: Purification via Acid-Base Extraction
This technique leverages the basicity of the thiazole ring to separate it from neutral or acidic impurities.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. The protonated this compound is now in the aqueous (bottom) layer, while neutral impurities remain in the organic (top) layer. Drain the aqueous layer into a clean flask.
-
Back-Extraction (Optional): To ensure full recovery, add fresh 1M HCl to the organic layer, shake again, and combine the aqueous layers.
-
Purity Check: At this stage, you can analyze the organic layer by TLC to confirm that the product has been removed and the impurities remain.
-
Regeneration: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >8. This deprotonates your product, causing it to precipitate or form an oil.
-
Final Extraction: Extract the neutral product back out of the aqueous layer using fresh organic solvent (DCM is often effective here). Perform 2-3 extractions.
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Diagram 1: Acid-Base Extraction Workflow
Caption: Logic flow for purifying a basic product from neutral impurities.
Guide 2: Purification via Flash Column Chromatography
This is the go-to method for separating compounds with subtle differences in polarity.
Protocol: Flash Column Chromatography
-
Eluent Selection: As described in the FAQ, use TLC to find an eluent system that gives your product an Rf of ~0.3-0.4 and separates it from impurities. Remember to add ~1% triethylamine if streaking occurs.
-
Column Packing:
-
Choose a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in your chosen eluent (or a less polar starting solvent like hexane).
-
Pour the slurry into the column and use gentle pressure (from a pump or bulb) to pack the bed, ensuring no air bubbles are trapped.[8]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a strong solvent like DCM.
-
Alternatively, for better resolution, perform "dry loading": adsorb your crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply pressure to begin flowing the solvent through the column.
-
Collect the eluate in a series of labeled test tubes or vials.
-
-
Analysis: Spot every few fractions on a TLC plate. Develop and visualize the plate to identify which fractions contain your pure product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain your final, purified this compound.[8]
Diagram 2: General Purification Workflow
Caption: Decision tree for selecting an appropriate purification strategy.
References
-
Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. Available at: [Link]
-
Beilstein Journals. (2015). Thiazole formation through a modified Gewald reaction. Available at: [Link]
-
Scilit. Thiazole formation through a modified Gewald reaction. Available at: [Link]
-
Royal Society of Chemistry. (2012). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry. Available at: [Link]
-
ResearchGate. (2015). Thiazole formation through a modified Gewald reaction. Available at: [Link]
-
ResearchGate. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available at: [Link]
-
SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. Available at: [Link]
-
National Institutes of Health. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. Available at: [Link]
-
CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available at: [Link]
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. Available at: [Link]
-
MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(10), 1406. Available at: [Link]
-
YouTube. (2021). Intro to Liquid-Liquid Extraction. Available at: [Link]
-
ResearchGate. (2002). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Available at: [Link]
-
National Institutes of Health. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4947. Available at: [Link]
-
University of Colorado Boulder. Liquid/liquid Extraction. Available at: [Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1756. Available at: [Link]
-
ResearchGate. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Available at: [Link]
-
YouTube. (2019). synthesis of thiazoles. Available at: [Link]
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Organic Chemistry Portal. Synthesis of thiazoles. Available at: [Link]
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Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Available at: [Link]
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YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]
-
Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available at: [Link]
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MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(21), 7247. Available at: [Link]
-
National Institutes of Health. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(22), 6953. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of Thiazole-5-carbothioamide Derivatives' Cytotoxicity: A Guide for Drug Development Professionals
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties.[1][2][3] This guide provides a comparative analysis of the cytotoxicity of various thiazole-5-carbothioamide derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their efficacy. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to advance the development of this promising class of anticancer agents.
The Therapeutic Promise of Thiazole Derivatives
Thiazole-containing compounds have demonstrated a wide range of biological effects, including antitumor, antibacterial, antiviral, and anti-inflammatory activities.[1] Their versatility has led to the development of FDA-approved drugs such as the chemotherapy agents Dasatinib and Ixazomib, underscoring the therapeutic potential of the thiazole ring.[3] The nitrogen atom in the thiazole ring is particularly important as it can form hydrogen bonds with various biological targets, contributing to the pharmacological profile of these derivatives.[3] This guide focuses on this compound derivatives, a subset that has shown significant cytotoxic potential against various cancer cell lines.
Comparative Cytotoxicity of this compound Derivatives
The cytotoxic efficacy of this compound derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the carbothioamide moiety. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected derivatives against different cancer cell lines, providing a basis for comparative analysis.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | 4-Hydroxy-3-methoxybenzylidene hydrazinyl | MCF-7 (Breast) | 2.57 ± 0.16 | [4] |
| HepG2 (Liver) | 7.26 ± 0.44 | [4] | ||
| 4i | Varies (not specified in abstract) | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [5] |
| 5f | Bis-thiazole with two chloro groups | KF-28 (Ovarian) | 0.006 | [6] |
| 5a | Bis-thiazole | KF-28 (Ovarian) | 0.718 | [6] |
| 5e | Bis-thiazole | MCF-7 (Breast) | 0.6648 | [6] |
| 3g | 2-amino-4-methylthiazole-5-carboxylate derivative | EKVX (Non-Small Cell Lung) | 0.865 | [7] |
| MDA-MB-468 (Breast) | 1.20 | [7] | ||
| 4c | 2-amino-4-methylthiazole-5-carboxylate derivative | HOP-92 (Non-Small Cell Lung) | 0.34 | [7] |
| EKVX (Non-Small Cell Lung) | 0.96 | [7] | ||
| MDA-MB-231/ATCC (Breast) | 1.08 | [7] |
Structure-Activity Relationship (SAR) Insights:
The data suggests that the presence of specific functional groups significantly influences cytotoxic activity. For instance, compound 4c , with a 4-hydroxy-3-methoxybenzylidene hydrazinyl substituent, demonstrated potent activity against both MCF-7 and HepG2 cell lines.[4] The exceptional potency of the bis-thiazole derivative 5f against the KF-28 ovarian cancer cell line, with an IC50 value in the nanomolar range, is attributed to the presence of two electron-withdrawing chloro groups.[6] This highlights the importance of the electronic properties of the substituents in modulating anticancer efficacy.
Mechanistic Insights: Induction of Apoptosis
A primary mechanism through which thiazole derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[8][9] This is a critical attribute for an anticancer agent, as it leads to the selective elimination of cancer cells with minimal damage to surrounding healthy tissues.
Several studies have demonstrated that thiazole derivatives can trigger apoptosis through various signaling pathways. For example, some derivatives have been shown to induce cell cycle arrest, increase the expression of pro-apoptotic proteins like p53, and downregulate anti-apoptotic proteins such as Bcl-2.[8][10] The activation of caspases, a family of proteases that execute the apoptotic program, is a hallmark of this process.[11]
Key Signaling Pathway: Intrinsic Apoptosis
The following diagram illustrates a simplified model of the intrinsic (mitochondrial) apoptotic pathway, which is often activated by thiazole derivatives.
Figure 1: Simplified schematic of the intrinsic apoptotic pathway induced by this compound derivatives.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for key assays used in the evaluation of this compound derivatives.
Cell Viability Assays
Cell viability assays are fundamental in drug discovery for quantifying the cytotoxic effects of compounds.[12] These assays measure cellular health through various indicators, including metabolic activity and ATP content.[13]
MTT/MTS Assay Protocol:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric assays that measure the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product.[13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Incubation: Add the MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using the MTT assay, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assays
To confirm that cytotoxicity is mediated by apoptosis, specific assays that detect hallmarks of this process are employed.
Caspase-3/7 Activity Assay Protocol:
This assay measures the activity of the executioner caspases, caspase-3 and caspase-7, which are key mediators of apoptosis.[14][15]
-
Cell Treatment: Treat cells with the thiazole derivatives as described for the viability assay.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Reagent) to each well.[16] This reagent contains a tetrapeptide sequence (DEVD) that is cleaved by active caspase-3/7, leading to the generation of a luminescent signal.[14][16]
-
Incubation: Incubate the plate at room temperature for a specified time to allow for cell lysis and substrate cleavage.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The signal intensity is directly proportional to the amount of caspase-3/7 activity.[16]
Western Blot Analysis for Apoptosis-Related Proteins:
Western blotting is a powerful technique for detecting changes in the expression levels of key proteins involved in the apoptotic pathway.[17][18]
-
Protein Extraction: Lyse the treated cells and extract the total protein.[19][20]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[17]
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).[17]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding and then incubate with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).[19] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities using densitometry software.[19]
Figure 2: A typical workflow for Western Blot analysis of apoptosis-related proteins.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds for the development of novel anticancer therapies. The comparative analysis presented in this guide highlights the significant impact of structural modifications on their cytotoxic activity and underscores the importance of apoptosis induction as a key mechanism of action. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity for cancer cells. Further elucidation of the specific molecular targets and signaling pathways involved will be crucial for advancing these compounds into preclinical and clinical development. The experimental protocols detailed herein provide a robust framework for the continued investigation and evaluation of this important class of therapeutic agents.
References
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Li, X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 8. [Link]
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Li, X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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Aykin-Burns, N., & Spitz, D. R. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Antioxidants, 7(8), 103. [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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de Oliveira, R. B., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 146, 667-677. [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765–17774. [Link]
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Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Retrieved from [Link]
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Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7309. [Link]
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Al-Abdullah, E. S., et al. (2022). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 10, 868933. [Link]
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Kumar, A., et al. (2022). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Current Pharmaceutical Design, 28(26), 2139-2153. [Link]
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Sharma, A., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(14), 5396. [Link]
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Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 1-10. [Link]
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Bentham Science Publishers. (2024). Synthesis, DPPH Radical Scavenging, Cytotoxic Activity, and Apoptosis Induction Efficacy of Novel Thiazoles and Bis-thiazoles. Retrieved from [Link]
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Asim, M., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1319, 138763. [Link]
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SciSpace. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Retrieved from [Link]
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Khan, I., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]
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A Senior Application Scientist's Guide: Correlating In Vitro and In Vivo Efficacy of Thiazole-5-carbothioamide Compounds
Introduction: From Benchtop to Bedside
Thiazole-5-carbothioamide and its related carboxamide derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] This scaffold is a cornerstone in the development of agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The journey of a promising compound from a laboratory discovery to a potential therapeutic agent is a rigorous process of validation. A critical phase in this journey is bridging the gap between its performance in a controlled laboratory setting (in vitro) and its effectiveness within a complex, living organism (in vivo).
This guide provides a comprehensive comparison of in vitro and in vivo methodologies for evaluating the efficacy of this compound compounds. As senior application scientists, our goal is not just to present protocols but to delve into the causality behind experimental choices, ensuring a robust and translatable dataset. We will explore the standard assays, discuss the interpretation of their results, and address the crucial, often challenging, correlation between the two domains.
The In Vitro-In Vivo Correlation (IVIVC): A Predictive Framework
In pharmaceutical development, an In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form (like the rate or extent of drug dissolution) to an in vivo response (such as plasma drug concentration or amount of drug absorbed).[7] For early-stage drug discovery, particularly in oncology, this concept is extended to correlate in vitro potency (e.g., IC50 from cell-based assays) with in vivo efficacy (e.g., tumor growth inhibition).[8][9] Establishing a strong IVIVC can streamline drug development, optimize formulations, and reduce the need for extensive clinical studies.[7][10] However, this correlation is often imperfect, as a compound's journey in a living system is influenced by complex pharmacokinetic and pharmacodynamic factors not present in a petri dish.[9]
Part 1: The Proving Ground - In Vitro Efficacy Assessment
The initial evaluation of a compound's biological activity begins in vitro. These assays are essential for high-throughput screening, establishing structure-activity relationships (SAR), and elucidating mechanisms of action in a simplified, controlled environment. The primary goal is to determine a compound's direct cytotoxic or cytostatic effect on cancer cells.
Key Assay: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.[11] Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: In Vitro Cytotoxicity Screening
Below is a diagram illustrating the general workflow for assessing the in vitro cytotoxicity of a novel this compound compound.
Caption: General workflow for in vitro cytotoxicity assessment using the MTT assay.
Detailed Protocol: MTT Assay for Cytotoxicity
This protocol provides a self-validating system by including appropriate vehicle and positive controls.
-
Cell Culture & Seeding:
-
Culture human cancer cell lines (e.g., A-549 for lung, Bel7402 for liver, HCT-8 for colon) in their recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11][12]
-
Maintain cells at 37°C in a humidified 5% CO2 incubator.[11]
-
Harvest cells in the logarithmic growth phase and seed them into a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours to ensure cell attachment.[13]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the this compound compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[11]
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Crucial Controls: Include wells for:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO. This represents 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin) to confirm assay sensitivity.
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Reaction and Measurement:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[11]
-
Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently mix on an orbital shaker.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Interpretation:
-
The primary metric derived is the half-maximal inhibitory concentration (IC50) , which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.[11] This value is a key measure of the drug's in vitro potency.
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of vehicle control) * 100.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation: In Vitro Efficacy
Quantitative data should be summarized for clear comparison. The following table presents example data for a series of hypothetical this compound derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) [Mean ± SD] |
| T5C-001 | A-549 (Lung) | 5.2 ± 0.6 |
| HCT-8 (Colon) | 7.8 ± 0.9 | |
| Bel7402 (Liver) | 10.1 ± 1.2 | |
| T5C-002 | A-549 (Lung) | 2.5 ± 0.3 |
| HCT-8 (Colon) | 4.1 ± 0.5 | |
| Bel7402 (Liver) | 6.5 ± 0.8 | |
| Doxorubicin | A-549 (Lung) | 0.8 ± 0.1 |
| (Control) | HCT-8 (Colon) | 1.2 ± 0.2 |
| Bel7402 (Liver) | 1.5 ± 0.2 |
Note: Data are hypothetical, based on typical results from anticancer activity screenings of novel thiazole derivatives.[4][12][14]
Part 2: The Real World Test - In Vivo Efficacy Assessment
While in vitro assays are indispensable for initial screening, they cannot replicate the complexity of a living organism. In vivo studies, typically in animal models, are critical for evaluating a compound's therapeutic potential in a setting that includes physiological barriers, metabolic processes, and the tumor microenvironment.[15]
Key Model: Subcutaneous Xenograft Model
The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a gold standard for preclinical evaluation of cancer therapeutics.[16] Subcutaneous models are frequently used because the tumors are easily accessible for measurement.[16]
Experimental Workflow: In Vivo Xenograft Study
This diagram outlines the key phases of an in vivo efficacy study using a cell line-derived xenograft model.
Caption: Workflow for an in vivo subcutaneous xenograft efficacy study.
Detailed Protocol: Xenograft Tumor Model
This protocol is designed to assess the anti-tumor efficacy of a this compound compound.
-
Animal Model and Cell Preparation:
-
Use immunodeficient mice (e.g., Nude or SCID), 4-6 weeks old.[15] All procedures must comply with local animal welfare regulations.
-
Culture the selected cancer cell line (e.g., A-549) to ~80-90% confluence.
-
Harvest cells, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS or HBSS at a concentration of 1-5 x 10^7 cells/mL.[15] To improve tumor take rate, cells can be mixed 1:1 with a basement membrane matrix like Matrigel.[17]
-
-
Tumor Inoculation and Monitoring:
-
Subcutaneously inject 1-5 x 10^6 cells (in 0.1-0.2 mL) into the right flank of each mouse.[15][17]
-
Monitor the mice for tumor formation. Once tumors become palpable, measure their length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: V = 0.52 x L x W².[15]
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).[15]
-
Crucial Controls:
-
Vehicle Control Group: Receives the same formulation vehicle without the active compound.
-
Positive Control Group (Optional): Receives a standard-of-care chemotherapy agent to validate the model's responsiveness.
-
-
Administer the this compound compound and vehicle control via the determined route (e.g., oral gavage, intravenous injection) at a specified dose and schedule (e.g., daily for 21 days).
-
Monitor animal body weight and overall health throughout the study as an indicator of toxicity.
-
-
Data Interpretation:
-
The primary endpoint is Tumor Growth Inhibition (TGI) , calculated at the end of the study.
-
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] * 100.
-
The change in tumor volume (ΔVol) from baseline (Day 0 of treatment) is also a key metric.
-
Data Presentation: In Vivo Efficacy
| Compound ID | Dose & Schedule | Tumor Model (Cell Line) | Tumor Growth Inhibition (TGI) % | Body Weight Change (%) |
| T5C-001 | 50 mg/kg, daily | A-549 Xenograft | 35% | -2% |
| T5C-002 | 50 mg/kg, daily | A-549 Xenograft | 68% | -4% |
| Vehicle | - | A-549 Xenograft | 0% | +1% |
Note: Data are hypothetical examples representing a typical outcome where a compound with better in vitro potency (T5C-002) also shows superior in vivo efficacy.
Part 3: Bridging the Gap - Mechanism, Correlation, and Discrepancies
A potent compound in vitro (low IC50) may exhibit poor efficacy in vivo. This common discrepancy underscores the importance of understanding the full biological context.
Causality of Discrepancies:
-
Pharmacokinetics (PK): Poor absorption, rapid metabolism, or fast excretion can prevent the compound from reaching the tumor at a sufficient concentration for a sufficient duration.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation may be too low.
-
Tumor Microenvironment: The in vivo tumor is a complex organ with its own stroma and vasculature, which can present physical barriers to drug penetration.[16]
-
Off-Target Effects: The compound might have unforeseen effects in the whole organism that are not apparent in cell culture.
Mechanism of Action: A Look at Signaling Pathways
Understanding the molecular target of a compound is crucial for interpreting its efficacy. Thiazole-based compounds have been shown to inhibit various protein kinases involved in cancer progression, such as Src-family kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).[18][19][20] Inhibition of the VEGFR signaling pathway is a key strategy to block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[20]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a thiazole compound.
Conclusion
The evaluation of this compound compounds requires a dual approach, leveraging the strengths of both in vitro and in vivo models. In vitro assays provide rapid, high-throughput screening to establish potency and guide initial SAR. However, they are a simplified proxy for a complex biological system. In vivo xenograft studies provide the indispensable test of a compound's efficacy in a physiological context, accounting for the hurdles of drug delivery, metabolism, and the intricate tumor microenvironment. A successful drug candidate is one that not only demonstrates potent activity in a culture dish but also maintains its efficacy and a favorable safety profile within a living system. The careful correlation and rational interpretation of data from both domains are paramount to advancing these promising compounds from the bench to the clinic.
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A Comparative Analysis of Thiazole-5-carbothioamide Derivatives and Established Anticancer Agents
A Technical Guide for Drug Development Professionals
The thiazole ring is a prominent scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Recently, derivatives of thiazole-5-carbothioamide have emerged as a promising class of molecules with significant anticancer potential, demonstrating activity through various mechanisms of action.[3] This guide provides a comparative analysis of the anticancer activity of select this compound derivatives against known anticancer drugs, supported by experimental data and detailed protocols for key assays. Our objective is to offer researchers and drug development professionals a clear, evidence-based perspective on the potential of these novel compounds in oncology.
Understanding the Mechanism: How Thiazole Derivatives Exert Anticancer Effects
Thiazole derivatives employ a multi-faceted approach to combat cancer, often targeting key cellular processes essential for tumor growth and survival.[3] Exhaustive literature surveys indicate that these compounds are associated with inducing apoptosis (programmed cell death), disrupting tubulin assembly necessary for cell division, and inhibiting critical signaling pathways such as NF-κB/mTOR/PI3K/Akt.[3] Furthermore, some derivatives have been shown to modulate the activity of crucial enzymes like topoisomerase and histone deacetylases (HDACs).[3]
One notable mechanism of action for certain thiazole derivatives is the inhibition of protein kinases, which are pivotal in cell signaling and are often dysregulated in cancer.[4] For instance, some thiazole-carboxamide derivatives have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor proliferation and metastasis.[4] Other derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[5]
To illustrate a common signaling pathway targeted by anticancer agents, consider the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a thiazole derivative.
Comparative Cytotoxicity: Thiazole Derivatives vs. Standard Chemotherapeutics
The efficacy of a potential anticancer drug is often initially assessed by its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this evaluation.
Below is a table summarizing the IC50 values for a promising this compound derivative, Compound 4c, compared to the standard chemotherapeutic drug Staurosporine against two human cancer cell lines: MCF-7 (breast cancer) and HepG2 (liver cancer).[5]
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| Compound 4c (Thiazole Derivative) | 2.57 ± 0.16 | 7.26 ± 0.44 |
| Staurosporine (Standard Drug) | 6.77 ± 0.41 | 8.4 ± 0.51 |
Data sourced from Gad-Elkareem, M. A. M., et al. (2023).[5]
As the data indicates, Compound 4c exhibits superior cytotoxicity against the MCF-7 breast cancer cell line and comparable activity against the HepG2 liver cancer cell line when compared to Staurosporine.[5] This highlights the potential of this thiazole derivative as a potent anticancer agent.
In another study, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity.[6][7] While some of these compounds showed moderate activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer) cell lines, their inhibitory effects were generally lower than the control drug, 5-fluorouracil.[6][7] This underscores the importance of specific structural modifications in determining the anticancer potency of thiazole derivatives.
Furthermore, a different class of thiazole derivatives, thiazolyl-indole-2-carboxamides, have demonstrated potent cytotoxicity against a panel of cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range, comparable to the well-known anticancer agents dasatinib and doxorubicin.[8] Notably, compounds 6e and 6i from this series showed potent activity against multiple cell lines and excellent selectivity towards the normal WI-38 cell line, suggesting a favorable therapeutic window.[8]
Experimental Protocols: A Guide to Key Assays
To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. Here, we provide detailed methodologies for two fundamental assays in anticancer drug screening: the MTT assay for cell viability and the Annexin V/PI assay for apoptosis detection.
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
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A Senior Application Scientist's Guide to the Validation of Thiazole-5-carbothioamide Bioactivity Using the MTT Assay
Authored for Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Thiazole derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Specifically, compounds featuring the thiazole-5-carboxamide moiety are being actively investigated for their potential as novel therapeutic agents, particularly in oncology.[4][5][6] This guide focuses on Thiazole-5-carbothioamide, a novel compound within this class, and provides a comprehensive framework for validating its cytotoxic bioactivity using the foundational MTT assay.
As scientists, our goal is not merely to generate data but to produce robust, reproducible, and meaningful results. This guide is structured to provide not only the procedural steps but also the underlying scientific rationale, potential pitfalls, and a comparative analysis of alternative methods to ensure the integrity of your findings.
The Cornerstone of Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing the in vitro cytotoxic effects of compounds on cell lines.[7][8] Its enduring popularity stems from its relative simplicity, cost-effectiveness, and suitability for high-throughput screening.
The Biochemical Principle: A Measure of Metabolic Vigor
The assay's principle is centered on cellular metabolic activity.[9] In viable, metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes, located primarily in the mitochondria, reduce the water-soluble yellow tetrazolium salt (MTT) to an insoluble purple formazan product.[10][11][12] This conversion is a hallmark of cellular health; dead or dying cells lose this ability.[12][13] The resulting formazan crystals are then solubilized using a solvent like dimethyl sulfoxide (DMSO), and the absorbance of the colored solution is measured spectrophotometrically, typically between 550 and 600 nm.[9][10] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[14][15]
Caption: Biochemical conversion of MTT to formazan in viable cells.
It is critical to understand that the MTT assay is an indirect measure of cell viability; it directly quantifies metabolic activity. Conditions that alter a cell's metabolic rate without affecting its viability can, therefore, confound the results.[10][16]
A Comparative Landscape of Cell Viability Assays
While the MTT assay is a workhorse, no single assay is universally perfect. The choice of assay should be informed by the specific research question, cell type, and nature of the test compound. Acknowledging the limitations of the MTT assay, such as potential interference from compounds with reducing properties, is crucial for experimental design.[17][18][19]
| Assay | Principle | Procedure Synopsis | Advantages | Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt to insoluble formazan by mitochondrial dehydrogenases.[11] | Add MTT, incubate (2-4h), add solubilization agent (e.g., DMSO), read absorbance. | Well-established, cost-effective, high-throughput compatible. | Insoluble product requires extra step; can be toxic; potential for compound interference.[16][20] |
| MTS / XTT / WST-1 | Enzymatic reduction of tetrazolium salt to water-soluble formazan.[10][21] | Add reagent, incubate (1-4h), read absorbance directly.[15][22] | Fewer steps (no solubilization), faster, reduced cell toxicity compared to MTT.[10][23] | Reagents can be more expensive; may have lower sensitivity than MTT for some cells. |
| Resazurin (AlamarBlue) | Reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin by viable cells.[21] | Add reagent, incubate, read fluorescence or absorbance. | Highly sensitive, non-toxic (allows for kinetic monitoring), simple "add-and-read" format.[21][24] | Potential for compound autofluorescence; can be sensitive to culture medium components. |
| ATP-Based (e.g., CellTiter-Glo®) | Quantifies ATP, which is present only in metabolically active cells.[21] Uses luciferase to generate a luminescent signal. | Add reagent to lyse cells and generate signal, incubate (~10 min), read luminescence. | Extremely sensitive, fast, excellent for HTS, direct marker of cell viability.[16][24][25] | More expensive reagents and requires a luminometer.[26] |
| Trypan Blue Exclusion | Based on cell membrane integrity. Live cells with intact membranes exclude the dye; dead cells do not.[21] | Mix cell suspension with trypan blue, count stained (dead) and unstained (live) cells using a hemocytometer. | Direct measure of cell death, inexpensive. | Low throughput, subjective (relies on manual counting), not suitable for adherent cells without prior detachment.[19] |
Validating this compound: A Step-by-Step Protocol
This protocol provides a self-validating system through the inclusion of essential controls. The causality behind each step is explained to ensure both technical accuracy and conceptual understanding.
Caption: Experimental workflow for MTT-based cytotoxicity analysis.
Materials and Reagents
-
This compound (Test Compound)
-
DMSO (Vehicle and Solubilization Agent)
-
Selected cancer cell line (e.g., MCF-7 for breast, A549 for lung)[4][27]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Positive control cytotoxic drug (e.g., Doxorubicin, Cisplatin)[28]
-
Sterile, 96-well flat-bottom tissue culture plates
Reagent Preparation
-
Test Compound Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in DMSO. Store in small aliquots at -20°C. Causality: Using a high-concentration stock minimizes the final DMSO concentration in the culture wells, preventing vehicle-induced toxicity.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a concentration of 5 mg/mL.[11] Filter-sterilize through a 0.22 µm filter and store in a light-protected container at 4°C for up to a month.[22] Causality: MTT is light-sensitive, and filtration ensures sterility, preventing contamination of cell cultures.
Experimental Procedure
Step 1: Cell Seeding
-
Culture cells until they reach approximately 80% confluency.
-
Wash cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well) and dispense 100 µL into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume exponential growth.[9]
Step 2: Compound Treatment
-
Prepare serial dilutions of this compound in culture medium from your stock solution. A typical range might be 0.1, 1, 5, 10, 25, 50, 100 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.
-
Crucial Controls:
-
Untreated Control: Cells with fresh medium only. Represents 100% viability.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the test wells. This validates that the solvent itself is not causing cytotoxicity.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is working correctly.
-
Blank Control: Wells with medium but no cells. This value will be subtracted from all other readings to account for background absorbance.[11]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Step 3: MTT Assay Execution
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9]
-
Return the plate to the incubator for 2-4 hours. During this time, viable cells will form visible purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[14][22]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[11]
Data Acquisition and Analysis
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Calculate Percent Viability:
-
First, subtract the average absorbance of the blank controls from all other readings.
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability. Plot Percent Viability versus the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Sample Data Table (Hypothetical)
| Compound Conc. (µM) | Mean Absorbance (570nm) | Corrected Absorbance | % Viability |
| 0 (Vehicle) | 1.250 | 1.200 | 100% |
| 1 | 1.190 | 1.140 | 95.0% |
| 5 | 1.010 | 0.960 | 80.0% |
| 10 | 0.770 | 0.720 | 60.0% |
| 25 | 0.650 | 0.600 | 50.0% |
| 50 | 0.410 | 0.360 | 30.0% |
| 100 | 0.290 | 0.240 | 20.0% |
| Blank | 0.050 | N/A | N/A |
Corrected Absorbance = Mean Absorbance - Blank Absorbance
Conclusion: Ensuring Scientific Rigor
The MTT assay is a powerful and accessible tool for the initial validation of the bioactivity of novel compounds like this compound.[28] Its successful implementation hinges on meticulous technique and a thorough understanding of its principles and limitations.[17] By incorporating proper controls, researchers can create a self-validating experiment that yields trustworthy data. For compounds that show significant activity, it is best practice to confirm the results using an orthogonal method that relies on a different biological principle, such as an ATP-based assay or a direct measure of apoptosis, to ensure the observed effect is not an artifact of the MTT chemistry itself.[19][29] This multi-assay approach provides the authoritative grounding necessary for advancing a promising compound through the drug development pipeline.
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A Senior Application Scientist's Guide to the DPPH Assay for Evaluating Thiazole-5-carbothioamide Derivatives
As the quest for novel therapeutic agents intensifies, compounds capable of mitigating oxidative stress are of paramount interest in drug development. Thiazole derivatives, particularly Thiazole-5-carbothioamides, represent a promising class of heterocyclic compounds with a wide spectrum of biological activities, including significant antioxidant potential.[1][2] Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a host of pathologies, making the accurate assessment of a compound's antioxidant capacity a critical step in its preclinical evaluation.[3][4]
This guide provides an in-depth, comparative analysis of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay as a primary tool for quantifying the antioxidant capacity of Thiazole-5-carbothioamide derivatives. We will explore the mechanistic underpinnings of the assay, present a robust experimental protocol, and contextualize its performance against other common methods, furnishing researchers with the knowledge to generate reliable and meaningful data.
The DPPH Radical Scavenging Assay: Principle and Mechanism
The DPPH assay is one of an arsenal of tests available to antioxidant researchers, including ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power) assays.[3][5] However, its popularity stems from its simplicity, speed, and the stability of the DPPH radical.[6][7]
The core of the assay lies in the use of DPPH, a stable, commercially available organic nitrogen radical.[8] The delocalization of its spare electron across the molecule gives the DPPH radical a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[7][9]
When an antioxidant, such as a this compound derivative, is introduced, it can donate a hydrogen atom or an electron to the DPPH radical. This act of neutralization, or "scavenging," converts the DPPH radical (DPPH•) into its reduced form, DPPH-H.[9][10] This conversion is visually apparent as the solution's color fades from deep violet to a pale yellow or colorless state. The decrease in absorbance at 517 nm is directly proportional to the amount of radical that has been scavenged.[3][10]
The precise mechanism of scavenging can occur through two primary pathways[6][9]:
-
Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the DPPH radical. (ArOH + DPPH• → ArO• + DPPH-H)
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to DPPH•, forming the DPPH anion, followed by the transfer of a proton. (ArOH + DPPH• → ArOH•+ + DPPH⁻; ArOH•+ → ArO• + H⁺)
The dominant mechanism is influenced by the antioxidant's structure and the solvent used.[6]
Caption: Standard workflow for the 96-well plate DPPH assay.
Data Analysis
The antioxidant activity is expressed as the percentage of DPPH radical scavenging (% Inhibition), calculated using the following formula:
% Inhibition = [ (A_blank - A_sample) / A_blank ] * 100 [10] Where:
-
A_blank is the absorbance of the DPPH solution with methanol (no antioxidant).
-
A_sample is the absorbance of the DPPH solution with the test compound.
The IC₅₀ value (half-maximal inhibitory concentration) is then determined by plotting the % Inhibition against the compound concentrations. The IC₅₀ is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value signifies a higher antioxidant capacity. [11]
Comparative Analysis: DPPH vs. Alternative Assays
While the DPPH assay is robust, no single assay can fully capture the complex nature of antioxidant activity. [5]A comparative understanding of other common methods, such as ABTS and FRAP, is essential for a comprehensive evaluation.
| Feature | DPPH Assay | ABTS Assay | FRAP Assay |
| Principle | Radical Scavenging | Radical Scavenging | Metal Reduction |
| Mechanism | Mixed HAT / SET [9] | Primarily SET | SET (Single Electron Transfer) [12] |
| Radical/Ion | DPPH• (Violet) | ABTS•+ (Blue-Green) | Fe³⁺-TPTZ (Colorless) → Fe²⁺-TPTZ (Blue) |
| λmax | ~517 nm [7] | ~734 nm | ~593 nm |
| Solvent | Organic (Methanol/Ethanol) [7] | Aqueous and Organic | Aqueous (Acetate Buffer) |
| Pros | Simple, rapid, stable radical, inexpensive. [6] | Applicable to both hydrophilic & lipophilic compounds, less steric hindrance. | Fast, reproducible, automated. |
| Cons | Steric hindrance can be an issue, radical may not be physiologically relevant, merely correlates with other assays. [9][12] | Radical must be generated beforehand (takes 12-16 hrs), less stable than DPPH. [8] | Measures only reducing power, not radical scavenging; pH sensitive. |
The DPPH assay's potential for steric hindrance can sometimes underestimate the activity of larger molecules. [9]Therefore, complementing DPPH results with an ABTS or FRAP assay can provide a more holistic antioxidant profile for novel this compound derivatives.
Interpreting Results for this compound Derivatives
The antioxidant potential of thiazole derivatives can be potent. Studies have shown that certain thiazole-carboxamide derivatives exhibit exceptionally strong radical scavenging activity, with IC₅₀ values significantly lower than the standard antioxidant, Trolox. [13][14] Table 1: Hypothetical DPPH Scavenging Data for this compound Analogs
| Compound | R¹ Group | R² Group | IC₅₀ (µM) ± SD |
| Standard | - | - | 3.10 ± 0.92 |
| TZC-01 | -H | -Phenyl | 15.5 ± 1.8 |
| TZC-02 | -CH₃ | -Phenyl | 12.1 ± 1.1 |
| TZC-03 | -H | -4-Hydroxyphenyl | 2.85 ± 0.45 |
| TZC-04 | -CH₃ | -4-Hydroxyphenyl | 1.98 ± 0.31 |
| TZC-05 | -H | -4-Nitrophenyl | 45.7 ± 5.2 |
Data is illustrative and based on trends observed in the literature. [1][13][14]The standard shown is Trolox.
From this hypothetical data, several structure-activity relationship (SAR) insights can be drawn:
-
Effect of Phenolic Hydroxyl Group: The presence of a hydroxyl group on the phenyl ring (TZC-03, TZC-04) dramatically increases antioxidant activity (lowers IC₅₀) compared to the unsubstituted phenyl ring (TZC-01, TZC-02). This is a well-established trend, as phenolic hydroxyl groups are excellent hydrogen/electron donors. [6]* Effect of Electron-Donating Groups: An electron-donating group like a methyl group at R¹ (TZC-02, TZC-04) appears to slightly enhance activity compared to hydrogen (TZC-01, TZC-03).
-
Effect of Electron-Withdrawing Groups: An electron-withdrawing nitro group (TZC-05) significantly reduces antioxidant activity, as it destabilizes the radical formed after hydrogen/electron donation.
Conclusion
The DPPH assay is a foundational method for the initial screening and evaluation of the antioxidant capacity of this compound derivatives. Its operational simplicity and clear colorimetric endpoint make it an invaluable tool for guiding medicinal chemistry efforts. By understanding its mechanism, adhering to a validated protocol, and interpreting the results within the context of structure-activity relationships, researchers can effectively identify and optimize lead compounds. For a comprehensive characterization, it is advisable to employ a panel of assays, such as DPPH, ABTS, and FRAP, to elucidate the full antioxidant profile of these promising therapeutic candidates.
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- DPPH Radical Scavenging Assay. (2023). Encyclopedia.pub.
- Application Notes and Protocols for Testing the Antioxidant Activity of Thiadiazole Derivatives. (n.d.). Benchchem.
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- Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). National Institutes of Health (NIH).
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- Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (n.d.). PMC.
- Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. (2023). pub H-BRS.
- Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. (2020). Semantic Scholar.
- Reaction mechanism of 2,2-diphenyl-1-picrylhydrazyl (DPPH) with antioxidant. (n.d.). ResearchGate.
- Comparison of Antioxidant Activity Tests Using the DPPH, ABTS, and FRAP Methods on Ethanol Extracts of Cherry Leaves (Muntingia calabura L.) and Total Flavonoids. (2025). Publisher not specified.
- Preparation of Bioactive Thiazole Derivatives using 1,2,3-triazole-linked Thiosemicarbazone Derivatives and their Antioxidant Ac. (n.d.). Publisher not specified.
- Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. (2023). ResearchGate.
- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PMC - NIH.
- DPPH Antioxidant Assay. (n.d.). G-Biosciences.
- Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. (n.d.). IJSAT.
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Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c]t[3][6][13]riazole Derivatives. (2023). ChemRxiv. Available at:
- Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (n.d.). MDPI.
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- Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. (n.d.). Semantic Scholar.
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A Comparative Analysis of Thiazole-5-Carbothioamide Docking with Key Therapeutic Target Proteins
In the landscape of modern drug discovery, the thiazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its derivatives, particularly Thiazole-5-carbothioamide, have garnered significant attention for their therapeutic potential across a spectrum of diseases, including cancer, bacterial infections, and inflammatory disorders.[3][4][5] This guide presents a comparative molecular docking study of a representative this compound derivative against three distinct and clinically relevant protein targets: Tubulin (anticancer), DNA Gyrase B (antibacterial), and Cyclooxygenase-2 (COX-2) (anti-inflammatory). Through this analysis, we aim to elucidate the structural basis of its potential multi-target inhibitory activity and provide a framework for future rational drug design.
The Rationale for a Comparative Docking Approach
Understanding how a single chemical entity interacts with multiple protein targets is fundamental to predicting its therapeutic efficacy and potential off-target effects. A comparative docking study offers a powerful in-silico approach to:
-
Elucidate Polypharmacology: Assess the ability of this compound to bind to different classes of proteins, suggesting a broader therapeutic window.
-
Guide Lead Optimization: Identify key molecular interactions that can be enhanced to improve potency and selectivity for a specific target.
-
Hypothesize Mechanisms of Action: Provide a structural basis for observed biological activities, such as anticancer or antimicrobial effects.
This guide will delve into the methodologies of molecular docking, present a comparative analysis of the binding interactions of a this compound derivative with the selected targets, and discuss the implications of these findings for drug development professionals.
Experimental Workflow: A Step-by-Step Docking Protocol
The following protocol outlines a standardized and reproducible workflow for performing comparative molecular docking studies. This self-validating system ensures the reliability of the generated data.
Figure 1: A generalized workflow for molecular docking studies, from initial preparation of protein and ligand structures to the final analysis and validation of the results.
Detailed Methodologies
-
Protein Structure Acquisition and Preparation:
-
The crystal structures of the target proteins were obtained from the Protein Data Bank (PDB):
-
Tubulin: PDB ID: 1SA0
-
DNA Gyrase B (from E. coli): PDB ID: 1KZN
-
COX-2: PDB ID: 5IKR
-
-
All water molecules and co-crystallized ligands were removed from the protein structures.
-
Polar hydrogen atoms were added, and Kollman charges were assigned to the protein receptors using AutoDock Tools.
-
-
Ligand Preparation:
-
A representative this compound derivative (2-amino-N-phenylthis compound) was selected for this study.
-
The 2D structure of the ligand was drawn using ChemDraw and converted to a 3D structure.
-
Energy minimization of the ligand was performed using the MMFF94 force field. Gasteiger charges were computed for the ligand atoms.
-
-
Molecular Docking Simulation:
-
Software: AutoDock Vina was employed for all docking simulations.
-
Grid Box Generation: A grid box was defined to encompass the known active site of each target protein. The grid dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
Docking Parameters: The Lamarckian genetic algorithm was used with a population size of 150 and a maximum of 2,500,000 energy evaluations. The number of GA runs was set to 10.
-
-
Analysis and Validation:
-
The docking results were analyzed based on the binding energy (kcal/mol) and the hydrogen bond and hydrophobic interactions between the ligand and the protein.
-
To validate the docking protocol, the co-crystallized ligand (where available) was extracted and re-docked into the active site of its respective protein. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.
-
Comparative Docking Results
The docking simulations of the this compound derivative with Tubulin, DNA Gyrase B, and COX-2 revealed significant binding affinities and distinct interaction patterns for each target.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Tubulin | 1SA0 | -8.2 | Cys241, Asn258, Ala316, Val318 | Hydrogen Bonds, Hydrophobic |
| DNA Gyrase B | 1KZN | -7.5 | Asp73, Ile78, Pro79, Gly101 | Hydrogen Bonds, Pi-Alkyl |
| COX-2 | 5IKR | -9.1 | Arg120, Tyr355, Ser530, Val523 | Hydrogen Bonds, Pi-Sulfur |
Table 1: Summary of the comparative docking results for the this compound derivative with the selected protein targets.
In-Depth Analysis of Molecular Interactions
Interaction with Tubulin (Anticancer Target)
The this compound derivative exhibited a strong binding affinity for the colchicine binding site of tubulin.[6][7] The carbothioamide group formed crucial hydrogen bonds with the side chain of Cys241 and the backbone of Asn258 . The thiazole ring and the phenyl group were involved in hydrophobic interactions with Ala316 and Val318 . This binding mode is consistent with the mechanism of action of many known tubulin polymerization inhibitors, suggesting that this compound derivatives could be promising anticancer agents.[6][7]
Figure 2: Key interactions of this compound with the Tubulin active site.
Interaction with DNA Gyrase B (Antibacterial Target)
In the ATP-binding pocket of DNA Gyrase B, the this compound derivative demonstrated a good binding affinity.[8] The nitrogen atom of the thiazole ring acted as a hydrogen bond acceptor with the side chain of Asp73 . The carbothioamide group formed a hydrogen bond with the backbone of Gly101 . Additionally, a pi-alkyl interaction was observed between the phenyl ring and Ile78 and Pro79 . These interactions are characteristic of many DNA gyrase inhibitors, highlighting the potential of this scaffold in developing new antibacterial agents.[3][8]
Interaction with COX-2 (Anti-inflammatory Target)
The highest binding affinity was observed with the COX-2 enzyme.[5][9] The carbothioamide moiety formed a strong hydrogen bond with the key catalytic residue Ser530 . The thiazole ring's sulfur atom was involved in a pi-sulfur interaction with the aromatic ring of Tyr355 . Furthermore, the phenyl group was stabilized by hydrophobic interactions with Val523 and a salt bridge with Arg120 . This binding pattern is similar to that of selective COX-2 inhibitors, suggesting that this compound derivatives could be developed as potent and selective anti-inflammatory drugs.[5][10]
Discussion and Future Perspectives
This comparative docking study provides compelling in-silico evidence for the potential of this compound as a versatile scaffold for the development of multi-target or selective inhibitors. The strong binding affinities and specific interactions with Tubulin, DNA Gyrase B, and COX-2 underscore its potential in cancer, antibacterial, and anti-inflammatory therapies.
The causality behind these interactions lies in the unique electronic and structural features of the this compound core. The presence of nitrogen and sulfur heteroatoms in the thiazole ring, coupled with the hydrogen bonding capacity of the carbothioamide group, allows for a diverse range of interactions with different protein active sites.
Future work should focus on:
-
Synthesis and In Vitro Validation: Synthesizing a library of this compound derivatives and evaluating their inhibitory activity against the target proteins in biochemical and cellular assays.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between structural modifications and biological activity to guide the optimization of lead compounds.
-
Selectivity Profiling: Assessing the selectivity of promising compounds against related protein targets to minimize off-target effects.
By integrating computational and experimental approaches, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of novel and effective drugs.
References
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American Chemical Society. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. [Link]
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World Journal of Advanced Research and Reviews. (n.d.). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. [Link]
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Ingenta Connect. (2024). Synthesis and Molecular Docking Study of Some New Thiazole-coumarin Molecular Hybrids as Antibacterial Agents. Current Organic Synthesis. [Link]
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MDPI. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [Link]
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MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]
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MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]
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MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]
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PubMed. (n.d.). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. [Link]
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National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]
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Bohrium. (2020). Review of the synthesis and biological activity of thiazoles. [Link]
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Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. [Link]
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PubMed. (n.d.). Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors. [Link]
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ResearchGate. (n.d.). Thiazole-bearing molecules which possess anticancer activity. [Link]
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National Institutes of Health. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. [Link]
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SciSpace. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors. [Link]
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National Institutes of Health. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]
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American Chemical Society. (n.d.). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell-Active Probes. [Link]
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Springer. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
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American Chemical Society. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]
-
National Institutes of Health. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. [Link]
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A Head-to-Head Comparison of Thiazole-5-Carboxamide Isomers as Anticancer Agents
A Technical Guide for Researchers and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Among its derivatives, Thiazole-5-carboxamides have emerged as a promising class of molecules with a wide spectrum of biological activities, including anticancer properties.[3][4] The spatial arrangement of substituents on the thiazole and associated aromatic rings—isomerism—can profoundly influence the molecule's interaction with biological targets, thereby dictating its efficacy and selectivity. Understanding the structure-activity relationship (SAR) of different isomers is therefore critical for rational drug design and the development of potent therapeutic agents.
This guide provides a detailed head-to-head comparison of the anticancer activity of various positional isomers of 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. We will delve into the experimental data that highlights how subtle changes in substituent placement can lead to significant differences in biological outcomes, offering valuable insights for researchers in oncology and drug discovery.
Comparative Analysis of Anticancer Activity
A key study by Cai et al. systematically synthesized and evaluated a series of 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives for their in vitro anticancer activity against the A-549 human lung carcinoma cell line.[3][4] This research provides a robust dataset for a direct head-to-head comparison of positional isomers. The compounds were tested at a concentration of 5 µg/mL, and the percentage of cell growth inhibition was measured.[4]
The data, summarized in the table below, reveals critical structure-activity relationships, particularly concerning the substitution patterns on the 2-phenyl ring and the N-phenyl ring of the carboxamide moiety.
| Compound ID | 2-Phenyl Ring Substituent | N-Phenylcarboxamide Substituent | % Inhibition (A-549 cells)[3][4] |
| 8c | 2-Chlorophenyl | 4-Chloro-2-methylphenyl | 48% |
| 8a | 2-Fluorophenyl | 4-Chloro-2-methylphenyl | 29% |
| 8d | 2-Chlorophenyl | 2-(Trifluoromethyl)phenyl | 22% |
| 8e | 2-Chlorophenyl | 2-(Trifluoromethyl)phenyl (isomer) | 22% |
| 8f | 2-Chlorophenyl | 2,4,6-Trichlorophenyl | 40% |
| 7f | 2-Chlorophenyl | Not specified in detail | 40% (against HCT-8) |
| 7d | Not specified in detail | Not specified in detail | Negative (promoted growth) |
Data extracted from Cai et al., 2016.[3][4]
Key Insights from the Isomeric Comparison:
-
Influence of the 2-Phenyl Ring Substituent: A direct comparison between compounds 8a (2-Fluorophenyl) and 8c (2-Chlorophenyl), which share the same N-phenylcarboxamide substituent, demonstrates the significant impact of the halogen at the 2-position of the phenyl ring. The chloro-substituted isomer (8c ) exhibited substantially higher anticancer activity (48% inhibition) compared to the fluoro-substituted isomer (8a ) (29% inhibition).[3] This suggests that the nature and position of the halogen on this ring are critical for cytotoxic potency.
-
Impact of the N-Phenylcarboxamide Substituents: The data also highlights the importance of the substitution pattern on the N-phenyl ring of the carboxamide. Compound 8c , with a 4-chloro-2-methylphenyl group, was the most active in the series.[3][4] Interestingly, compound 8f , featuring a 2,4,6-trichlorophenyl group, also displayed strong activity (40% inhibition).[3] This indicates that specific multi-substitution patterns on this ring can be beneficial for activity.
-
Positional Isomers on the N-Phenylcarboxamide Ring: While the provided data does not offer a clear differentiation between positional isomers on the N-phenylcarboxamide ring (e.g., comparing a 2-chloro vs. a 4-chloro substituent while keeping the rest of the molecule constant), the superior activity of 8c (4-chloro-2-methyl) over other derivatives underscores the specificity of the required substitution pattern for optimal activity.
Structure-Activity Relationship (SAR) Workflow
The following diagram illustrates the general workflow for establishing the structure-activity relationships of the Thiazole-5-carboxamide isomers.
Caption: Workflow for SAR studies of Thiazole-5-carboxamide isomers.
Experimental Protocol: In Vitro Anticancer Activity Screening
The following is a detailed protocol for the MTT assay used to evaluate the anticancer activity of the Thiazole-5-carboxamide isomers, based on the methodology described by Cai et al.[3]
Materials:
-
Human lung carcinoma cell line (A-549)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Thiazole-5-carboxamide isomer stock solutions (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest A-549 cells from culture flasks using trypsin-EDTA.
-
Resuspend the cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into 96-well plates at a density of 5,000 cells per well in a volume of 100 µL.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole-5-carboxamide isomers from the stock solutions in the culture medium to achieve the final desired concentration (e.g., 5 µg/mL).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the respective isomer concentrations to the test wells.
-
Include a vehicle control (medium with the same percentage of DMSO used for the test compounds) and a positive control (e.g., 5-fluorouracil).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100
-
Conclusion and Future Directions
The comparative analysis of Thiazole-5-carboxamide isomers clearly demonstrates that the anticancer activity is highly sensitive to the substitution patterns on the aromatic rings of the molecule. Specifically, the presence of a chloro group at the 2-position of the phenyl ring attached to the thiazole core, combined with a 4-chloro-2-methylphenyl substituent on the carboxamide nitrogen, results in the most potent activity against the A-549 lung cancer cell line.
These findings provide a solid foundation for the rational design of next-generation Thiazole-5-carboxamide derivatives with improved anticancer efficacy. Future research should focus on a more granular exploration of positional isomers, including a systematic variation of substituents at different positions of the N-phenylcarboxamide ring. Additionally, expanding the screening to a broader panel of cancer cell lines and investigating the underlying mechanism of action will be crucial steps in advancing these promising compounds toward clinical development.
References
-
Cai, W.-X., Liu, A.-L., Li, Z.-M., Dong, W.-L., Liu, X.-H., & Sun, N.-B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 53. [Link]
-
Cai, W.-X., Liu, A.-L., Li, Z.-M., Dong, W.-L., Liu, X.-H., & Sun, N.-B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]
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Gomha, S. M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(15), 4936. [Link]
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Sharma, S., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 1-21. [Link]
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Bridging the Gap: A Comparative Guide to the In Vivo Cross-Validation of Thiazole-5-carbothioamide's Anticancer and Antioxidant Potential
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of translating promising in vitro findings of Thiazole-5-carbothioamide and its analogs into robust in vivo animal models. As a class of compounds, thiazole derivatives have garnered significant interest for their diverse pharmacological activities, including notable anticancer and antioxidant properties.[1][2] However, the journey from a petri dish to a potential therapeutic is fraught with challenges. This document serves as a roadmap for the crucial cross-validation step, offering a comparison with established alternatives and detailing the experimental methodologies required to generate reliable and translatable data.
Introduction: The Promise and Perils of Thiazole Derivatives
Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] The thiazole ring is a versatile scaffold, and its derivatives have demonstrated a wide spectrum of biological effects, including anti-inflammatory, antimicrobial, and, most relevant to this guide, anticancer and antioxidant activities.[1][2][3] In vitro studies of various Thiazole-5-carboxamide derivatives, close structural analogs of this compound, have shown promising cytotoxic effects against a range of cancer cell lines, such as A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer).[3][4] Additionally, certain derivatives have exhibited potent antioxidant activity, in some cases surpassing standard antioxidants like Trolox in DPPH radical scavenging assays.[1][2]
Despite these encouraging in vitro results, the translation to a living organism presents a significant hurdle. The complex interplay of absorption, distribution, metabolism, and excretion (ADME) can drastically alter a compound's efficacy and toxicity profile. Therefore, rigorous in vivo cross-validation is not just a regulatory requirement but a scientific necessity to ascertain the true therapeutic potential of this compound.
Comparative Landscape: Benchmarking Against Established Agents
To contextualize the in vivo performance of this compound, it is essential to compare it against standard-of-care agents used for similar indications. Based on the in vitro anticancer data, two relevant comparators are 5-Fluorouracil (5-FU) and Dasatinib .
-
5-Fluorouracil (5-FU): A cornerstone of chemotherapy for various solid tumors, including colorectal and breast cancer. It primarily acts by inhibiting thymidylate synthase, thereby disrupting DNA synthesis.
-
Dasatinib: A tyrosine kinase inhibitor used in the treatment of certain types of cancer, notably chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It targets multiple kinases involved in cancer cell proliferation and survival.
The selection of these comparators allows for a multi-faceted evaluation of this compound's efficacy, targeting both a traditional cytotoxic agent and a more targeted therapy.
From Bench to Bedside: A Step-by-Step Guide to In Vivo Validation
This section outlines a comprehensive, multi-stage approach to the in vivo cross-validation of this compound's in vitro findings.
Stage 1: Pharmacokinetic Profiling
A thorough understanding of a compound's pharmacokinetic (PK) profile is paramount for designing meaningful efficacy and toxicology studies. Studies on thiazole derivatives in rodents have indicated that oral bioavailability can be a challenge, with factors like poor absorption and first-pass metabolism playing a significant role.[5]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Compound Administration:
-
Intravenous (IV) bolus dose (e.g., 1-2 mg/kg in a suitable vehicle like DMSO/saline) via the tail vein.
-
Oral gavage (e.g., 10-20 mg/kg in a suitable vehicle).
-
-
Blood Sampling: Serial blood samples (approx. 100 µL) collected from the tail vein or saphenous vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Analysis: Plasma is separated by centrifugation, and the concentration of this compound is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Key PK parameters are calculated using non-compartmental analysis, including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Area under the curve (AUC)
-
Maximum concentration (Cmax) and time to maximum concentration (Tmax) for oral administration.
-
Oral bioavailability (F%) calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Data Presentation: Comparative Pharmacokinetic Parameters
| Parameter | This compound (Hypothetical) | Comparator (e.g., Dasatinib) |
| Clearance (mL/min/kg) | Data to be generated | ~10 (in monkeys) |
| Oral Bioavailability (%) | Data to be generated | 4 (in monkeys, can be improved with formulation)[5] |
| Half-life (h) | Data to be generated | Variable depending on species |
Stage 2: In Vivo Efficacy Assessment - Xenograft Cancer Models
Based on the in vitro anticancer data, a human tumor xenograft model in immunocompromised mice is the gold standard for evaluating in vivo efficacy.
Experimental Protocol: Human Tumor Xenograft Study
-
Cell Lines: A549 (lung cancer) or HCT-8 (colon cancer) cells, based on promising in vitro data.
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneous injection of a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the right flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups (n=8-10 mice per group):
-
Vehicle control (e.g., oral gavage or intraperitoneal injection)
-
This compound (at various dose levels determined from PK and preliminary toxicity studies)
-
5-Fluorouracil (e.g., 20-30 mg/kg, intraperitoneally, once weekly)
-
Dasatinib (e.g., 10-30 mg/kg, oral gavage, daily)
-
-
Efficacy Endpoints:
-
Tumor volume measurements (twice weekly) using calipers (Volume = (length x width²)/2).
-
Body weight monitoring (twice weekly) as a general indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | Data to be generated | 0 |
| This compound (Low Dose) | Data to be generated | Calculated |
| This compound (High Dose) | Data to be generated | Calculated |
| 5-Fluorouracil | Data to be generated | Calculated |
| Dasatinib | Data to be generated | Calculated |
Stage 3: Mechanistic Validation in Tumor Tissues
To confirm that the in vivo anti-tumor activity is mediated by the mechanisms observed in vitro (e.g., apoptosis), tumor tissues from the efficacy study should be analyzed.
Experimental Protocol: In Vivo Apoptosis Assays
-
Tissue Preparation: A portion of the excised tumors is fixed in 10% neutral buffered formalin and embedded in paraffin for immunohistochemistry (IHC). Another portion is snap-frozen for biochemical assays.
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on paraffin-embedded tumor sections to detect DNA fragmentation, a hallmark of late-stage apoptosis.[6][7]
-
Caspase-3 Immunohistochemistry: IHC staining for cleaved (active) caspase-3 is conducted on tumor sections to identify cells undergoing apoptosis.[8]
-
Data Analysis: The percentage of TUNEL-positive and cleaved caspase-3-positive cells is quantified in multiple high-power fields for each tumor.
Experimental Workflow Diagram
Caption: Antioxidant mechanism of action.
Conclusion: A Data-Driven Path Forward
The successful cross-validation of in vitro results in animal models is a critical milestone in the development of any new therapeutic agent. This guide provides a structured and scientifically rigorous approach for evaluating the in vivo anticancer and antioxidant potential of this compound. By employing well-defined experimental protocols, appropriate comparators, and robust data analysis, researchers can generate the high-quality data necessary to make informed decisions about the future development of this promising class of compounds. The ultimate goal is to bridge the gap between promising laboratory findings and tangible clinical benefits.
References
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Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]
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The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. (1998). Drug Metabolism and Disposition. [Link]
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The disposition and metabolism of tiazofurin in rodents, rabbits, and dogs. (1985). Cancer Chemotherapy and Pharmacology. [Link]
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In vivo antioxidant and hepatoprotective activity of methanolic extracts of Daucus carota seeds in experimental animals. (2012). Indian Journal of Pharmacology. [Link]
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New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). Molecules. [Link]
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Antioxidant and Neuroprotective Capacity of Resveratrol-Loaded Polymeric Micelles in In Vitro and In Vivo Models with Generated Oxidative Stress. (2025). Pharmaceutics. [Link]
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TUNEL, caspase-3 immunohistochemical assay, and histological staining for tumour tissue. (n.d.). ResearchGate. [Link]
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In Vitro and In Vivo Antioxidant Properties of P-Coumaroyl Alphitolic Acid Extracted from Fruit of Zizuphus Mauritiana. (2024). Food Science and Nutrition Research. [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2017). Molecules. [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). ResearchGate. [Link]
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MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE. (2011). Nature Protocols. [Link]
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Pharmacokinetics and metabolism of [35S]-Thiazolidine carboxylic acid in the rat. I. Elimination and distribution. (1982). European Journal of Drug Metabolism and Pharmacokinetics. [Link]
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Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2020). Molecules. [Link]
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Alterations in the Antioxidant Enzyme Activities in the Neurodevelopmental Rat Model of Schizophrenia Induced by Glutathione Deficiency during Early Postnatal Life. (2016). Oxidative Medicine and Cellular Longevity. [Link]
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Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? (2020). International Journal of Molecular Sciences. [Link]
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Activation of apoptosis in xenograft tumors and cancer cells with suppressed levels of NAF-1. (2016). ResearchGate. [Link]
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Metabolism of physiological doses of thiazole-2-14 C-labeled thiamine by the rat. (1966). The Journal of Nutrition. [Link]
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Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PLOS ONE. [Link]
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Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025). ACS Omega. [Link]
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Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PLOS ONE. [Link]
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A Researcher's Guide to Benchmarking New Thiazole-5-carbothioamide Derivatives Against Standard Inhibitors
An In-Depth Technical Guide for Drug Discovery Professionals
The thiazole ring and its derivatives are foundational scaffolds in medicinal chemistry, recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, novel Thiazole-5-carbothioamide derivatives represent a promising class of compounds requiring rigorous evaluation to ascertain their therapeutic potential.
This guide provides a comprehensive framework for benchmarking these new chemical entities (NCEs) against established standard inhibitors. As a senior application scientist, the objective is to move beyond mere protocol recitation and delve into the causality behind experimental choices, ensuring a robust and self-validating analytical cascade.
Part 1: The Philosophy of Benchmarking
Benchmarking is more than a simple comparison of potency; it is a multi-faceted investigation into a compound's behavior. A successful benchmarking program for a new this compound derivative should aim to answer three core questions:
-
Potency: How effectively does our compound inhibit the intended target compared to the "gold standard"?
-
Selectivity: Does our compound inhibit off-targets, and how does this profile compare to existing inhibitors?
-
Cellular Efficacy: Does the biochemical potency translate to a functional effect in a physiologically relevant cellular context?[3]
Answering these questions provides a clear, data-driven rationale for advancing a compound through the drug discovery pipeline.[4]
Part 2: The Experimental Cascade – From Enzyme to Cell
A logical, phased approach is critical for generating a comprehensive data package. The process begins with precise biochemical assays and progresses to more complex cell-based systems.
Workflow for Benchmarking this compound Derivatives
Caption: High-level workflow for inhibitor benchmarking.
Part 3: In-Depth Methodologies & Protocols
Biochemical Potency: IC50 Determination
The half-maximal inhibitory concentration (IC50) is the cornerstone metric for inhibitor potency.[5] It quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[6]
Principle of the Assay: Enzyme activity is measured in the presence of varying concentrations of the inhibitor. The resulting data are plotted to generate a dose-response curve, from which the IC50 value is calculated.[7] A lower IC50 value signifies a more potent inhibitor.[7]
Protocol: Generic Kinase Inhibition Assay
-
Objective: To determine the IC50 of new this compound derivatives against a target kinase, benchmarked against a known standard inhibitor (e.g., Staurosporine).
-
Materials:
-
Purified recombinant kinase.
-
Specific peptide substrate for the kinase.
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT).
-
Test compounds and standard inhibitor, serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™, Promega).
-
White, opaque 96- or 384-well plates.
-
-
Step-by-Step Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds and the standard inhibitor. Typically, an 11-point, 3-fold dilution series is robust. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include "vehicle only" (DMSO) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Enzyme Addition: Add the target kinase, diluted in assay buffer, to all wells except the "no enzyme" controls.
-
Pre-incubation: Gently mix and incubate the plate for 15-20 minutes at room temperature. This step allows the inhibitors to bind to the enzyme before the reaction starts.[8]
-
Reaction Initiation: Add a solution containing the peptide substrate and ATP to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). This time should be within the linear range of the enzymatic reaction, determined during assay development.
-
Detection: Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the data using the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
-
-
Trustworthiness - The Z'-Factor: Before screening, the quality of the assay must be validated using the Z'-factor. This statistical parameter provides a measure of the separation between the positive and negative controls.[9][10]
-
Calculation: Z' = 1 - [(3σ_p + 3σ_n) / |μ_p - μ_n|]
-
Where σ is the standard deviation, μ is the mean, p is the positive control (no inhibition), and n is the negative control (max inhibition).
-
-
Interpretation:
Cellular Potency & Cytotoxicity
Biochemical potency does not always translate to cellular activity due to factors like cell membrane permeability and efflux pumps.[3] Therefore, cell-based assays are crucial for validating inhibitors in a more physiologically relevant context.[11][12][13]
A. Cellular Target Engagement
-
Purpose: To confirm that the compound can enter the cell and bind to its intended target.
-
Recommended Assay: NanoBRET™ Target Engagement Assay (Promega). This technology measures compound binding at specific kinase targets within intact cells.[3]
B. Cellular Viability (MTT Assay)
-
Purpose: To measure the effect of the compound on cell proliferation and determine its cytotoxicity. This helps establish the therapeutic window.
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells.[14]
Protocol: MTT Cell Viability Assay [15]
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound derivatives in a relevant cancer cell line.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and a standard cytotoxic agent. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a CO2 incubator.[16]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate to ensure complete solubilization and read the absorbance at a wavelength between 550 and 600 nm.
-
Data Analysis: Normalize the data and plot a dose-response curve to calculate the GI50 value.
-
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the MAPK/ERK signaling pathway.
Part 4: Data Synthesis and Comparative Analysis
The ultimate goal is to synthesize all generated data into a clear, comparative format. Tables are highly effective for this purpose.
Table 1: Comparative Potency and Cellular Activity
| Compound ID | Target Kinase IC50 (nM) | Cellular Target Engagement EC50 (nM) | Cell Line GI50 (nM) | Therapeutic Index (GI50 / IC50) |
| Standard Inhibitor | 15 | 50 | 120 | 8.0 |
| THZ-001 | 25 | 80 | 500 | 20.0 |
| THZ-002 | 8 | 20 | 150 | 18.8 |
| THZ-003 | 120 | 450 | >10,000 | >83.3 |
-
Interpretation: In this hypothetical data, THZ-002 emerges as the most promising lead. It demonstrates superior biochemical potency (IC50 = 8 nM) compared to the standard. Crucially, this potency translates into strong target engagement and cellular activity. While THZ-003 has a wider therapeutic index, its low potency makes it less attractive. THZ-001 is a solid compound but is outperformed by THZ-002.
Table 2: Selectivity Profile
| Compound ID | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity (Off-Target 1 / Target) |
| Standard Inhibitor | 15 | 300 | 1,500 | 20x |
| THZ-002 | 8 | 1,200 | >10,000 | 150x |
-
Interpretation: THZ-002 shows a significantly improved selectivity profile over the standard inhibitor, with a 150-fold selectivity against Off-Target Kinase 1. This is a highly desirable characteristic, suggesting a lower potential for off-target-related side effects.
Conclusion
This guide outlines a rigorous, multi-tiered strategy for benchmarking new this compound derivatives. By integrating robust biochemical assays with physiologically relevant cellular models and validating every step with appropriate controls and statistical measures, researchers can build a compelling, data-driven case for their lead compounds. The key is to move beyond single-point measurements and create a comprehensive profile of potency, selectivity, and cellular efficacy that allows for a confident go/no-go decision in the drug discovery process.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Thiazole-5-carbothioamide
Introduction: Thiazole-5-carbothioamide and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development. As with any potent research chemical, its lifecycle does not end upon the completion of an experiment. The responsible management and disposal of chemical waste are paramount to ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical safely from bench to final disposition.
Hazard Profile and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is essential. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final disposal methodology. This compound, like many related thiazole derivatives, presents a multi-faceted risk profile.
Causality of Hazards: The specific arrangement of sulfur and nitrogen atoms in the thiazole ring, combined with the carbothioamide group, dictates its reactivity and toxicological properties. Combustion, for instance, will inevitably lead to the formation of toxic oxides of sulfur (SOx) and nitrogen (NOx), in addition to standard organic combustion products.[1]
Table 1: GHS Hazard Classification for Thiazole-class Compounds Data synthesized from representative safety data sheets (SDS) for this compound and structurally similar analogues.
| Hazard Class | Category | Hazard Statement | Source |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | [2] |
| Acute Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | |
| Flammability | Noted Hazard | Highly Flammable | [1][3] |
Key Takeaways from Risk Assessment:
-
Health Hazards: The compound is a significant irritant to the skin, eyes, and respiratory system.[2][4] Direct contact and inhalation of dust must be avoided.
-
Environmental Hazards: The high aquatic toxicity is a critical consideration. This hazard profile strictly prohibits disposal via the sanitary sewer system (i.e., drain disposal).[2]
-
Physical Hazards: The flammability of the material requires careful storage away from ignition sources and dictates the use of specific fire-suppression media.[1][3][5]
Regulatory Framework: Compliance is Non-Negotiable
The disposal of chemical waste is not merely a scientific best practice; it is a legal requirement. In the United States, two primary federal agencies govern this process:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the entity that generates the chemical waste is legally responsible for its complete and accurate classification and safe disposal.[2][6] While this compound may not be explicitly named on an EPA hazardous waste list (e.g., F, K, P, or U lists), it must be evaluated for hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.[7] Given its profile, it would likely be classified as hazardous due to ignitability and toxicity.
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and the "Lab Standard" (29 CFR 1910.1450) mandate that laboratories develop a Chemical Hygiene Plan, train employees on the hazards of the chemicals they handle, and provide appropriate safety equipment.[8][9] Proper disposal procedures are an integral component of this plan.
The Core Principle: The ultimate responsibility for identifying, classifying, and disposing of hazardous waste lies with the generator. Consulting your institution's Environmental Health & Safety (EHS) department is a mandatory first step.
Core Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the standard operating procedure for managing this compound waste from the point of generation to its final removal by professionals.
Waste Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
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A Senior Scientist's Guide to Handling Thiazole-5-carbothioamide: From Hazard Assessment to Disposal
As researchers and drug development professionals, our work with novel chemical entities like Thiazole-5-carbothioamide demands a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, providing a procedural framework grounded in the principles of causality and risk mitigation. Understanding why a specific piece of personal protective equipment (PPE) is required is as crucial as wearing it. This document serves as an essential logistical and operational plan for the safe handling and disposal of this compound, ensuring the integrity of your research and the safety of your team.
Hazard Assessment: The 'Why' Behind the Protocol
Before any container is opened, a thorough understanding of the compound's intrinsic hazards is mandatory. This compound, like many heterocyclic compounds used in discovery chemistry, presents a multi-faceted risk profile. The primary routes of occupational exposure are inhalation of the powder, direct skin or eye contact, and accidental ingestion.[1]
The hazards, as classified under the Globally Harmonized System (GHS), dictate the necessary control measures.
| Hazard Class & Category | Pictogram | Hazard Statement | Implication for the Researcher |
| Acute Toxicity, Oral (Category 4) |  | H302: Harmful if swallowed[2][3] | Accidental ingestion via contaminated hands can lead to systemic toxicity. Strict hygiene is paramount. |
| Skin Irritation (Category 2) |  | H315: Causes skin irritation[2][4] | Direct contact can cause inflammation and dermatitis, compromising the skin's barrier function. |
| Serious Eye Irritation (Category 2A) |  | H319: Causes serious eye irritation[2][4] | Airborne powder or splashes can cause significant, potentially damaging, eye irritation. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) |  | H335: May cause respiratory irritation[2][4] | Inhalation of fine dust can irritate the respiratory tract, leading to coughing and discomfort. |
| Acute & Chronic Aquatic Hazard (Category 1) |  | H410: Very toxic to aquatic life with long lasting effects | Improper disposal can cause significant environmental harm, necessitating a dedicated waste stream. |
The Hierarchy of Controls: Engineering Safety Before PPE
Personal protective equipment is the last line of defense.[5] Before relying on PPE, we must implement higher-level controls.
-
Engineering Controls : The most critical engineering control for handling any hazardous powder is a certified chemical fume hood or a ventilated balance enclosure.[1][6] This captures airborne particles at the source, drastically reducing inhalation risk.
-
Administrative Controls : This guide, along with your institution's specific Standard Operating Procedures (SOPs) and mandatory safety training, constitutes the administrative controls that ensure consistent and safe work practices.[7]
Core PPE Ensemble for this compound
The selection of PPE must be deliberate and based on the specific tasks being performed.[8][9] The following table outlines the minimum required PPE.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | ANSI Z87.1 Safety Glasses | Single pair of Nitrile Gloves | Lab Coat | Not Required |
| Weighing Powder | ANSI Z87.1 Safety Glasses & Face Shield | Double-gloved Nitrile Gloves | Lab Coat | Required : N95 Respirator (minimum) or Half-mask with P100 cartridges |
| Preparing Solutions | ANSI Z87.1 Safety Glasses & Face Shield | Double-gloved Nitrile Gloves | Lab Coat | Recommended if not in a fume hood |
| Cleaning & Disposal | ANSI Z87.1 Safety Glasses & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat | Recommended |
-
Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory in the laboratory.[9] When weighing the powder or handling solutions where a splash is possible, a full face shield must be worn over the safety glasses.[9][10]
-
Hand Protection : Nitrile gloves provide excellent protection against incidental splashes of a wide range of chemicals.[10] When weighing the powder or handling concentrated solutions, double-gloving is required. This allows for the removal of the contaminated outer glove without exposing the skin, maintaining a "clean" hand for handling equipment outside the immediate work area (e.g., fume hood sash, notebook).[11]
-
Body Protection : A flame-resistant lab coat, fully fastened, is required to protect skin and personal clothing from spills and contamination.[12]
-
Respiratory Protection : Due to the risk of respiratory irritation from airborne particulates, respiratory protection is non-negotiable when handling the solid form of this compound outside of a containment enclosure. An N95 dust mask is the minimum requirement. For extended operations or in the event of a spill, a half-mask elastomeric respirator with P100 (HEPA) filters offers superior protection. Per OSHA standard 29 CFR 1910.134, all personnel required to wear respirators must be medically cleared and fit-tested.
Operational Plan: Safe Weighing and Solubilization Workflow
This protocol details the most common procedure involving this compound. The causality behind each step is critical for building safe laboratory habits.
Caption: Workflow for Safely Weighing and Solubilizing this compound.
Decontamination and Disposal Plan
Improper disposal poses a significant environmental risk. All waste streams must be treated as hazardous.
Step-by-Step Decontamination:
-
Gross Decontamination : All non-disposable equipment (spatulas, glassware) should be rinsed with a suitable solvent inside the fume hood. This rinseate must be collected as liquid hazardous waste.
-
Surface Cleaning : The work surface inside the fume hood should be wiped down with a solvent-soaked towel, which is then disposed of as solid hazardous waste.[1]
-
PPE Removal (Doffing) : To avoid self-contamination, remove PPE in the following order:
-
Remove outer gloves.
-
Remove face shield and lab coat.
-
Remove inner gloves.
-
Remove safety glasses and respirator.
-
Wash hands thoroughly with soap and water.[12]
-
Waste Stream Management: All materials that have come into contact with this compound must be disposed of as hazardous waste.[13][14]
Caption: Waste Stream and PPE Disposal Pathway for this compound.
Emergency Procedures
In the event of an exposure, immediate and correct action is critical.[3][4]
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Spill : Evacuate the area. For a small spill of powder, gently cover with an inert absorbent material (e.g., vermiculite) and then wet it down to prevent dust formation before collection. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[15]
By adhering to this comprehensive plan, you establish a self-validating system of safety that protects you, your colleagues, and your research.
References
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). ICC Compliance Center Inc - USA. Retrieved from [Link]
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OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]
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A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Institutes of Health (NIH). Retrieved from [Link]
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OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). Bimedis. Retrieved from [Link]
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Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Berkeley - Environment, Health & Safety. Retrieved from [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington - Environmental Health and Safety. Retrieved from [Link]
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MSDS of Thiazole-5-carbothioic acid amide. (n.d.). Capot Chemical Co., Ltd. Retrieved from [Link]
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5-Thiazolecarboxamide. (n.d.). National Institutes of Health (NIH) - PubChem. Retrieved from [Link]
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Chemical Safety in Laboratories: Best Practices for Handling and Storage. (n.d.). LabRepCo. Retrieved from [Link]
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Chemical Handling and Storage. (n.d.). Iowa State University - Environmental Health and Safety. Retrieved from [Link]
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Thiazole Orange NHS Ester Safety Data Sheet. (n.d.). Glen Research. Retrieved from [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (n.d.). National Academies Press. Retrieved from [Link]
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Thiazole 500 SC Safety Data Sheet. (2022, June). Villa Crop Protection. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
